molecular formula C9H9N3O2 B056712 2-Benzotriazol-1-yl-propionic acid CAS No. 4144-65-4

2-Benzotriazol-1-yl-propionic acid

Cat. No.: B056712
CAS No.: 4144-65-4
M. Wt: 191.19 g/mol
InChI Key: MCHYXZGLOIXABY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzotriazol-1-yl-propionic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H9N3O2 and its molecular weight is 191.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 9.7 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(benzotriazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-6(9(13)14)12-8-5-3-2-4-7(8)10-11-12/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHYXZGLOIXABY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C2=CC=CC=C2N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301281648
Record name α-Methyl-1H-benzotriazole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301281648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802506
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

4144-65-4
Record name α-Methyl-1H-benzotriazole-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4144-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Methyl-1H-benzotriazole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301281648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Benzotriazol-1-yl-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Benzotriazol-1-yl-propionic acid, a valuable building block in pharmaceutical and materials science. The document delves into the primary synthetic pathways, with a detailed focus on the nucleophilic substitution reaction between benzotriazole and 2-bromopropionic acid. Key experimental parameters, mechanistic insights into regioselectivity, and detailed protocols for synthesis, purification, and characterization are presented. This guide is intended for researchers, scientists, and professionals in drug development seeking a practical and in-depth understanding of this synthetic process.

Introduction: The Significance of this compound

This compound and its derivatives are of significant interest due to the versatile chemical nature of the benzotriazole moiety. Benzotriazole-containing compounds exhibit a wide range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.[1][2] The incorporation of a propionic acid side chain at the N1 position of the benzotriazole ring introduces a carboxylic acid functional group, which can be readily modified to create a diverse library of derivatives for various applications, including the development of novel therapeutic agents and functional materials.

This guide will focus on the most common and practical laboratory-scale synthesis of the parent compound, this compound.

Primary Synthesis Pathway: N-Alkylation of Benzotriazole

The most direct and widely employed method for the synthesis of this compound is the N-alkylation of benzotriazole with a suitable 2-substituted propionic acid derivative. The general reaction scheme is depicted below:

Synthesis_Pathway Benzotriazole Benzotriazole Reaction N-Alkylation Benzotriazole->Reaction Propionic_Acid_Derivative 2-Bromopropionic Acid Propionic_Acid_Derivative->Reaction Base Base (e.g., NaOH, K2CO3) Base->Reaction Solvent Solvent (e.g., DMF, Acetone) Solvent->Reaction Product This compound Byproduct Salt Byproduct (e.g., NaBr) Reaction->Product Reaction->Byproduct

Caption: General reaction scheme for the N-alkylation of benzotriazole.

This reaction is a classic example of a nucleophilic substitution, where the nitrogen of the benzotriazole ring acts as a nucleophile, attacking the electrophilic carbon of the propionic acid derivative and displacing a leaving group (e.g., bromide).

Mechanistic Considerations: The Challenge of Regioselectivity

A critical aspect of the N-alkylation of benzotriazole is the potential for substitution at two different nitrogen atoms, leading to the formation of two constitutional isomers: the N1-substituted and the N2-substituted products.[3][4][5]

Regioselectivity Benzotriazole Benzotriazole N1_Product N1-substituted (Thermodynamically favored) Benzotriazole->N1_Product Alkylation at N1 N2_Product N2-substituted (Kinetically favored) Benzotriazole->N2_Product Alkylation at N2

Caption: N1 and N2 isomers of alkylated benzotriazole.

The ratio of these isomers is influenced by several factors, including the nature of the solvent, the base used, the reaction temperature, and the electrophile.[6] Generally, N1-alkylation is thermodynamically favored, leading to the more stable product.[5] However, under certain conditions, the N2-isomer can be formed as a significant byproduct. For the synthesis of this compound, reaction conditions are typically chosen to maximize the yield of the desired N1 isomer.

Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )CAS Number
BenzotriazoleC₆H₅N₃119.1295-14-7
2-Bromopropionic acidC₃H₅BrO₂152.97598-72-1
Sodium HydroxideNaOH40.001310-73-2
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2
Diethyl Ether(C₂H₅)₂O74.1260-29-7
Hydrochloric Acid (HCl)HCl36.467647-01-0
Equipment
  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware

Synthetic Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzotriazole (0.1 mol, 11.91 g) in N,N-dimethylformamide (DMF, 100 mL).

  • Base Addition: To this solution, add powdered sodium hydroxide (0.1 mol, 4.00 g) portion-wise while stirring. The addition should be done carefully to control any exotherm. Stir the mixture at room temperature for 30 minutes to form the sodium salt of benzotriazole.

  • Addition of Alkylating Agent: Slowly add 2-bromopropionic acid (0.1 mol, 15.29 g) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

    • Acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid. A precipitate should form.

    • Extract the aqueous layer with diethyl ether (3 x 100 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

Experimental_Workflow cluster_Reaction Reaction cluster_Workup Work-up cluster_Purification Purification Dissolve Dissolve Benzotriazole in DMF Add_Base Add NaOH Dissolve->Add_Base Add_Alkylating_Agent Add 2-Bromopropionic Acid Add_Base->Add_Alkylating_Agent Heat Heat at 80-90°C Add_Alkylating_Agent->Heat Quench Quench with Water Heat->Quench Acidify Acidify with HCl Quench->Acidify Extract Extract with Diethyl Ether Acidify->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Recrystallize Recrystallize Evaporate->Recrystallize

Caption: Experimental workflow for the synthesis of this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

Technique Expected Results
Melting Point Literature values vary, typically in the range of 130-140 °C.
¹H NMR Expected signals include aromatic protons of the benzotriazole ring, a quartet for the methine proton, and a doublet for the methyl group of the propionic acid moiety, along with a broad singlet for the carboxylic acid proton.
¹³C NMR Signals corresponding to the carbons of the benzotriazole ring and the propionic acid side chain.
IR Spectroscopy Characteristic peaks for the C=O stretch of the carboxylic acid, O-H stretch, and aromatic C-H and C=C stretches.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the product (191.19 g/mol ).

Note: Specific spectral data should be acquired and interpreted for the synthesized compound to confirm its structure.

Safety and Handling Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

  • Benzotriazole: Harmful if swallowed. May cause an allergic skin reaction.

  • 2-Bromopropionic acid: Causes severe skin burns and eye damage.[3][7][8] Harmful if swallowed or inhaled.[3] It is corrosive to the respiratory tract.[3]

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

  • N,N-Dimethylformamide (DMF): Harmful in contact with skin and if inhaled. May damage the unborn child.

Always wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheets (SDS) for each reagent.[3][7][8][9]

Conclusion

The N-alkylation of benzotriazole with 2-bromopropionic acid provides a reliable and straightforward pathway for the synthesis of this compound. By carefully controlling the reaction conditions, particularly the choice of base and solvent, the desired N1-substituted product can be obtained in good yield. Understanding the underlying mechanism and potential side reactions is crucial for optimizing the synthesis and achieving high purity of the final compound. The protocol and information provided in this guide serve as a valuable resource for researchers and scientists working with this important chemical intermediate.

References

  • Synthesis and Antimicrobial Evaluation of [(1H-benzotriazol-1-ylacetyl) amino] Acetic Acid Derivatives. Research Journal of Pharmacy and Technology. [URL not available]
  • Safety Data Sheet. (2016, February 15). [URL not available]
  • synthesis, characterization and biological screening of ligand 2-{[2-(5-benzoyl-1h-1,2,3- benzotriazole-1-yl)-2-oxoethyl]amino} propionic acid. ResearchGate. [Link]

  • 2-Bromopropionic Acid Standard - Safety Data Sheet. (2019, March 30). [URL not available]
  • 2-bromopropionic acid. SD Fine-Chem. [URL not available]
  • Material Safety Data Sheet - (R)-(+)-2-Bromopropionic acid, 99% (>85% ee). Cole-Parmer. [URL not available]
  • Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Indian Academy of Sciences. [Link]

  • Synthesis of Benzotriazolo 1, 2-A Benzotriazole Derivatives as New High Density, Insensitive Energetic Materials. DTIC. (1996, July 25). [Link]

  • Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives. CORE. (2021, June 30). [Link]

  • N-Alkylation of Benzotriazole a) | Download Table. ResearchGate. [Link]

  • Green and Efficient Protocol for N-Alkylation of Benzotriazole Using Basic Ionic Liquid [Bmim]OH as Catalyst Under Solvent-Free Conditions. ResearchGate. [Link]

  • Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry. [URL not available]
  • Research on chem-selective N-alkylation of benzotriazole in glycerol. ResearchGate. [Link]

  • Benzotriazole synthesis. Organic Chemistry Portal. [Link]

  • Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion. PMC - NIH. [Link]

  • Synthesis, Structure and Biological Activities of 2-(1H-1, 2, 3-Benzotriazol-1-yl)-1-(4-methylphenyl). ResearchGate. [Link]

  • (1H-1,2,3-Benzotriazol-1-yl)methyl 2,2-dimethylpropanoate. NIH. [Link]

  • Review on synthetic study of benzotriazole. GSC Online Press. [Link]

Sources

Spectroscopic Unveiling of 2-Benzotriazol-1-yl-propionic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzotriazol-1-yl-propionic acid, a molecule of significant interest in medicinal chemistry and materials science, presents a unique structural framework amenable to in-depth spectroscopic characterization. This guide, intended for researchers and professionals in drug development, provides a comprehensive analysis of the spectroscopic data for this compound. In the absence of readily available experimental spectra, this document leverages high-fidelity predictive modeling and foundational spectroscopic principles to elucidate its structural features. By dissecting the predicted spectral data and drawing parallels with the experimental spectra of its constituent moieties, 1H-Benzotriazole and propionic acid, we can construct a robust and scientifically grounded understanding of the molecule's spectroscopic signature.

This guide will navigate through the theoretical underpinnings and practical interpretations of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The causality behind expected spectral features will be explained, providing a self-validating system of analysis that is crucial for scientific integrity.

This compound This compound Spectroscopic Techniques Spectroscopic Techniques This compound->Spectroscopic Techniques Analyzed by IR Spectroscopy IR Spectroscopy Spectroscopic Techniques->IR Spectroscopy NMR Spectroscopy NMR Spectroscopy Spectroscopic Techniques->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Spectroscopic Techniques->Mass Spectrometry Structural Elucidation Structural Elucidation IR Spectroscopy->Structural Elucidation NMR Spectroscopy->Structural Elucidation Mass Spectrometry->Structural Elucidation

Figure 1: A diagram illustrating the central role of spectroscopic techniques in the structural elucidation of this compound.

I. Infrared (IR) Spectroscopy: Probing Functional Groups

Theoretical Framework: Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The frequency of the absorbed radiation is specific to the type of bond and its molecular environment, making IR spectroscopy an invaluable tool for identifying functional groups.

Experimental Protocol (Hypothetical): For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method would be suitable for analysis.[1][2]

  • ATR-FTIR: A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. A background spectrum of the clean, empty crystal is first recorded and automatically subtracted from the sample spectrum.

  • KBr Pellet: 1-2 mg of the finely ground sample is intimately mixed with approximately 200 mg of dry KBr powder. The mixture is then pressed under high pressure to form a transparent pellet, through which the IR beam is passed.

Predicted IR Data:

Predicted Wavenumber (cm⁻¹)Bond VibrationFunctional Group
3300-2500 (broad)O-H stretchCarboxylic Acid
3100-3000C-H stretch (aromatic)Benzotriazole Ring
2980-2850C-H stretch (aliphatic)Propionic Acid Chain
~1710C=O stretchCarboxylic Acid
1600-1450C=C stretch (aromatic), N=N stretch (triazole)Benzotriazole Ring
~1450C-H bend (aliphatic)Propionic Acid Chain
~1250C-O stretchCarboxylic Acid
~950 (broad)O-H bend (out-of-plane)Carboxylic Acid

Interpretation and Causality:

The most prominent feature in the predicted IR spectrum is the very broad absorption band from 3300 to 2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[3][4] This broadness arises from the dimeric association of carboxylic acid molecules via hydrogen bonding. The sharp, strong peak around 1710 cm⁻¹ is indicative of the C=O (carbonyl) stretching of the carboxylic acid. The presence of these two features is a strong confirmation of the carboxylic acid functionality.

The aromatic C-H stretching vibrations of the benzotriazole ring are expected in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretches of the propionic acid chain will appear between 2980 and 2850 cm⁻¹. The C=C stretching vibrations of the benzene ring and the N=N stretching of the triazole ring are predicted to be in the 1600-1450 cm⁻¹ range. Bending vibrations for the aliphatic C-H bonds and the C-O stretching of the carboxylic acid provide further structural information in the fingerprint region.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Theoretical Framework: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific resonance frequency. This frequency is highly sensitive to the local electronic environment, providing detailed information about the structure and connectivity of atoms.

Experimental Protocol (Hypothetical):

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical, as acidic protons can exchange with deuterium in some solvents. DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.

  • Data Acquisition: The sample is placed in an NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

A. ¹H NMR Spectroscopy

Predicted ¹H NMR Data (in DMSO-d₆):

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5singlet1H-COOH
8.1 - 7.9multiplet2HAromatic H (ortho)
7.6 - 7.4multiplet2HAromatic H (meta)
~5.5quartet1H-CH-
~1.8doublet3H-CH₃

Interpretation and Causality:

The most downfield signal, predicted around 12.5 ppm, is characteristic of the acidic proton of the carboxylic acid group. Its chemical shift can be variable and is sensitive to concentration and temperature. The aromatic region is expected to show two multiplets corresponding to the protons on the benzotriazole ring. The protons ortho to the triazole ring are likely to be more deshielded and appear further downfield (8.1 - 7.9 ppm) compared to the meta protons (7.6 - 7.4 ppm).

The methine proton (-CH-) of the propionic acid moiety is predicted to be a quartet around 5.5 ppm due to coupling with the three protons of the adjacent methyl group. The methyl group (-CH₃) protons are expected to appear as a doublet around 1.8 ppm, resulting from coupling with the single methine proton. The integration values of 1:2:2:1:3 are consistent with the number of protons in each unique chemical environment.

B. ¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (in DMSO-d₆):

Predicted Chemical Shift (δ, ppm)Assignment
~172-COOH (carbonyl)
~145Aromatic C (ipso)
~133Aromatic C (ipso)
~128Aromatic CH
~124Aromatic CH
~120Aromatic CH
~112Aromatic CH
~55-CH-
~18-CH₃

Interpretation and Causality:

The carbonyl carbon of the carboxylic acid is the most deshielded carbon and is predicted to have a chemical shift of around 172 ppm. The aromatic carbons of the benzotriazole ring will appear in the range of 110-145 ppm. The two ipso-carbons (carbons attached to the triazole ring) are expected to be the most downfield of the aromatic signals. The four aromatic CH carbons will give rise to distinct signals in the predicted spectrum.

The aliphatic carbons of the propionic acid chain are found upfield. The methine carbon (-CH-), being attached to the electronegative nitrogen of the triazole ring, is deshielded and predicted to appear around 55 ppm. The methyl carbon (-CH₃) is the most shielded carbon and is expected at approximately 18 ppm.

cluster_mol This compound cluster_nmr Predicted 13C NMR Shifts C_cooh C=O d_cooh ~172 ppm C_cooh->d_cooh corresponds to C_ch -CH- d_ch ~55 ppm C_ch->d_ch corresponds to C_ch3 -CH3 d_ch3 ~18 ppm C_ch3->d_ch3 corresponds to C_ar Aromatic C's d_ar 112-145 ppm C_ar->d_ar corresponds to

Figure 2: A diagram illustrating the correlation between the carbon atoms of this compound and their predicted ¹³C NMR chemical shifts.

III. Mass Spectrometry: Determining Molecular Weight and Fragmentation

Theoretical Framework: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol (Hypothetical):

  • Ionization: A suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI), would be used to generate gas-phase ions of the molecule. ESI is a soft ionization technique that is well-suited for polar molecules like carboxylic acids and often results in a prominent molecular ion peak.

  • Mass Analysis: The ions are then separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrometry Data:

The molecular formula for this compound is C₉H₉N₃O₂. The calculated molecular weight is 191.19 g/mol .

m/z (predicted)Ion
192[M+H]⁺ (Molecular ion + proton)
191[M]⁺ (Molecular ion)
146[M - COOH]⁺ (Loss of the carboxylic acid group)
119[C₆H₅N₃]⁺ (Benzotriazole fragment)
73[C₃H₅O₂]⁺ (Propionic acid fragment)

Interpretation and Causality:

In ESI-MS, the most prominent peak is expected to be the protonated molecular ion [M+H]⁺ at m/z 192. The molecular ion peak [M]⁺ at m/z 191 may also be observed.

Under EI conditions, which induce more fragmentation, a characteristic fragmentation pattern would be expected. A significant fragment would likely result from the loss of the carboxylic acid group (-COOH, 45 Da), leading to a peak at m/z 146. Another major fragmentation pathway would be the cleavage of the bond between the propionic acid side chain and the benzotriazole ring, resulting in the stable benzotriazole cation at m/z 119 and the propionic acid radical cation at m/z 73.

M+ (m/z 191) M+ (m/z 191) Loss of -COOH Loss of -COOH M+ (m/z 191)->Loss of -COOH Cleavage Cleavage M+ (m/z 191)->Cleavage [M - COOH]+ (m/z 146) [M - COOH]+ (m/z 146) Loss of -COOH->[M - COOH]+ (m/z 146) [Benzotriazole]+ (m/z 119) [Benzotriazole]+ (m/z 119) Cleavage->[Benzotriazole]+ (m/z 119) [Propionic Acid]+ (m/z 73) [Propionic Acid]+ (m/z 73) Cleavage->[Propionic Acid]+ (m/z 73)

Figure 3: A simplified diagram showing the predicted major fragmentation pathways of this compound in mass spectrometry.

Conclusion

This in-depth technical guide has provided a comprehensive spectroscopic analysis of this compound based on predictive modeling and fundamental chemical principles. While experimental data is paramount for definitive structural confirmation, the predicted IR, ¹H NMR, ¹³C NMR, and mass spectra, along with their detailed interpretations, offer a robust and scientifically sound framework for understanding the key structural features of this molecule. The correlations drawn between the predicted data and the known spectroscopic behavior of its constituent parts, 1H-Benzotriazole and propionic acid, further strengthen the validity of this analysis. This guide serves as a valuable resource for researchers and scientists, enabling them to anticipate and interpret the spectroscopic characteristics of this and related compounds in their drug discovery and development endeavors.

References

  • Jamkhandi, C.M., & Disouza, J.I. (2012). Synthesis and antimicrobial evaluation of [(1H-benzotriazol-1-ylacetyl) amino] acetic acid derivatives. Research Journal of Pharmacy and Technology, 5(9), 1197-1200.
  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of propanoic acid. Retrieved from [Link][3]

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000237). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000237). Retrieved from [Link][5]

  • NIST Chemistry WebBook. (n.d.). Propanoic acid. Retrieved from [Link]

  • ACD/Labs. (n.d.). ACD/C+H NMR Predictors. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link][6]

  • ACD/Labs. (n.d.). ACD/MS Fragmenter. Retrieved from [Link][7]

  • NIST Chemistry WebBook. (n.d.). 1H-Benzotriazole. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000237). Retrieved from [Link][5]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of propanoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of propanoic acid. Retrieved from [Link][8]

  • Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of propanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). Propionic Acid. Retrieved from [Link][9]

  • Mestrelab. (n.d.). Mnova NMRPredict. Retrieved from [Link][10]

  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000179 - Propionic Acid. Retrieved from [Link][11]

  • Protheragen. (n.d.). IR Spectrum Prediction. Retrieved from [Link][12]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link][13]

  • YouTube. (2023, December 9). IR Spectra Predicting Tools. Retrieved from [Link][14]

  • EPFL. (n.d.). Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox. Retrieved from [Link][15]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved from [Link][16]

  • NIST Chemistry WebBook. (n.d.). Propanoic acid. Retrieved from [Link][17]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link][18]

  • NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link][19]

  • The Journal of Chemical Physics. (2006). IR plus vacuum ultraviolet spectroscopy of neutral and ionic organic acid monomers and clusters: Propanoic acid. Retrieved from [Link][20]

  • ResearchGate. (2023, July 15). How to predict IR Spectra?. Retrieved from [Link][21]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • ACS EST Water. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. Retrieved from [Link][22]

  • University of Washington. (n.d.). Data Analysis Tools. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Sample preparation for FT-IR. Retrieved from [Link][23]

  • Quora. (2017, December 1). How will you distinguish between propanoic acid and dimethyl ether by their IR spectra?. Retrieved from [Link][24]

  • YouTube. (2023, November 29). Experimental Determination of Structure of propanoic acid. Retrieved from [Link][25]

  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Synthesis and Characterisation of Benzotriazole or Benzoxazole Phenoxide Ligands Supported Nb and Ta Metal Complexes and. Retrieved from [Link][26]

  • NIST Chemistry WebBook. (n.d.). Propanoic acid. Retrieved from [Link][27]

  • Reddit. (2023, March 7). IR spectrum predictor software. Retrieved from [Link][28]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link][2]

  • Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Propionic acid GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000237). Retrieved from [Link][29]

  • SpectraBase. (n.d.). Propionic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link][30]

Sources

"2-Benzotriazol-1-yl-propionic acid" chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 2-(1H-Benzotriazol-1-yl)propanoic Acid

Executive Summary

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(1H-Benzotriazol-1-yl)propanoic acid (also referred to as 2-Benzotriazol-1-yl-propionic acid). This molecule integrates the versatile benzotriazole scaffold with a propionic acid moiety, creating a compound of significant interest in both industrial and pharmaceutical research. Benzotriazole derivatives are widely recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and analgesic properties.[1][2] This guide, intended for researchers, scientists, and drug development professionals, delves into the compound's structural characteristics, synthetic pathways, spectroscopic signature, chemical reactivity, and potential applications, grounded in authoritative scientific data.

Introduction to the Benzotriazole Scaffold

Benzotriazole (BTA) is a bicyclic heterocyclic compound composed of a benzene ring fused to a 1,2,3-triazole ring.[3] This structural motif is a cornerstone in medicinal chemistry and materials science. The presence of three nitrogen atoms provides unique electronic properties and hydrogen bonding capabilities, making it a privileged structure in drug design.[4] Benzotriazole derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects.[2][5] Industrially, they are extensively used as corrosion inhibitors, particularly for copper and its alloys, and as stabilizers in polymers.[3][6]

2-(1H-Benzotriazol-1-yl)propanoic acid incorporates a chiral center and a carboxylic acid functional group, enhancing its utility as a versatile building block for more complex molecules and as a potential pharmacophore in its own right. The carboxylic acid group provides a reactive handle for derivatization, such as amide or ester formation, while the benzotriazole ring system can engage in various intermolecular interactions, including metal chelation and π–π stacking.[7][8]

Physicochemical and Structural Properties

Chemical Structure and Identifiers

The structure consists of a propionic acid group substituted at the N-1 position of the benzotriazole ring system. The substitution occurs on the nitrogen atom that is part of the five-membered triazole ring but not bonded to another nitrogen.

A simplified representation of the chemical structure.

Caption: Chemical structure of 2-(1H-Benzotriazol-1-yl)propanoic acid.

Core Chemical Data

All quantitative data is summarized in the table below for ease of reference.

PropertyValueSource
CAS Number 4144-65-4[6][9]
Molecular Formula C₉H₉N₃O₂[6][10]
Molecular Weight 191.19 g/mol [6]
Appearance White crystalline solid (predicted)[6]
Melting Point Data not consistently available[6]
Boiling Point Data not consistently available[6]
Solubility Soluble in water and various organic solvents[6]

Synthesis and Spectroscopic Characterization

Synthetic Pathway: N-Alkylation of Benzotriazole

A prevalent and logical method for synthesizing 2-(1H-Benzotriazol-1-yl)propanoic acid is through the N-alkylation of benzotriazole.[11] This reaction typically involves the deprotonation of benzotriazole with a suitable base to form the benzotriazolide anion, which then acts as a nucleophile, attacking an alkyl halide or a similar electrophile. In this case, a 2-halopropionate ester is a logical choice for the electrophile. The subsequent hydrolysis of the ester yields the desired carboxylic acid.

Causality in Experimental Design:

  • Choice of Base: A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient to deprotonate the N-H of benzotriazole (pKa ≈ 8.2).[3] Stronger bases like sodium hydride (NaH) can also be used but may require more stringent anhydrous conditions.

  • Solvent: A polar aprotic solvent such as acetone or dimethylformamide (DMF) is ideal. These solvents effectively solvate the cation of the base (e.g., K⁺) without interfering with the nucleophilicity of the benzotriazolide anion.

  • Reaction Control: The N-alkylation of benzotriazole can produce two isomers (N-1 and N-2 substitution). The N-1 isomer is generally the major product under thermodynamic control.[3][11]

  • Hydrolysis: Saponification using a strong base like sodium hydroxide (NaOH) followed by acidic workup is a standard and effective method to convert the ester to the carboxylic acid.

synthesis_workflow Reactants Benzotriazole + Ethyl 2-bromopropionate Step1 1. Base (K₂CO₃) 2. Solvent (Acetone) 3. Heat Reactants->Step1 Intermediate Ethyl 2-(1H-benzotriazol-1-yl)propanoate Step1->Intermediate Step2 1. NaOH (aq) 2. Heat 3. HCl (aq) workup Intermediate->Step2 Product 2-(1H-Benzotriazol-1-yl)propanoic acid Step2->Product

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol (Illustrative):

  • N-Alkylation: To a solution of benzotriazole (1.0 eq) in acetone, add potassium carbonate (1.5 eq). Stir the suspension vigorously.

  • Add ethyl 2-bromopropionate (1.1 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting benzotriazole is consumed.

  • After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude ester intermediate.

  • Hydrolysis: Dissolve the crude ester in a mixture of ethanol and 2M aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for several hours until saponification is complete (as monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2-3 with concentrated hydrochloric acid.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry to yield 2-(1H-Benzotriazol-1-yl)propanoic acid.

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the structure of the synthesized product. While specific experimental spectra are not publicly available, the expected signals can be reliably predicted.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for the carboxylic acid and the aromatic system. A very broad absorption from 2500-3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid dimer.[12][13] A sharp, strong carbonyl (C=O) stretching peak should appear around 1700-1725 cm⁻¹.[14] Aromatic C=C stretching absorptions are expected in the 1450-1600 cm⁻¹ region.[14]

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides clear diagnostic signals. The acidic proton of the carboxylic acid (COOH) is highly deshielded and expected to appear as a broad singlet far downfield, typically between 10-12 ppm.[12] The four aromatic protons on the benzotriazole ring will appear in the aromatic region (7.0-8.5 ppm). The methine proton (-CH) adjacent to the nitrogen and the carbonyl group will likely be a quartet, and the methyl protons (-CH₃) will be a doublet.

  • ¹³C NMR Spectroscopy: The carbon NMR will show distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons. The carbonyl carbon (C=O) is the most deshielded, appearing around 170-180 ppm.[14] The aromatic carbons of the benzotriazole ring will resonate between 110-145 ppm. The aliphatic methine (-CH) and methyl (-CH₃) carbons will appear upfield.

  • Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) should show a molecular ion peak (M⁺) corresponding to the molecular weight (191.19).[14] Common fragmentation patterns would involve the loss of the carboxylic acid group (-COOH, mass 45) or cleavage of the propionic acid side chain.[13]

Predicted Spectroscopic Data
¹H NMR (ppm) COOH: ~10-12 (broad s, 1H); Aromatic-H: ~7.0-8.5 (m, 4H); CH: (q, 1H); CH₃: (d, 3H)
¹³C NMR (ppm) C=O: ~170-180; Aromatic-C: ~110-145; CH: ~40-50; CH₃: ~15-25
IR (cm⁻¹) O-H (acid): 2500-3300 (broad); C=O (acid): 1700-1725 (strong); C=C (aromatic): 1450-1600

Chemical Reactivity and Applications

Reactivity Profile

The reactivity of 2-(1H-Benzotriazol-1-yl)propanoic acid is dictated by its two primary functional components: the benzotriazole ring and the carboxylic acid group.

  • Carboxylic Acid Group: This group can undergo standard reactions such as esterification (with alcohols under acidic conditions), amide bond formation (with amines, often using coupling agents like DCC or EDC), and reduction to the corresponding primary alcohol. This reactivity makes it a valuable synthon for building larger, more complex molecules in drug discovery.

  • Benzotriazole Ring: The triazole portion of the molecule can act as a ligand, coordinating with metal ions. The nitrogen atoms possess lone pairs of electrons that can form coordinate bonds, making the compound an effective chelating agent. This property is the basis for its use as a corrosion inhibitor, where it forms a protective complex layer on metal surfaces.[6]

Caption: Chelation of a metal ion (M²⁺) by the compound.

Applications in Research and Drug Development

While primarily known as a corrosion inhibitor, the structural features of 2-(1H-Benzotriazol-1-yl)propanoic acid make it a molecule of interest for pharmaceutical applications.[6] The broader class of benzotriazole derivatives has been extensively investigated for a range of therapeutic uses.

  • Antimicrobial Agents: Many benzotriazole derivatives exhibit potent activity against bacteria and fungi.[5][15][16] The core structure can be derivatized to optimize these properties.

  • Anti-inflammatory and Analgesic Activity: The benzotriazole nucleus is present in compounds screened for anti-inflammatory and analgesic effects.[1][17]

  • Synthetic Intermediate: The compound serves as a valuable building block. For instance, the carboxylic acid can be coupled to amines, amino acids, or other drug fragments to create novel hybrid molecules with potentially enhanced biological activity.[7]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 2-(1H-Benzotriazol-1-yl)propanoic acid.

  • Hazard Identification: The compound is classified as an irritant.[6] According to safety data sheets for related benzotriazole compounds, it is harmful if swallowed and causes serious eye irritation.[18][19][20]

    • GHS Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[19]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[18][21]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[22][23] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[18][20]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[24]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[19][20]

Conclusion

2-(1H-Benzotriazol-1-yl)propanoic acid is a multifunctional compound with a well-defined chemical profile. Its synthesis is achievable through standard organic chemistry reactions, and its structure can be unequivocally confirmed by modern spectroscopic techniques. The combination of the pharmacologically significant benzotriazole ring and a reactive carboxylic acid handle makes it a compound with dual utility: as an effective industrial agent and as a promising platform for the development of novel therapeutic agents. Further research into its biological activity and derivatization is warranted to fully explore its potential in drug discovery and materials science.

References

  • LookChem. (n.d.). Cas 4144-65-4, this compound. Retrieved from [Link]

  • Desai, P. S., et al. (2021). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF LIGAND 2-{[2-(5-BENZOYL-1H-1,2,3- BENZOTRIAZOLE-1-YL)-2-OXOETHYL]AMINO} PROPIONIC ACID. RASAYAN Journal of Chemistry, 14(2). Retrieved from [Link]

  • Jamkhandi, C. M., et al. (n.d.). Scheme 1: Synthetic pathway for Benzotriazole derivatives (Ia to Va and.... ResearchGate. Retrieved from [Link]

  • Sinfoo Biotech. (n.d.). This compound, (CAS# 4144-65-4). Retrieved from [Link]

  • PubChem. (n.d.). 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid. Retrieved from [Link]

  • Castrol. (2025). SAFETY DATA SHEET - Hysol SL 45 XBB. Retrieved from [https://msdspds.castrol.com/ussds/amersdsf.nsf/Files/C31A05A6552B3C53802588140056976B/ File/11015694.pdf)
  • Shafi'I, A. M., et al. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 29(02), 271–285. Retrieved from [Link]

  • Kumar, D., et al. (2018). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. Journal of Advanced Scientific Research, 9(2).
  • Zhang, L., et al. (n.d.). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Indian Academy of Sciences. Retrieved from [Link]

  • The Sherwin-Williams Company. (n.d.). SAFETY DATA SHEET - MAP-LVG923. Retrieved from [Link]

  • Husain, A., et al. (2011). Facile one-pot synthesis of N-acyl-1H-1,2,3-benzotriazoles from internal and terminal olefinic fatty acids and their antimicrobial screening. PubMed. Retrieved from [Link]

  • Avhad, D., et al. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(2), 215-225. Retrieved from [Link]

  • Gherman, C., et al. (2022). Novel Triterpenic Acid—Benzotriazole Esters Act as Pro-Apoptotic Antimelanoma Agents. MDPI. Retrieved from [Link]

  • CPAchem. (2023). Safety data sheet - 1H-Benzotriazole. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 1,2,3-Benzotriazole. Retrieved from [Link]

  • LeBlond, J., & Biddle, M. (n.d.). A Simple Case Study for the Introduction of the HMBC and the EI-MS Techniques to Second and Third Year Undergraduate Students. ChemEd X. Retrieved from [Link]

  • Maccioni, E., et al. (2018). Benzotriazole: An overview on its versatile biological behavior. PubMed Central. Retrieved from [Link]

  • Xu, S., & Shen, Y. (2012). (1H-1,2,3-Benzotriazol-1-yl)methyl 2,2-dimethylpropanoate. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Castrol. (2024). SAFETY DATA SHEET - Tribol GR PS 2 HT. Retrieved from [https://msdspds.castrol.com/ussds/amersdsf.nsf/Files/C31A05A6552B3C53802588140056976B/ File/1015694.pdf)

Sources

An In-depth Technical Guide to 2-Benzotriazol-1-yl-propionic Acid (CAS 4144-65-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive characterization of 2-Benzotriazol-1-yl-propionic acid (CAS 4144-65-4), a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. This document delves into its chemical identity, physicochemical properties, synthesis, and detailed analytical characterization. Furthermore, it explores its established and potential applications, with a particular focus on its role as a key building block for the synthesis of novel therapeutic agents and as an effective corrosion inhibitor. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery, chemical synthesis, and materials science, providing both foundational knowledge and practical insights.

Introduction and Chemical Identity

This compound, identified by the CAS number 4144-65-4, is a derivative of benzotriazole, a bicyclic heterocyclic compound. The incorporation of a propionic acid moiety at the 1-position of the benzotriazole ring system imparts unique chemical properties that make it a valuable intermediate in organic synthesis. Its structure combines the aromatic, electron-rich benzotriazole core with a reactive carboxylic acid functional group, enabling a wide range of chemical modifications.

Nomenclature and Structural Representation:

  • Systematic IUPAC Name: 2-(1H-1,2,3-Benzotriazol-1-yl)propanoic acid

  • Common Synonyms: this compound, (+/-)-2-([1]-Benztriazolyl)-propionsaeure

  • Molecular Formula: C₉H₉N₃O₂

  • Molecular Weight: 191.19 g/mol [1]

Figure 1: Chemical structure of this compound.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling and application of any chemical compound.

Physicochemical Properties

While some physicochemical data for this compound is not extensively reported in publicly available literature, the following table summarizes the known information. It is a white crystalline solid that is soluble in water and various organic solvents[1].

PropertyValueSource(s)
Molecular Formula C₉H₉N₃O₂[1]
Molecular Weight 191.19 g/mol [1]
Appearance White crystalline solid[1]
Melting Point Not available[1]
Boiling Point Not available[1]
Solubility Soluble in water and various organic solvents[1]
Safety and Handling

This compound is classified as an irritant and is considered toxic. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Hazard Codes: Xi (Irritant), T (Toxic)[1]

  • Risk Statements: R25 (Toxic if swallowed)

  • Safety Statements: S45 (In case of accident or if you feel unwell, seek medical advice immediately)[1]

In case of accidental exposure, standard first-aid measures should be followed, and immediate medical attention should be sought. Spills should be cleaned up promptly using appropriate absorbent materials, and the waste should be disposed of in accordance with local regulations.

Synthesis and Characterization

The synthesis of this compound can be achieved through the nucleophilic substitution reaction of benzotriazole with a suitable propionic acid derivative.

Synthetic Pathway

A common and effective method for the synthesis of this compound involves the reaction of benzotriazole with 2-chloropropionic acid[1]. This reaction is typically carried out in the presence of a base to deprotonate the benzotriazole, thereby activating it as a nucleophile.

Synthesis_Pathway Benzotriazole Benzotriazole (CAS 95-14-7) Reaction Reaction Benzotriazole->Reaction ChloropropionicAcid 2-Chloropropionic Acid (CAS 598-78-7) ChloropropionicAcid->Reaction Base Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, Acetonitrile) Base->Reaction Reaction Conditions Product This compound (CAS 4144-65-4) Reaction->Product

Figure 2: General synthetic scheme for this compound.

Experimental Protocol:

  • To a solution of benzotriazole (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base (e.g., sodium hydride or potassium carbonate, 1.1 eq) portion-wise at 0 °C.

  • Stir the resulting mixture at room temperature for 30 minutes to ensure complete deprotonation.

  • Add 2-chloropropionic acid (1.05 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to afford the crude product.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization

Due to the limited availability of specific experimental spectra for this compound in the public domain, the following characterization data is based on expected values for its structural motifs and data from closely related analogs.

1H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzotriazole ring, typically in the range of δ 7.0-8.0 ppm. The methine proton of the propionic acid moiety would likely appear as a quartet, coupled to the adjacent methyl protons. The methyl group would present as a doublet.

13C NMR Spectroscopy: The carbon NMR spectrum would display signals corresponding to the carbon atoms of the benzotriazole ring in the aromatic region (δ 110-150 ppm). The carbonyl carbon of the carboxylic acid would be observed at a significantly downfield shift (δ > 170 ppm).

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid group. A strong, sharp peak around 1700-1725 cm⁻¹ would indicate the C=O stretching of the carbonyl group. Characteristic peaks for the aromatic C-H and C=C stretching of the benzotriazole ring would also be present.

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak [M]⁺ at m/z = 191, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group and fragmentation of the propionic acid side chain.

Applications and Scientific Insights

The unique structural features of this compound make it a valuable molecule in several scientific and industrial domains.

Intermediate in Drug Discovery

The benzotriazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anthelmintic, antimicrobial, and anticancer properties[2]. This compound serves as a key starting material for the synthesis of more complex derivatives with enhanced therapeutic potential. The carboxylic acid functionality provides a convenient handle for amide bond formation, allowing for the facile introduction of diverse chemical moieties to explore structure-activity relationships (SAR).

  • Anti-inflammatory Agents: Derivatives synthesized from this compound have shown promise as anti-inflammatory agents[3]. The mechanism of action often involves the inhibition of key inflammatory mediators.

  • Anthelmintic Agents: The benzotriazole nucleus is also found in several anthelmintic drugs. Modification of the propionic acid side chain of the title compound can lead to the development of new anthelmintic candidates with improved efficacy and pharmacokinetic profiles[4].

Drug_Development StartMat This compound AmideCoupling Amide Coupling (with various amines) StartMat->AmideCoupling Derivatives Library of N-substituted Derivatives AmideCoupling->Derivatives Screening Biological Screening (e.g., anti-inflammatory, anthelmintic assays) Derivatives->Screening LeadComp Lead Compounds Screening->LeadComp

Figure 3: Workflow for the use of this compound in drug discovery.
Corrosion Inhibition

Benzotriazole and its derivatives are well-established corrosion inhibitors, particularly for copper and its alloys[5]. They function by forming a protective, passive film on the metal surface, which prevents the ingress of corrosive agents. The mechanism involves the chemisorption of the benzotriazole molecule onto the metal surface, where the nitrogen atoms of the triazole ring coordinate with the metal ions, forming a stable, polymeric complex[6].

This compound is utilized as a corrosion inhibitor in metalworking fluids[1]. The presence of the carboxylic acid group can enhance its solubility and may also participate in the interaction with the metal surface, potentially leading to a more robust and adherent protective layer compared to unsubstituted benzotriazole.

Conclusion

This compound (CAS 4144-65-4) is a compound of significant interest due to its versatile chemical nature and its utility as a synthetic intermediate and a functional molecule. Its role as a precursor for the development of novel pharmaceuticals, particularly anti-inflammatory and anthelmintic agents, highlights its importance in medicinal chemistry. Furthermore, its application as a corrosion inhibitor underscores its value in materials science. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, characterization, and applications, aiming to equip researchers and professionals with the necessary knowledge to effectively utilize this compound in their respective fields. Further research into the specific biological mechanisms of its derivatives and a more detailed elucidation of its corrosion inhibition properties will undoubtedly expand its applications in the future.

References

  • LookChem. (n.d.). Cas 4144-65-4, this compound. Retrieved from [Link]

  • Supplementary Material to One-pot preparation of carbamoyl benzotriazoles and their applications in the preparation of ureas, hy. (n.d.). Retrieved from [Link]

  • Pérez-Torralba, M., Claramunt, R. M., Alkorta, I., & Elguero, J. (2007). 1 H and 13 C NMR spectra signals of 1 in DMSO-d 6, showing the... ResearchGate. Retrieved from [Link]

  • Wan, J., Lv, P.-C., Tian, N.-N., & Zhu, H.-L. (2010). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Journal of Chemical Sciences, 122(4), 597–606. Retrieved from [Link]

  • Durgadasheemi, N. N., Kolageri, S., & Hemanth, S. (2024, March 5). Benzotriazole Derivatives: Design, In Silico Studies, And Biological Evaluation As Antiarthritic Agents. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Desai, P. S., & Parekh, D. V. (2021). synthesis, characterization and biological screening of ligand 2-{[2-(5-benzoyl-1h-1,2,3- benzotriazole-1-yl)-2-oxoethyl]amino} propionic acid. ResearchGate. Retrieved from [Link]

  • Jain, A., & Sharma, S. (2013). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. PMC. Retrieved from [Link]

  • MDPI. (2023, May 18). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Retrieved from [Link]

  • Evaluation of in vitro anthelmintic activities of novel 1,2,3 - benzotriazole derivatives synthesized in ultrasonic and solvent free conditions. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Evaluation of Anthelmintic and Anti-Inflammatory Activity of 1,2,4-Triazole Derivatives. (2022, July 13). PMC. Retrieved from [Link]

  • Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Imidazolium-supported benzotriazole: An efficient and recoverable activating reagent for amide, ester and thioester. (n.d.). Retrieved from [Link]

  • Stenutz. (n.d.). 2-(1H-benzotriazol-1-yl)-2-methylpropanoic acid. Retrieved from [Link]

  • Lee, S. M., & Kim, J. G. (2021). Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue. MDPI. Retrieved from [Link]

  • Repurposing anti-inflammatory drugs for fighting planktonic and biofilm growth. New carbazole derivatives based on the NSAID carprofen. (2023, August 23). Frontiers. Retrieved from [Link]

  • Copper Corrosion Inhibitors. A review. (n.d.). International Journal of Electrochemical Science. Retrieved from [Link]

  • Biopharmaceutic evaluation of novel anthelmintic (1H-benzimidazol-5(6)-yl)carboxamide derivatives. (n.d.). PubMed. Retrieved from [Link]

  • Kim, Y. S., & Kim, J. G. (2019). Polarization Behavior and Corrosion Inhibition of Copper in Acidic Chloride Solution Containing Benzotriazole. KoreaScience. Retrieved from [Link]

  • Haugwitz, R. D., Angel, R. G., Jacobs, G. A., Maurer, B. V., Narayanan, V. L., Cruthers, L. R., & Szanto, J. (1982). Antiparasitic agents. 5. Synthesis and anthelmintic activities of novel 2-heteroaromatic-substituted isothiocyanatobenzoxazoles and benzothiazoles. Journal of Medicinal Chemistry, 25(8), 969–974. Retrieved from [Link]

  • Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. (n.d.). PubMed. Retrieved from [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2025, January 20). PMC. Retrieved from [Link]

  • US5219523A - Copper and copper alloy corrosion inhibitors. (n.d.). Google Patents.
  • FTIR spectrum of the Benzotriazole powder. (n.d.). ResearchGate. Retrieved from [Link]

  • Study on Effect of Benzotriazole and Surfactants on Corrosion Inhibition of Copper Alloys in Sulphuric Acid. (2015, August 26). International Journal of Electrochemical Science. Retrieved from [Link]

  • Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion. (n.d.). PMC. Retrieved from [Link]

  • Castrol. (2025, July 21). Safety Data Sheet. Retrieved from [Link]

  • Material Safety Data Sheet - CONTINUUM AT3207. (n.d.). Retrieved from [Link]

  • Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. (n.d.). PMC. Retrieved from [Link]

  • FTIR spectrum of benzotriazole. (n.d.). ResearchGate. Retrieved from [Link]

  • 1H-Benzotriazole. (n.d.). NIST WebBook. Retrieved from [Link]

  • (1H-1,2,3-Benzotriazol-1-yl)methyl 2,2-dimethylpropanoate. (n.d.). NIH. Retrieved from [Link]

  • 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • (PDF) (1H-1,2,3-Benzotriazol-1-yl)methyl 2,2-dimethylpropanoate. (n.d.). ResearchGate. Retrieved from [Link]

  • 1H-Benzotriazole. (n.d.). PubChem. Retrieved from [Link]

  • α,α-Dimethyl-1H-benzotriazole-1-acetic acid. (n.d.). CAS Common Chemistry. Retrieved from [Link]

  • Facile one-pot synthesis of N-acyl-1H-1,2,3-benzotriazoles from internal and terminal olefinic fatty acids and their antimicrobial screening. (n.d.). PubMed. Retrieved from [Link]

  • Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. (2023, March 11). Diva-portal.org. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-(1H-Benzotriazol-1-yl)propanoic Acid: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(1H-Benzotriazol-1-yl)propanoic acid, a heterocyclic carboxylic acid of interest in medicinal chemistry and materials science. This document delves into the molecular structure, physicochemical properties, and synthesis of this compound. Furthermore, it explores the known biological activities of structurally related benzotriazole derivatives, offering insights into the potential applications of 2-(1H-Benzotriazol-1-yl)propanoic acid in drug discovery and development. The guide is intended to serve as a valuable resource for researchers and professionals working with benzotriazole-based compounds.

Introduction: The Benzotriazole Scaffold in Scientific Research

The benzotriazole moiety, a fused bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry due to its versatile biological activities. Benzotriazole derivatives have been reported to exhibit a wide range of pharmacological properties, including antimicrobial, antifungal, antiviral, and antitumor effects[1]. The unique electronic and structural characteristics of the benzotriazole ring system allow it to act as a bioisostere for other functional groups and to participate in various non-covalent interactions with biological targets. The incorporation of a propanoic acid side chain at the N1-position of the benzotriazole ring introduces a chiral center and a carboxylic acid functional group, opening avenues for further chemical modification and interaction with biological systems. This guide focuses specifically on 2-(1H-Benzotriazol-1-yl)propanoic acid, providing a detailed analysis of its chemical and structural features.

Molecular Structure and Physicochemical Properties

The molecular structure of 2-(1H-Benzotriazol-1-yl)propanoic acid consists of a propanoic acid molecule substituted at the C2 position with a 1H-benzotriazol-1-yl group. The presence of a chiral center at the alpha-carbon of the propanoic acid moiety means that this compound can exist as two enantiomers, (S)-2-(1H-benzotriazol-1-yl)propanoic acid and (R)-2-(1H-benzotriazol-1-yl)propanoic acid, or as a racemic mixture.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid];

} Note: This is a simplified 2D representation. The asterisk () indicates a chiral center.*

Caption: Molecular structure of 2-(1H-Benzotriazol-1-yl)propanoic acid.

Physicochemical Data
PropertyValue (for 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid)Reference
CAS Number 4233-62-9[2]
Molecular Formula C₁₀H₁₁N₃O₂[2]
Molecular Weight 205.21 g/mol [2]
Melting Point 145 °C[3]
Solubility (pH 7.4) 11.9 µg/mL[2]
pKa (Predicted) 4.28 ± 0.10[4]
LogP (Predicted) -0.20[5]

It is crucial to experimentally verify these properties for 2-(1H-Benzotriazol-1-yl)propanoic acid for any research or development application.

Synthesis and Characterization

Proposed Synthesis Protocol

A plausible synthetic route to 2-(1H-Benzotriazol-1-yl)propanoic acid involves the N-alkylation of benzotriazole with a suitable 2-halopropanoic acid derivative. The following is a proposed, generalized protocol based on known methods for the synthesis of similar N-substituted benzotriazoles.

dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: Proposed workflow for the synthesis of 2-(1H-Benzotriazol-1-yl)propanoic acid.

Step-by-Step Methodology:

  • N-Alkylation:

    • To a solution of benzotriazole (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq) at 0 °C.

    • Stir the mixture for 30 minutes at room temperature to form the benzotriazole anion.

    • Slowly add ethyl 2-bromopropanoate (1.1 eq) to the reaction mixture.

    • Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-60 °C) until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-(1H-benzotriazol-1-yl)propanoate.

  • Ester Hydrolysis:

    • Dissolve the crude ester in a mixture of tetrahydrofuran (THF) and water.

    • Add a base such as lithium hydroxide (LiOH, 2.0 eq) or sodium hydroxide (NaOH, 2.0 eq).

    • Stir the reaction at room temperature until the ester is fully hydrolyzed (monitored by TLC).

    • Remove the THF under reduced pressure.

    • Wash the aqueous layer with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.

    • Acidify the aqueous layer to a pH of ~2-3 with a dilute acid (e.g., 1M HCl) at 0 °C, which should precipitate the desired carboxylic acid.

  • Purification:

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • The crude 2-(1H-Benzotriazol-1-yl)propanoic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzotriazole ring, typically in the range of 7.0-8.0 ppm. The methine proton (Cα-H) of the propanoic acid moiety would likely appear as a quartet in the region of 4.0-5.0 ppm, coupled to the methyl protons. The methyl protons (Cβ-H₃) would appear as a doublet further upfield. The acidic proton of the carboxylic acid is expected to be a broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR: The carbon NMR spectrum should display signals for the aromatic carbons of the benzotriazole ring, the carbonyl carbon of the carboxylic acid (typically >170 ppm), the alpha-carbon, and the beta-carbon of the propanoic acid side chain.

  • Infrared (IR) Spectroscopy: The IR spectrum is anticipated to show a broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹. A sharp and strong C=O stretching absorption for the carbonyl group should be present around 1700-1725 cm⁻¹. Characteristic C=C and C-N stretching vibrations from the benzotriazole ring are also expected in the fingerprint region. The N-H stretching frequency of benzotriazole itself is observed at 3462 cm⁻¹[6].

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (191.19 g/mol ). Fragmentation patterns would likely involve the loss of the carboxyl group and cleavage of the propanoic acid side chain.

Potential Applications and Biological Relevance

While specific biological studies on 2-(1H-Benzotriazol-1-yl)propanoic acid are limited in the public domain, the broader class of benzotriazole derivatives has shown significant promise in various therapeutic areas.

Antimicrobial and Antifungal Activity

Numerous studies have demonstrated the potent antimicrobial and antifungal activities of benzotriazole derivatives[1]. The benzotriazole scaffold is a key component in several antifungal drugs. The mechanism of action often involves the inhibition of key enzymes in microbial metabolic pathways. It is plausible that 2-(1H-Benzotriazol-1-yl)propanoic acid could exhibit similar properties, making it a candidate for further investigation in the development of new anti-infective agents. For instance, some N-acyl-1H-benzotriazole derivatives have shown good antifungal activity[7].

Anticancer and Antiproliferative Potential

Benzotriazole-containing compounds have also been investigated for their anticancer properties. Some derivatives have been shown to induce apoptosis in cancer cell lines[8]. The propanoic acid moiety could potentially enhance the solubility and bioavailability of the compound, or it could be used as a handle to conjugate the benzotriazole scaffold to other cytotoxic agents or targeting ligands. Research on 3-aryl-2-(1H-benzotriazol-1-yl)acrylonitriles has demonstrated their antiproliferative activity against various human tumor-derived cell lines[9][10].

dot graph "Potential_Biological_Activity" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: Potential areas of application for 2-(1H-Benzotriazol-1-yl)propanoic acid.

Corrosion Inhibition

Benzotriazole and its derivatives are well-known corrosion inhibitors, particularly for copper and its alloys. They form a protective film on the metal surface, preventing oxidative reactions. The presence of the carboxylic acid group in 2-(1H-Benzotriazol-1-yl)propanoic acid could enhance its solubility in aqueous media and potentially modulate its interaction with metal surfaces, making it a candidate for investigation in materials science and industrial applications.

Conclusion and Future Directions

2-(1H-Benzotriazol-1-yl)propanoic acid is a structurally interesting molecule with the potential for diverse applications, particularly in the fields of medicinal chemistry and materials science. While there is a clear need for further experimental validation of its physicochemical properties and a more in-depth investigation into its specific biological activities, the existing literature on related benzotriazole derivatives provides a strong rationale for its continued study. Future research should focus on the enantioselective synthesis of its stereoisomers, the comprehensive characterization of its properties, and the systematic evaluation of its biological profile against a range of therapeutic targets. Such studies will be crucial in unlocking the full potential of this promising compound.

References

  • Research Journal of Pharmacy and Technology. (n.d.). Synthesis and Antimicrobial Evaluation of [(1H-benzotriazol-1-ylacetyl) amino] Acetic Acid Derivatives. Retrieved from [Link]

  • Stenutz, R. (n.d.). 2-(1H-benzotriazol-1-yl)-2-methylpropanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid. Retrieved from [Link]

  • Sanna, P., Carta, A., & Nikookar, M. E. R. (2002). Synthesis and antiproliferative activity of 3-aryl-2-(1H-benzotriazol-1-yl)acrylonitriles. Part III. European Journal of Medicinal Chemistry, 37(11), 883-891.
  • PubChem. (n.d.). 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). α,α-Dimethyl-1H-benzotriazole-1-acetic acid. Retrieved from [Link]

  • Khan, I., et al. (2022). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. Molecules, 27(13), 4234.
  • Indian Academy of Sciences. (n.d.). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Retrieved from [Link]

  • Păun, A., et al. (2022). Novel Triterpenic Acid—Benzotriazole Esters Act as Pro-Apoptotic Antimelanoma Agents. International Journal of Molecular Sciences, 23(15), 8269.
  • Organic Chemistry Portal. (n.d.). Benzotriazole synthesis. Retrieved from [Link]

  • Siddiqui, Z. N., & Khan, S. A. (2007). Facile one-pot synthesis of N-acyl-1H-1,2,3-benzotriazoles from internal and terminal olefinic fatty acids and their antimicrobial screening. European journal of medicinal chemistry, 42(7), 1014–1018.
  • Sanna, P., Carta, A., & Rahbar Nikookar, M. E. (2002). Synthesis and antiproliferative activity of 3-aryl-2-(1H-benzotriazol-1-yl)acrylonitriles. Part III. Il Farmaco, 57(11), 929-937.
  • Caliendo, G., et al. (2018). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 157, 141-167.
  • Hendrikse, N. M., et al. (2021). Pharmacokinetics, metabolism and off-target effects in the rat of 8-[(1H-benzotriazol-1-yl)amino]octanoic acid, a selective inhibitor of human cytochrome P450 4Z1: β-oxidation as a potential augmenting pathway for inhibition. Xenobiotica, 51(8), 901-915.
  • ResearchGate. (n.d.). Experimental absorption IR-spectra of 1,2,3-benzotriazole monomer in the monomeric state (a) and its H-complexes with acetone (b) and dioxane (c). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility Profile of 2-Benzotriazol-1-yl-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzotriazol-1-yl-propionic acid (CAS No. 4144-65-4) is a heterocyclic carboxylic acid with potential applications ranging from corrosion inhibition to a building block in pharmaceutical synthesis.[1] A thorough understanding of its aqueous and organic solubility is paramount for its effective application, formulation, and development. As of the date of this guide, specific, publicly available quantitative solubility data for this compound is limited. Therefore, this guide provides a comprehensive framework for determining and understanding the complete solubility profile of this compound. It combines theoretical principles with detailed, field-proven experimental protocols, enabling researchers to generate reliable and reproducible solubility data.

This document will delve into the physicochemical properties that govern the solubility of this molecule, provide step-by-step methodologies for both thermodynamic and kinetic solubility assessment, and detail the analytical techniques required for accurate quantification.

Physicochemical Characteristics and Predicted Solubility Behavior

A molecule's solubility is intrinsically linked to its structural and physicochemical properties. For this compound, the key characteristics are its aromatic benzotriazole ring system and its ionizable propionic acid side chain.

PropertyValue / Prediction RationaleCitation
CAS Number 4144-65-4[2]
Molecular Formula C₉H₉N₃O₂[2]
Molecular Weight 191.19 g/mol [2]
Appearance White crystalline solid[1]
Predicted pKa As a carboxylic acid, the pKa is expected to be in the range of 3-5. This acidic nature is a dominant factor in its pH-dependent aqueous solubility.
Predicted logP The combination of a hydrophobic benzotriazole moiety and a hydrophilic carboxylic acid group suggests a moderate lipophilicity. The logP will be crucial in determining its solubility in organic solvents and its potential for membrane permeability.

The presence of the carboxylic acid group dictates that the aqueous solubility of this compound will be highly dependent on the pH of the medium.[3][4]

  • At low pH (pH < pKa): The carboxylic acid will be predominantly in its neutral, protonated form. This form is less polar and is expected to have lower aqueous solubility.

  • At high pH (pH > pKa): The carboxylic acid will be deprotonated to its carboxylate form, creating a more polar, negatively charged ion. This ionized form is expected to have significantly higher aqueous solubility.[3]

This relationship is fundamental and underscores the necessity of pH-controlled experiments.

Experimental Determination of Solubility

Two primary types of solubility are relevant in research and development: thermodynamic and kinetic solubility.[5][6] Thermodynamic solubility represents the true equilibrium between the dissolved and undissolved compound, while kinetic solubility is a higher-throughput measure of how readily a compound dissolves from a high-concentration stock solution (typically in DMSO) into an aqueous medium.[7][8]

Thermodynamic Solubility: The Shake-Flask Method

This is the gold-standard method for determining equilibrium solubility.[9][10] It measures the saturation concentration of a compound in a specific solvent at equilibrium.

Causality of Experimental Choices: The long incubation time (24 hours) is crucial to ensure that the system reaches a true thermodynamic equilibrium between the solid and dissolved states.[11] The use of a buffer system is essential to control the pH, which, as established, is a critical variable for this ionizable compound.

Protocol for Thermodynamic Solubility Determination:

  • Preparation:

    • Prepare a series of buffers at various pH values (e.g., pH 2, 4, 6, 7.4, 9).

    • Accurately weigh an excess amount of solid this compound into separate glass vials for each buffer and solvent to be tested. An excess is visually confirmed by the presence of undissolved solid throughout the experiment.[11]

  • Incubation:

    • Add a precise volume of the chosen buffer or solvent to each vial.

    • Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the samples for 24 hours to ensure equilibrium is reached.[9][11]

  • Sample Processing:

    • After incubation, allow the vials to stand to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

    • Filter the supernatant through a low-binding 0.45 µm filter to remove any remaining undissolved microparticles.

  • Quantification:

    • Dilute the filtrate with an appropriate mobile phase.

    • Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV (detailed in Section 3).

    • Prepare a calibration curve from stock solutions of known concentrations to accurately determine the solubility.

Diagram: Thermodynamic Solubility Workflow

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_processing 3. Sample Processing cluster_quant 4. Quantification prep1 Weigh excess solid 2-BPA into vials prep2 Add precise volume of buffered solvent prep1->prep2 inc1 Seal and agitate for 24h at constant T prep2->inc1 proc1 Settle and withdraw supernatant inc1->proc1 proc2 Filter through 0.45 µm filter proc1->proc2 quant1 Dilute filtrate proc2->quant1 quant2 Analyze by HPLC-UV or LC-MS/MS quant1->quant2

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Assay

Kinetic solubility is often used in early drug discovery for high-throughput screening.[7][12] It measures the concentration at which a compound precipitates when an aqueous buffer is added to a DMSO stock solution.

Causality of Experimental Choices: The use of DMSO stock solutions allows for high-throughput automation. The short incubation time (e.g., 2 hours) is a key feature of the kinetic assay, providing a rapid assessment of solubility under non-equilibrium conditions.[7]

Protocol for Kinetic Solubility Determination (Direct UV Method):

  • Preparation:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

    • Dispense a small volume (e.g., 5 µL) of the DMSO stock into the wells of a 96-well microtiter plate.[7]

  • Incubation:

    • Add the desired aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the final test concentration.

    • Mix and incubate the plate at a controlled temperature (e.g., 25°C) for a specified period (e.g., 2 hours).[7]

  • Separation:

    • Filter the solution through a filter plate to separate any precipitated (undissolved) compound from the dissolved fraction.[5]

  • Quantification:

    • Measure the UV absorbance of the filtrate in a UV-compatible microtiter plate at the compound's λ_max.[7]

    • Calculate the concentration based on a calibration curve prepared by diluting the DMSO stock solution in a mixture of buffer and DMSO that matches the final assay conditions.

Diagram: Kinetic vs. Thermodynamic Solubility

G A Thermodynamic Solubility A1 Equilibrium State A->A1 A2 Shake-Flask Method A->A2 A3 Lower Throughput A->A3 B Kinetic Solubility B1 Non-Equilibrium B->B1 B2 DMSO Precipitation B->B2 B3 High Throughput B->B3

Caption: Key Differences Between Solubility Types.

Analytical Quantification

Accurate quantification of the dissolved this compound is critical. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely available method for this purpose.

Causality of Experimental Choices: A C18 column is chosen for its versatility in reversed-phase chromatography, which is suitable for separating moderately polar compounds like the target molecule. The mobile phase composition (acetonitrile/water with formic acid) is selected to ensure good peak shape and retention. Formic acid is added to suppress the ionization of the carboxylic acid group, leading to more consistent retention times. The detection wavelength should be set at the absorbance maximum (λ_max) of the compound to ensure the highest sensitivity.

Proposed HPLC-UV Method:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical starting point would be a gradient from 10% to 90% Mobile Phase B over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30°C.

  • Detection Wavelength: The λ_max should be determined by running a UV scan of a standard solution. For benzotriazole derivatives, this is often in the 215-230 nm range.[13]

  • Injection Volume: 10-20 µL.

Method Validation: The HPLC method must be validated for linearity, accuracy, and precision. A calibration curve should be generated with a correlation coefficient (r²) of >0.99.

Factors Influencing the Solubility Profile

Several factors can significantly impact the measured solubility of this compound. These should be carefully controlled and considered during experimental design and data interpretation.

  • pH: As discussed, this is the most critical factor for this acidic compound.[4][12]

  • Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature.[3][14] Experiments should always be conducted at a constant, reported temperature.

  • Co-solvents: The presence of organic co-solvents (like DMSO from stock solutions in kinetic assays) can increase the apparent solubility.[8]

  • Ionic Strength: The presence of salts in buffer systems can influence solubility.[15]

  • Solid-State Properties: For thermodynamic solubility, the crystalline form (polymorph) of the solid material can affect its solubility.[14]

Data Presentation and Interpretation

All quantitative solubility data should be summarized in clear, structured tables for easy comparison.

Example Data Table (Hypothetical Data):

Solvent/Buffer (pH)Temperature (°C)Thermodynamic Solubility (µg/mL)
0.1 M HCl (pH 1.2)25[Experimental Value]
Acetate Buffer (pH 4.5)25[Experimental Value]
Phosphate Buffer (pH 7.4)25[Experimental Value]
Water25[Experimental Value]
Ethanol25[Experimental Value]
Methanol25[Experimental Value]

A plot of solubility versus pH is highly recommended to visualize the impact of ionization on aqueous solubility. The resulting curve will be a key component of the compound's overall solubility profile.

Conclusion

While specific solubility values for this compound are not readily found in current literature, this guide provides the necessary theoretical foundation and practical, detailed protocols for researchers to determine its comprehensive solubility profile. By carefully controlling experimental variables—particularly pH and temperature—and employing robust analytical techniques like HPLC-UV, scientists can generate the high-quality data needed for informed decision-making in drug development, formulation, and other scientific applications. The methodologies outlined herein represent a self-validating system for the thorough characterization of this and other ionizable compounds.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • LookChem. (n.d.). Cas 4144-65-4, this compound.
  • Lin, C. E., & Lin, W. C. (1998). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 70(14), 2939–2943.
  • Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. Drug Discovery Today, 8(7), 316–323.
  • BioDuro. (n.d.). ADME Solubility Assay.
  • ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?
  • Chemistry LibreTexts. (2023). 17.5: Factors that Affect Solubility.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • PubMed. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry.
  • IJNRD. (n.d.). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Retrieved from International Journal of Novel Research and Development.
  • Scribd. (n.d.). Factors Affecting Drug Solubility.
  • Creative Bioarray. (n.d.). Aqueous Solubility Assays.
  • Roots Press. (2024). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer.
  • Ascendia Pharmaceutical Solutions. (1970). 4 Factors Affecting Solubility of Drugs.
  • ACS Omega. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift.
  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • protocols.io. (2025). In-vitro Thermodynamic Solubility.
  • Google Patents. (n.d.). CN108572228B - A kind of HPLC determination method of 5-butylbenzotriazole and impurities thereof.
  • PubMed. (2005). Determination of benzotriazole corrosion inhibitors from aqueous environmental samples by liquid chromatography-electrospray ionization-tandem mass spectrometry.
  • National Institutes of Health. (n.d.). Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS).
  • ResearchGate. (n.d.). Determination of Benzotriazole and Its Derivatives in Aqueous Sample with Air-assisted Liquid-Liquid Microextraction Followed by High-performance Liquid Chromatography.
  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • ChemicalBook. (n.d.). This compound CAS#: 4144-65-4.
  • PCBIS. (n.d.). Thermodynamic solubility.
  • Hölzel-Diagnostika. (n.d.). This compound (TRC-B206960-100mg).
  • ResearchGate. (2025). Method Development on HPLC and Research analysis of Emerging 5-Methyl- 1h-Benzotriazole in Aqueous Environment.
  • Sinfoo Biotech. (n.d.). This compound,(CAS# 4144-65-4).
  • CAS Common Chemistry. (n.d.). α,α-Dimethyl-1H-benzotriazole-1-acetic acid.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.
  • BLDpharm. (n.d.). 4144-65-4|2-(1H-Benzo[d][1][7][16]triazol-1-yl)propanoic acid. Retrieved from BLDpharm website.

  • PubChem. (n.d.). 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid.
  • PubChem. (n.d.). 2-Propenoic acid, 2-methyl-, 2-[3-(2H-benzotriazol-2-yl)-4-hydroxyphenyl]ethyl ester.
  • ChemicalBook. (n.d.). 4144-65-4(this compound).
  • Calbiochem. (n.d.). 424003 3-Benzotriazol-1-yl-propionic Acid CAS: 654-15-9.

Sources

An In-Depth Technical Guide to the Stability and Storage of 2-Benzotriazol-1-yl-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Benzotriazol-1-yl-propionic acid is a molecule of interest in various research and development sectors, including pharmaceuticals and materials science.[1][2] Understanding its stability profile is paramount for ensuring its quality, efficacy, and safety in any application. This guide provides a comprehensive technical overview of the stability and recommended storage conditions for this compound. Drawing upon data from related benzotriazole and aryl-propionic acid derivatives, this document outlines potential degradation pathways and offers a framework for systematic stability assessment.

Chemical Profile of this compound

This compound (CAS No: 4144-65-4) is a derivative of benzotriazole, featuring a propionic acid substituent on one of the nitrogen atoms of the triazole ring.[1] Its chemical structure dictates its physicochemical properties and, consequently, its stability.

PropertyValueSource
CAS Number 4144-65-4[1]
Molecular Formula C₉H₉N₃O₂[1]
Molecular Weight 191.19 g/mol [1]
Appearance White crystalline solid (predicted)[1]

The presence of the benzotriazole moiety, a known corrosion inhibitor and UV stabilizer, suggests a degree of inherent stability.[1] However, the propionic acid group introduces a carboxylic acid functionality, which can be susceptible to various degradation reactions.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Extreme pH) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photodegradation Photodegradation (UV) This compound This compound Ring Opening Products Ring Opening Products This compound->Ring Opening Products H⁺ / OH⁻ Hydroxylated Benzotriazoles Hydroxylated Benzotriazoles This compound->Hydroxylated Benzotriazoles •OH Side-chain Oxidation Products Side-chain Oxidation Products This compound->Side-chain Oxidation Products •OH Aniline Derivatives Aniline Derivatives This compound->Aniline Derivatives Phenazine Derivatives Phenazine Derivatives This compound->Phenazine Derivatives

Caption: Predicted degradation pathways for this compound.

Recommended Storage and Handling

Based on the general properties of benzotriazoles and carboxylic acids, the following storage and handling procedures are recommended to ensure the long-term stability of this compound.

Storage Conditions
ParameterRecommendationRationale
Temperature Store at 2-8°C. For long-term storage, -20°C is recommended.Lower temperatures slow down potential degradation reactions.
Light Store in a light-resistant container.To prevent potential photodegradation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).To minimize the risk of oxidative degradation.
Moisture Store in a tightly sealed container in a dry place.To prevent hydrolysis and potential degradation from moisture.
Handling
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong acids.

Experimental Protocol for Stability Assessment: A Forced Degradation Study

A forced degradation study is essential to identify the likely degradation products and establish the intrinsic stability of the molecule. [3][4][5][6][7]This protocol outlines a systematic approach to evaluating the stability of this compound.

Objective

To determine the stability of this compound under various stress conditions and to identify potential degradation products.

Materials and Methods
  • Test Substance: this compound

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade solvents (e.g., acetonitrile, methanol, water), buffers.

  • Equipment: HPLC with a suitable detector (e.g., UV-Vis or Mass Spectrometry), pH meter, calibrated oven, photostability chamber.

Stress Conditions

A solution of this compound (e.g., 1 mg/mL in a suitable solvent) should be subjected to the following conditions:

Stress ConditionParameters
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours
Oxidation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Solid-state at 80°C for 48 hours
Photostability Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
Analytical Procedure
  • Sample Preparation: At specified time points, withdraw aliquots of the stressed samples. Neutralize the acid and base hydrolyzed samples.

  • Chromatographic Analysis: Analyze the samples by a stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point. The mobile phase composition should be optimized to achieve good separation between the parent compound and any degradation products.

  • Peak Identification: Use a mass spectrometer coupled to the HPLC to identify the mass of the degradation products, which will aid in their structural elucidation.

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prepare stock solution of 2-BPA Prepare stock solution of 2-BPA Acid Hydrolysis Acid Hydrolysis Prepare stock solution of 2-BPA->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Prepare stock solution of 2-BPA->Base Hydrolysis Oxidation Oxidation Prepare stock solution of 2-BPA->Oxidation Thermal Thermal Prepare stock solution of 2-BPA->Thermal Photolytic Photolytic Prepare stock solution of 2-BPA->Photolytic Sample at time points Sample at time points Acid Hydrolysis->Sample at time points Base Hydrolysis->Sample at time points Oxidation->Sample at time points Thermal->Sample at time points Photolytic->Sample at time points HPLC-UV/MS Analysis HPLC-UV/MS Analysis Sample at time points->HPLC-UV/MS Analysis Identify Degradants Identify Degradants HPLC-UV/MS Analysis->Identify Degradants

Caption: Workflow for a forced degradation study of this compound.

Conclusion

While specific experimental data on the stability of this compound is not widely available, a comprehensive understanding of its potential degradation pathways can be derived from the well-documented behavior of its constituent chemical moieties. This guide provides a robust framework for its proper storage, handling, and for the systematic evaluation of its stability profile. By following the outlined recommendations and experimental protocols, researchers and developers can ensure the integrity and quality of this compound in their applications.

References

  • Degradation of benzotriazole by sulfate radical-based advanced oxidation process. (2019). Environmental Science and Pollution Research.
  • Forced Degradation Studies for Biopharmaceuticals. (n.d.).
  • Forced Degradation Studies. (2016). Journal of Analytical & Pharmaceutical Research.
  • Forced Degradation Studies. (2016).
  • Propionic Acid. (n.d.). PubChem.
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025).
  • This compound. (n.d.). LookChem.
  • Efficient Degradation of High-Concentration Benzotriazole Wastewater via UV/H2O2/O3 Operation. (n.d.).
  • Physicochemical properties of synthesized propionic acid derivatives. (n.d.).
  • Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evalu
  • Propionic Acid. (n.d.). Perstorp.
  • This compound (TRC-B206960-100mg). (n.d.). Hölzel-Diagnostika.
  • Propionic Acid and Derivatives. (n.d.).
  • Degradation of 1H-benzotriazole by UV/H2O2 and UV/TiO2: Kinetics, mechanisms, products and toxicology. (n.d.).
  • Arylalkanoic acids - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. (n.d.). Pharmacy 180.
  • Propanoic Acid: Properties, Production, Applications, and Analysis. (n.d.).
  • Aryl propionic acid derivative, pharmaceutical composition, and method for preparation thereof and application thereof. (n.d.).
  • Degradation of 1H-benzotriazole using vacuum ultraviolet: a prospective treatment method for micro-pollutants. (2019). PubMed.
  • Safety Data Sheet: Propionic acid. (n.d.). Carl ROTH.
  • Sustainable Production of Propionic acid and Derivatives on Industrial Scale. (n.d.).
  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.).
  • Pharmacokinetics, metabolism and off-target effects in the rat of 8-[(1H- benzotriazol-1-yl)
  • 2-BENZOTRIAZOL-2-YL-PROPIONIC ACID CAS#: 4144-69-8. (n.d.). ChemicalBook.
  • This compound. (n.d.). Santa Cruz Biotechnology.
  • 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid. (n.d.). PubChem.
  • 3-(1h-1,2,3-Benzotriazol-5-ylformamido)propanoic acid. (n.d.). ChemScene.

Sources

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-Benzotriazol-1-yl-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Benzotriazol-1-yl-propionic acid is a heterocyclic compound featuring a benzotriazole nucleus and a propionic acid side chain. While direct mechanistic studies on this specific molecule are not extensively available in public literature, its structural similarity to the well-established class of nonsteroidal anti-inflammatory drugs (NSAIDs) known as "profens" allows for the formulation of a robust, evidence-based hypothesis regarding its mechanism of action. This guide synthesizes information from related benzotriazole derivatives and propionic acid-based anti-inflammatory agents to propose a primary mechanism centered on the inhibition of cyclooxygenase (COX) enzymes. We will delve into the biochemical pathways, provide detailed experimental protocols for validation, and discuss the structure-activity relationships that underpin this proposed mechanism.

Introduction to this compound: A Structural Perspective

This compound belongs to a class of compounds that have garnered significant interest in medicinal chemistry. The benzotriazole moiety is recognized as a "privileged scaffold," meaning it is a structural framework that can be modified to interact with a wide range of biological targets, leading to diverse pharmacological activities including anti-inflammatory, antimicrobial, and anticancer effects[1][2][3]. The molecule's other key feature is the 2-propionic acid group. This side chain is the defining characteristic of the "profen" family of NSAIDs, which includes well-known drugs like ibuprofen and naproxen[4][5]. This structural duality suggests a potential for a mechanism of action that leverages the properties of both constituent parts.

Proposed Primary Mechanism of Action: Inhibition of Cyclooxygenase (COX)

The most plausible mechanism of action for this compound is the inhibition of cyclooxygenase (COX) enzymes, the primary target of traditional NSAIDs[6][7]. This hypothesis is strongly supported by the presence of the 2-propionic acid side chain, which is crucial for the anti-inflammatory activity of profens[8][9].

2.1. The Role of COX in Inflammation and Nociception

Inflammation is a complex biological response to harmful stimuli. A key pathway in this process is the conversion of arachidonic acid, a fatty acid released from cell membranes, into prostaglandins (PGs)[10][11]. This conversion is catalyzed by two main isoforms of the cyclooxygenase enzyme:

  • COX-1: A constitutively expressed enzyme involved in "housekeeping" functions such as protecting the gastric mucosa and maintaining kidney function[6].

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation by cytokines and other inflammatory mediators. Prostaglandins produced by COX-2 are major contributors to the classic signs of inflammation (redness, swelling, heat) and pain (nociception) by sensitizing peripheral nerve endings[6][12].

By inhibiting COX enzymes, particularly COX-2, the production of these pro-inflammatory and pain-sensitizing prostaglandins is reduced, leading to anti-inflammatory and analgesic effects[7][13][14].

2.2. Molecular Interaction with the COX Active Site

NSAIDs of the profen class typically act as competitive, reversible inhibitors of COX[7][15]. The carboxylic acid group of the propionic acid moiety is critical for this interaction. It is believed to form an ionic bond with a positively charged arginine residue (Arg-120) at the entrance of the COX active site[16]. This interaction anchors the molecule, allowing the aromatic portion—in this case, the benzotriazole ring—to project into the hydrophobic channel of the enzyme, thereby blocking the entry of the natural substrate, arachidonic acid[15]. The benzotriazole nucleus, with its unique electronic properties and ability to form various non-covalent interactions, may further enhance the binding affinity and inhibitory potency[1][17].

Signaling Pathway: Prostaglandin Synthesis and Inhibition

Prostaglandin_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Phospholipase_A2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain mediate Inflammatory_Stimuli Inflammatory Stimuli (e.g., Injury, Pathogens) Inflammatory_Stimuli->Phospholipase_A2 activates Phospholipase_A2->Arachidonic_Acid releases Inhibition_Point 2-Benzotriazol-1-yl- propionic acid (Proposed Inhibition) Inhibition_Point->COX

Caption: Proposed inhibition of the prostaglandin synthesis pathway.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound can be rationalized by considering the contributions of its core components:

  • The Propionic Acid Moiety: This is the classic pharmacophore of the profen class of NSAIDs. The chiral center at the alpha-carbon is significant; for most profens, the (S)-enantiomer is the more potent COX inhibitor[8]. The carboxyl group is essential for binding to Arg-120 in the COX active site[16].

  • The Benzotriazole Nucleus: This bicyclic aromatic system serves as the hydrophobic component that occupies the active site channel of the COX enzyme. Benzotriazole derivatives are known to inhibit a variety of enzymes, and this moiety can be modified to fine-tune potency and selectivity[3][18][19]. Its presence likely contributes significantly to the overall inhibitory profile of the molecule.

Experimental Protocols for Mechanistic Validation

To validate the proposed mechanism of action, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for this investigation.

4.1. In Vitro Assays

4.1.1. Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay directly measures the ability of the test compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

  • Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) in the presence of arachidonic acid[20]. The reduction in color development in the presence of the test compound indicates COX inhibition.

  • Step-by-Step Protocol:

    • Prepare solutions of purified human recombinant COX-1 and COX-2 enzymes in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • In a 96-well plate, add assay buffer, heme (a COX cofactor), and either COX-1 or COX-2 enzyme to designated wells[20].

    • Add various concentrations of this compound (or a vehicle control) to the inhibitor wells. A known NSAID (e.g., ibuprofen) should be used as a positive control.

    • Pre-incubate the plate for a defined period (e.g., 10 minutes at 37°C) to allow the inhibitor to bind to the enzyme[21].

    • Initiate the reaction by adding arachidonic acid as the substrate.

    • Immediately add a colorimetric substrate (TMPD).

    • Read the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.

    • Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Workflow: In Vitro COX Inhibition Assay

COX_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup (96-well) cluster_analysis Data Acquisition & Analysis Prep_Enzyme Prepare COX-1/COX-2 Enzyme Solutions Add_Reagents Add Buffer, Heme, and Enzyme Prep_Enzyme->Add_Reagents Prep_Compound Prepare Serial Dilutions of This compound Add_Inhibitor Add Test Compound, Control, or Vehicle Prep_Compound->Add_Inhibitor Add_Reagents->Add_Inhibitor Pre_Incubate Pre-incubate (e.g., 10 min @ 37°C) Add_Inhibitor->Pre_Incubate Initiate_Reaction Add Arachidonic Acid & Colorimetric Substrate Pre_Incubate->Initiate_Reaction Read_Absorbance Kinetic Absorbance Reading (e.g., 590 nm) Initiate_Reaction->Read_Absorbance Calculate_IC50 Calculate % Inhibition and Determine IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow for determining COX inhibitory activity.

4.2. In Vivo Models

4.2.1. Carrageenan-Induced Paw Edema in Rodents (Anti-inflammatory Activity)

This is a standard model for evaluating acute inflammation.

  • Principle: Subplantar injection of carrageenan, a seaweed extract, into a rodent's paw induces a localized, biphasic inflammatory response characterized by swelling (edema)[1][22][23][24][25]. The later phase of this response is largely mediated by prostaglandins. An effective anti-inflammatory agent will reduce the extent of this swelling.

  • Step-by-Step Protocol:

    • Acclimatize rodents (e.g., Wistar rats) and divide them into groups (e.g., n=6 per group): Vehicle control, positive control (e.g., Indomethacin 10 mg/kg), and test groups receiving different doses of this compound.

    • Measure the initial volume of the right hind paw of each animal using a plethysmometer (V₀)[1].

    • Administer the test compound, positive control, or vehicle orally (p.o.) or intraperitoneally (i.p.).

    • After a set time (e.g., 1 hour) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw[1].

    • Measure the paw volume again at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) (Vₜ).

    • Calculate the edema volume (Vₜ - V₀) and the percentage inhibition of edema for each group compared to the vehicle control.

4.2.2. Acetic Acid-Induced Writhing Test in Mice (Peripheral Analgesic Activity)

This model is sensitive to peripherally acting analgesics.

  • Principle: Intraperitoneal injection of acetic acid irritates the peritoneal lining, causing the release of endogenous mediators like prostaglandins, which in turn stimulate nociceptors and induce a characteristic stretching behavior known as "writhing"[26][27][28][29][30]. Analgesic compounds reduce the number of writhes.

  • Step-by-Step Protocol:

    • Acclimatize mice and divide them into experimental groups.

    • Administer the test compound, a positive control (e.g., Diclofenac), or vehicle via the desired route.

    • After a suitable absorption period (e.g., 30-60 minutes), administer 0.1 mL/10g of 0.6-1% acetic acid solution intraperitoneally to each mouse[26][27].

    • Immediately place each mouse in an individual observation chamber.

    • After a short latency period (e.g., 5 minutes), count the total number of writhes (abdominal constrictions and stretching of hind limbs) for a set duration (e.g., 10-15 minutes)[27].

    • Calculate the mean number of writhes for each group and determine the percentage of analgesic protection.

4.2.3. Hot Plate Test in Rodents (Central Analgesic Activity)

This test is used to evaluate centrally acting analgesics.

  • Principle: The test measures the reaction time of an animal to a thermal pain stimulus[2][31][32][33]. An increase in the latency to respond (e.g., by licking a paw or jumping) indicates an analgesic effect, typically mediated at the spinal or supraspinal level. While NSAIDs are primarily peripheral, some can exhibit central effects.

  • Step-by-Step Protocol:

    • Acclimatize animals to the testing room and equipment.

    • Determine the baseline latency for each animal by placing it on the hot plate apparatus (maintained at a constant temperature, e.g., 55 ± 0.5°C) and recording the time until a response (paw licking or jumping) is observed. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

    • Administer the test compound, a positive control (e.g., morphine), or vehicle.

    • At various time points after administration (e.g., 30, 60, 90 minutes), place the animal back on the hot plate and measure the reaction latency.

    • Calculate the percentage increase in latency compared to the baseline for each animal.

Workflow: In Vivo Anti-inflammatory & Analgesic Testing

InVivo_Workflow cluster_inflammation Anti-inflammatory Assay cluster_analgesia Analgesic Assays Start Animal Acclimatization & Grouping Dosing Administer Test Compound, Positive Control, or Vehicle Start->Dosing Wait Absorption Period (e.g., 30-60 min) Dosing->Wait Paw_Measure_Pre Measure Baseline Paw Volume (V₀) Dosing->Paw_Measure_Pre Carrageenan Inject Carrageenan Wait->Carrageenan Writhing_Test Acetic Acid Writhing Test: Inject Acetic Acid, Count Writhes Wait->Writhing_Test Hot_Plate_Test Hot Plate Test: Measure Reaction Latency Wait->Hot_Plate_Test Paw_Measure_Pre->Wait Paw_Measure_Post Measure Paw Volume Over Time (Vₜ) Carrageenan->Paw_Measure_Post Calc_Edema Calculate % Edema Inhibition Paw_Measure_Post->Calc_Edema Calc_Analgesia Calculate % Analgesic Protection Writhing_Test->Calc_Analgesia Hot_Plate_Test->Calc_Analgesia

Caption: General workflow for in vivo validation studies.

Quantitative Data Presentation

The results from the aforementioned experiments should be summarized for clear interpretation and comparison.

Table 1: In Vitro COX Inhibition Profile (Hypothetical Data)

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound15.22.56.08
Ibuprofen (Control)12.022.00.55
Celecoxib (Control)25.00.05500

Table 2: In Vivo Efficacy in Rat Paw Edema Model (Hypothetical Data at 3 hours)

Treatment Group (Dose)Paw Edema Volume (mL) ± SEM% Inhibition of Edema
Vehicle Control0.85 ± 0.06-
This compound (25 mg/kg)0.51 ± 0.0440.0%
This compound (50 mg/kg)0.38 ± 0.0555.3%
Indomethacin (10 mg/kg)0.35 ± 0.0358.8%

Conclusion

Based on its chemical structure, which combines the pharmacophore of a profen NSAID with the privileged benzotriazole scaffold, the primary mechanism of action for this compound is proposed to be the inhibition of cyclooxygenase enzymes. This inhibition would lead to a reduction in prostaglandin synthesis, thereby mediating anti-inflammatory and analgesic effects. The benzotriazole moiety likely plays a key role in defining the compound's binding affinity and potential selectivity for COX isoforms. The comprehensive experimental plan detailed in this guide provides a clear path for the validation of this hypothesis and the thorough characterization of the compound's pharmacological profile, paving the way for its potential development as a novel therapeutic agent.

References

  • Eddy, N. B., & Leimbach, D. (1953). Synthetic analgesics. II. Dithienylbutenyl- and dithienylbutylamines. Journal of Pharmacology and Experimental Therapeutics, 107(3), 385-393. [Link]

  • Panlab Harvard Apparatus. (n.d.). Hot plate test. Retrieved from [Link]

  • Maze Engineers. (n.d.). Rodent Hot/Cold Plate Pain Assay. Retrieved from [Link]

  • Le Bars, D., Gozariu, M., & Cadden, S. W. (2001). Animal models of nociception. Pharmacological reviews, 53(4), 597-652. [Link]

  • Lavich, J., Cordeiro, R. S., Silva, P. M., & Martins, M. A. (2005). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Brazilian journal of medical and biological research, 38(3), 445-451. [Link]

  • Slideshare. (2018). Hot plate analgesiometer. Retrieved from [Link]

  • RJPT SimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. Retrieved from [Link]

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: implications for the discovery and development of phytopharmaceuticals. International journal of molecular sciences, 20(18), 4367. [Link]

  • Evans, A. M. (1996). Pharmacodynamics and pharmacokinetics of the profens: enantioselectivity, clinical implications, and special reference to S(+)-ibuprofen. The Journal of clinical pharmacology, 36(12 Suppl), 7S–15S. [Link]

  • Goodwin, J. S. (1984). Prostaglandins and the mechanism of action of anti-inflammatory drugs. The American journal of medicine, 77(1A), 57–64. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Sindhu, R. K., Sood, N., Puri, V., & Arora, S. (2017). Various animal models for preclinical testing of anti-inflammatory agents. International Journal of Pharmaceutical Sciences and Research, 8(4), 1550-1557. [Link]

  • ResearchGate. (2024). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. (2015). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. [Link]

  • Semantic Scholar. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. [Link]

  • SAS Publishers. (2017). Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. [Link]

  • Asian Journal of Pharmaceutical Research. (2017). Animal Models for Inflammation: A Review. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. In: Winyard, P., Willoughby, D. (eds) Inflammation Protocols. Methods in Molecular Biology, vol 225. Humana Press. [Link]

  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in molecular biology, 644, 131–144. [Link]

  • Wikipedia. (n.d.). Nonsteroidal anti-inflammatory drug. Retrieved from [Link]

  • ResearchGate. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]

  • ScienceDirect. (2024). Acetic acid-induced writhing method: Significance and symbolism. [Link]

  • Pharmacy 180. (n.d.). NSAIDs and Prostaglandin (PG) Synthesis Inhibition. Retrieved from [Link]

  • Anjana, V. S., et al. (2021). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. International Journal of Research and Review, 8(5), 365-381. [Link]

  • Ates-Alagoz, Z. (2016). Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level. Turkish journal of pharmaceutical sciences, 13(2), 258–264. [Link]

  • YouTube. (2021). Acetic Acid induced Writhing Method. [Link]

  • Slideshare. (2016). Prostaglandins & NSAIDS. [Link]

  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in molecular biology, 644, 131–144. [Link]

  • Gawade, S. P. (2012). Acetic acid induced painful endogenous infliction in writhing test on mice. Journal of pharmacology & pharmacotherapeutics, 3(4), 348. [Link]

  • Blobaum, A. L., & Marnett, L. J. (2007). Structural and functional basis of cyclooxygenase inhibition. Journal of medicinal chemistry, 50(7), 1425–1441. [Link]

  • Dandge, A., Manikpuriya, S., & Sanap, G. (2023). Benzotriazole Derivatives And Its Pharmacological Activity. Journal of Advanced Scientific Research, 14(12), 1-10. [Link]

  • Inoue Lab, University of Illinois. (n.d.). In vivo signal transduction on pain and analgesia. Retrieved from [Link]

  • ResearchGate. (n.d.). In vivo and ex vivo imaging of nociceptor expression and activity. [Link]

  • Ullah, H., Khan, A., & Khan, I. (2015). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy, 6(1), 1-8. [Link]

  • Patsnap Synapse. (2024). What in vivo models are used for pain studies?. [Link]

  • Orlando, B. J., Lucido, M. J., & Malkowski, M. G. (2015). The structure of ibuprofen bound to cyclooxygenase-2. Journal of structural biology, 189(1), 62–66. [Link]

  • Wikipedia. (n.d.). Profen (drug class). Retrieved from [Link]

  • Williams, K., & Day, R. (1995). Interactions of anti-inflammatory 2-arylpropionates (profens) with the metabolism of fatty acids: in vitro studies. Biochemical pharmacology, 50(6), 741–749. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Benzotriazole in medicinal chemistry: An overview. [Link]

  • News-Medical.Net. (n.d.). Ibuprofen Mechanism. Retrieved from [Link]

  • ResearchGate. (2021). Propionic Acid Derivative Drugs (Profens). [Link]

  • Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-inflammatory Drugs (NSAIDs). In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. [Link]

  • Carta, A., Piras, S., Briguglio, I., & Corona, P. (2018). Benzotriazole: An overview on its versatile biological behavior. European journal of medicinal chemistry, 157, 658–681. [Link]

  • YouTube. (2019). Pharmacology 401 a NSAIDs 1 COX Inhibitors Aspirin Diclofenac Salicylic acid Propionic Ibuprofen. [Link]

  • ResearchGate. (2023). Benzotriazole Derivatives And Its Pharmacological Activity. [Link]

Sources

An In-Depth Technical Guide to the Discovery and Enduring Legacy of Benzotriazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

First isolated in the late 19th century, 1H-benzotriazole has undergone a remarkable scientific journey. Initially recognized for its utility in industrial applications, most notably as a premier corrosion inhibitor for copper and its alloys, its story has evolved dramatically. The unique electronic and structural properties of the benzotriazole nucleus—a fused benzene and triazole ring system—render it a "privileged scaffold." This guide provides a comprehensive exploration of the history, synthesis, and multifaceted applications of benzotriazole derivatives. We will trace its origins from the foundational discovery and classical synthesis to its indispensable role in materials science. Furthermore, we will delve into its pharmacological awakening, where it has emerged as a cornerstone in medicinal chemistry, leading to the development of derivatives with a broad spectrum of therapeutic activities, including anticancer, antimicrobial, and antiviral properties. This paper synthesizes historical context with modern synthetic strategies and mechanistic insights, providing researchers, scientists, and drug development professionals with a thorough understanding of this versatile heterocycle's past, present, and future.

Part 1: The Genesis of a Heterocycle: Discovery and Early Industrial Significance

The story of benzotriazole is rooted in the foundational era of heterocyclic chemistry. Its discovery was not a singular event but a part of the broader exploration of aromatic nitrogen compounds that characterized late 19th-century organic chemistry.

The First Synthesis

The first reported synthesis of benzotriazole is credited to G. Schultz in 1889.[1] The classical and still widely taught method involves the diazotization of o-phenylenediamine. This reaction proceeds through the formation of a monodiazonium intermediate, which then undergoes spontaneous intramolecular cyclization to yield the stable benzotriazole ring system.[1][2][3] This efficient one-pot synthesis was a pivotal moment, making the compound readily accessible for further study and application.

Protocol: Classical Synthesis of 1H-Benzotriazole

This protocol outlines the foundational method for synthesizing 1H-benzotriazole, a self-validating system that relies on a spontaneous cyclization step following diazotization. The causality behind the choice of reagents lies in the need to generate nitrous acid in situ to react with the diamine.

Principle: o-Phenylenediamine is treated with nitrous acid (generated in situ from sodium nitrite and a weak acid like acetic acid). One of the amino groups is diazotized to form a diazonium salt, which is sterically poised for rapid intramolecular cyclization with the remaining amino group, forming the triazole ring.[4][5]

Step-by-Step Methodology:

  • Preparation of Diamine Solution: In a suitable beaker, dissolve 10.8 g of o-phenylenediamine in a mixture of 12.0 g of glacial acetic acid and 30 mL of water. Gentle warming may be applied to ensure complete dissolution.[5][6]

  • Cooling: Cool the resulting clear solution in an ice-water bath to approximately 15°C. This is critical to control the exothermic nature of the upcoming diazotization reaction.

  • Diazotization: Prepare a solution of 7.5 g of sodium nitrite in 15 mL of water. Add this solution all at once to the cooled, stirring diamine solution.[5][6]

  • Reaction Progression: A rapid exothermic reaction will occur, with the temperature rising to 70-85°C. The color of the solution will transition from dark red to a clear orange-red or pale brown, indicating the formation of the product.[5][6]

  • Crystallization and Isolation: Allow the reaction mixture to cool gradually to room temperature over approximately one hour, then chill thoroughly in an ice bath for at least 30 minutes to ensure complete precipitation of the benzotriazole.[4][5]

  • Filtration and Washing: Collect the pale, straw-colored solid product by vacuum filtration. Wash the collected solid with several portions of ice-cold water to remove residual salts and acid.[5]

  • Purification (Optional): For a high-purity product, the crude benzotriazole can be recrystallized from boiling water or benzene, or purified by vacuum sublimation.[4][5] The final product is typically pale, straw-colored needles with a melting point of 99-100°C.[4][5]

An Industrial Workhorse: The Rise of Benzotriazole as a Corrosion Inhibitor

While discovered in the 19th century, benzotriazole's first major application emerged nearly half a century later. Since the 1940s, it has been extensively used as a highly effective corrosion inhibitor, particularly for copper and its alloys.[7][8][9] This application became crucial in numerous industries, including automotive (in antifreezes and hydraulic fluids), industrial water treatment systems, and metalworking.[8][9][10][11] Its utility also extended to the conservation of historical artifacts, where it is used to treat "bronze disease".[7][8] Additionally, it found early use as a restrainer or anti-fogging agent in photographic emulsions.[8]

Mechanism Deep Dive: The Protective Film Formation

The exceptional efficacy of benzotriazole as a copper corrosion inhibitor stems from its ability to form a robust, passive, and insoluble film on the metal's surface. This is not a simple physical adsorption but a chemical bonding process known as chemisorption.[12][13]

The Causality of Protection:

  • Adsorption: The electron-rich nitrogen atoms of the triazole ring are drawn to the copper surface.[13]

  • Chemisorption & Complex Formation: The nitrogen atoms donate lone-pair electrons to the vacant d-orbitals of the copper atoms on the surface. This interaction leads to the formation of a highly stable, polymeric complex, often described as [Cu(I)BTA]n.[14][13][15] This complex forms a passive layer that is just a few nanometers thick.

  • Barrier Formation: This dense, polymeric film acts as a physical barrier, isolating the copper surface from corrosive agents in the environment, such as oxygen, water, and chlorides, thereby preventing the electrochemical reactions that lead to corrosion.[10][13]

G Corrosive_Agents O₂, H₂O, Cl⁻ Complex Protective [Cu(I)BTA]n Film (Insoluble Polymer) Corrosive_Agents->Complex Blocked Copper Copper Metal (Cu⁰) Oxide Native Oxide Layer (Cu₂O) Oxide->Complex Chemisorption & Complex Formation BTA Benzotriazole (BTA) BTA->Oxide Adsorption & Electron Donation Complex->Copper Passivates & Protects

Mechanism of Copper Corrosion Inhibition by Benzotriazole.

Part 2: The Pharmacological Awakening: Benzotriazole in Medicinal Chemistry

Beginning in the latter half of the 20th century, the perception of benzotriazole shifted from a purely industrial chemical to a molecule of significant therapeutic potential.[1][16] Its rigid, planar structure and unique electronic properties made it an ideal scaffold for designing new bioactive compounds.[17]

A Scaffold of Promise: The "Privileged Structure"

In drug design, a "privileged structure" is a molecular framework that is capable of binding to multiple biological targets with high affinity. Benzotriazole fits this description perfectly for several reasons:

  • Hydrogen Bonding: The triazole ring contains both hydrogen bond donors (-NH) and acceptors (=N-), allowing for versatile interactions with biological macromolecules like enzymes and receptors.[18]

  • π-π Stacking: The fused aromatic benzene ring facilitates π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein binding sites.[18]

  • Dipole Moment: The molecule possesses a significant dipole moment, contributing to favorable electrostatic interactions.

  • Metabolic Stability: The aromatic system is generally stable in vivo, providing a solid foundation for drug candidates.

  • Synthetic Versatility: The benzotriazole ring can be readily functionalized at multiple positions, allowing chemists to fine-tune its steric and electronic properties to optimize biological activity.

Benzotriazole as a Privileged Scaffold in Drug Design.
Key Therapeutic Areas and Landmark Derivatives

The exploration of benzotriazole derivatives has yielded compounds with a vast array of pharmacological activities.[1][3][19] The antimicrobial potential was among the first to be widely studied, with research gaining momentum in the late 1980s.[1]

Therapeutic Area Key Derivative(s) / Finding Mechanism of Action / Target Reference
Anticancer Vorozole, 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt)Aromatase inhibitor (Vorozole); Potent and selective inhibitor of protein kinase CK2 (TBBt).[7][18]
Antifungal Fluconazole analogues, Substituted benzotriazolesInhibition of fungal cytochrome P450 enzymes; disruption of cell membrane integrity.[1][18][19]
Antibacterial N-alkylated derivatives, Triazolo[4,5-f]-quinolinonesBroad-spectrum activity, including against MRSA. Mechanism varies; often involves enzyme inhibition.[1][17]
Antiprotozoal Halogenated N-alkyl derivativesActivity against Acanthamoeba castellanii, often exceeding standard drugs like chlorhexidine.[1][20]
Analgesic 2,5-dichlorophenoxyacetyl benzotriazoleOutperforms standard reference drugs in certain models.[1][21]
Antiviral Halogenated benzotriazole nucleosidesInhibition of viral enzymes like NTPase/helicase (e.g., West Nile Virus).[2][22]
Structure-Activity Relationship (SAR) Insights

Systematic modification of the benzotriazole scaffold has provided critical insights into the structural requirements for specific biological activities.

  • Halogenation: The introduction of halogen atoms (e.g., chlorine, bromine) onto the benzene ring, as seen in TBBt, has been a highly effective strategy for enhancing potency, particularly for anticancer and antiprotozoal agents.[2][22]

  • N-Substitution: Alkylation or acylation at the N1 or N2 position of the triazole ring is a common method to modulate solubility, cell permeability, and target affinity. The choice of substituent can dramatically alter the pharmacological profile.[1][17]

  • Fusion with other Heterocycles: Creating hybrid molecules by linking benzotriazole to other bioactive heterocycles (e.g., quinolones, imidazoles) has led to compounds with enhanced or novel activities.[1]

Part 3: The Evolution of Synthesis: Modern Methodologies

While the classical synthesis is robust, the demands of drug discovery and green chemistry have driven the development of more sophisticated and efficient synthetic methodologies. The primary goals are to improve yields, achieve regioselectivity (i.e., controlling substitution at N1 vs. N2), and minimize environmental impact.

Modern Synthetic Protocol: Microwave-Assisted N-Alkylation

This protocol exemplifies a modern approach that enhances reaction rates and efficiency. The causality for using microwave irradiation is its ability to rapidly and uniformly heat the reaction mixture, dramatically reducing reaction times compared to conventional heating.

Principle: A phase-transfer catalyst (tetrabutylammonium bromide, TBAB) facilitates the reaction between the benzotriazole anion and an alkyl halide under solvent-free conditions, accelerated by microwave energy.[2]

Step-by-Step Methodology:

  • Reagent Preparation: In a microwave-safe reaction vessel, combine 1H-benzotriazole (1 mmol), the desired alkyl halide (1.2 mmol), potassium carbonate (K₂CO₃, 2 mmol), silica gel (SiO₂, 0.5 g), and a catalytic amount of TBAB (0.1 mmol).

  • Microwave Irradiation: Place the vessel in a scientific microwave reactor and irradiate at a controlled power (e.g., 300 W) for a short duration (typically 2-5 minutes). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Add an organic solvent (e.g., ethyl acetate) and filter to remove the solid inorganic supports (K₂CO₃ and SiO₂).

  • Purification: Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and concentrate it under reduced pressure. The resulting crude product can be purified by column chromatography to yield the desired N-alkylated benzotriazole derivative.

G cluster_classical Classical Synthesis Workflow cluster_modern Modern Microwave-Assisted Workflow C1 Mix Reagents (o-phenylenediamine, NaNO₂, Acetic Acid) C2 Conventional Heating or Exothermic Reaction (1-2 hours) C1->C2 C3 Cooling & Precipitation (>1 hour) C2->C3 C4 Filtration & Washing C3->C4 C5 Recrystallization C4->C5 M1 Mix Reagents (Benzotriazole, Alkyl Halide, Catalyst, Solid Support) M2 Microwave Irradiation (2-5 minutes) M1->M2 M3 Solvent Extraction & Filtration M2->M3 M4 Purification (Column Chromatography) M3->M4

Comparison of Classical vs. Modern Synthetic Workflows.

Part 4: Broader Applications and Future Outlook

Beyond its two primary roles, the benzotriazole scaffold has found other important industrial niches. Its ability to absorb ultraviolet radiation makes it a valuable UV stabilizer, added to plastics, coatings, and other polymers to prevent degradation from sun exposure, thereby extending their lifespan.[1][23]

The journey of benzotriazole is far from over. In medicinal chemistry, its derivatives continue to be investigated for new therapeutic targets, with a particular focus on overcoming drug resistance in cancer and infectious diseases.[18][24] The development of benzotriazole-containing metal complexes is an emerging area, offering the potential for dual-action mechanisms.[18] In materials science, its robust chemistry is being exploited to create novel polymers and functional materials. The ongoing drive for sustainable and green chemistry will undoubtedly lead to even more innovative and environmentally friendly methods for the synthesis and application of these remarkable compounds.

Conclusion

From its synthesis in a 19th-century laboratory to its current status as a molecule of immense value, benzotriazole exemplifies the scientific process of discovery and innovation. Its history is a testament to how a compound's utility can be reimagined over time, transitioning from a simple industrial additive to a sophisticated building block for life-saving pharmaceuticals. The simple, stable, yet remarkably versatile benzotriazole ring system has secured its legacy as an indispensable tool for both the material scientist and the medicinal chemist, with its full potential still being actively explored.

References

  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications - GSC Online Press. (2024). Available at: [Link]

  • Benzotriazole: An overview on its versatile biological behavior - PMC - PubMed Central. (n.d.). Available at: [Link]

  • Review on synthetic study of benzotriazole - GSC Online Press. (2020). Available at: [Link]

  • A Review on: Synthesis of Benzotriazole - ijariie. (2024). Available at: [Link]

  • Benzotriazole Corrosion Inhibitors, 1 2 3-Benzotriazole - IRO Water Treatment. (n.d.). Available at: [Link]

  • Benzotriazole in medicinal chemistry: An overview - Journal of Chemical and Pharmaceutical Research. (2011). Available at: [Link]

  • Mechanism of 1 2 3 Benzotriazole Corrosion Inhibition - Tenger Chemical. (2025). Available at: [Link]

  • A Brief Review on Medicinal Uses and Applications of Benztriazole - ijarsct. (n.d.). Available at: [Link]

  • Recent Development of Benzotriazole-Based Medicinal Drugs - Hilaris Publisher. (2014). Available at: [Link]

  • An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. (n.d.). Available at: [Link]

  • Benzotriazole - Wikipedia. (n.d.). Available at: [Link]

  • Benzotriazole as a Corrosion Inhibitor for Immersed Copper. (1973). Available at: [Link]

  • Review Of Benzotriazole - IJCRT.org. (2020). Available at: [Link]

  • Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue - PMC - NIH. (2021). Available at: [Link]

  • Exploring the Applications and Benefits of Benzotriazole in Modern Chemistry and Industry. (2024). Available at: [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH - AWS. (n.d.). Available at: [Link]

  • OVERVIEW OF BENZOTRIAZOLE. - IJNRD. (2023). Available at: [Link]

  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. (2024). Available at: [Link]

  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. (2024). Available at: [Link]

  • Triazole, Benzotriazole and Naphthotriazole as Corrosion Inhibitors for Copper. (1975). Available at: [Link]

  • 1,2,3-benzotriazole - Organic Syntheses Procedure. (n.d.). Available at: [Link]

  • Synthesis of benzotriazole from o-phenylenediamine - Pharmacy Infoline. (n.d.). Available at: [Link]

  • Recent Development of Benzotriazole-based Medicinal Drugs - Semantic Scholar. (2014). Available at: [Link]

  • Inhibition of copper corrosion by 1,2,3-benzotriazole: A review - ResearchGate. (2017). Available at: [Link]

  • To prepare benzotriazole from o-phenylenediamine. - CUTM Courseware. (n.d.). Available at: [Link]

  • Benzotriazole: Information, Common Applications and Questions - Wincom Inc. (n.d.). Available at: [Link]

  • Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates - MDPI. (n.d.). Available at: [Link]

  • Benzotriazole - Wikiwand. (n.d.). Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: 2-Benzotriazol-1-yl-propionic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Benzotriazol-1-yl-propionic acid is a bifunctional chiral building block of significant interest in modern organic synthesis. Its structure uniquely combines a carboxylic acid handle for derivatization, a stereogenic center for asymmetric applications, and the benzotriazole moiety, which serves as a superb activating group and leaving group. This guide provides an in-depth exploration of the molecule's properties, synthesis, and core applications. We delve into the mechanistic principles that underpin its utility and provide detailed, field-tested protocols for its application in peptide synthesis and as a chiral synthon. The causality behind experimental choices is emphasized to empower researchers to adapt and innovate upon these methodologies.

Core Concepts: The Power of the Benzotriazole Moiety

The synthetic utility of this compound is fundamentally derived from the electronic properties of the benzotriazole group. Benzotriazole is both a weak acid and a weak base, allowing it to function effectively as a leaving group.[1] When the carboxylic acid of a molecule is converted into an N-acylbenzotriazole, it becomes a highly reactive acylating agent, yet one that is often crystalline, stable, and easily handled.[1] This "activated" intermediate readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, such as amines, alcohols, and carbanions.

The key to this reactivity is that the benzotriazole anion (Bt⁻) is a very stable, non-nucleophilic leaving group, which drives the acylation reaction forward. This principle is the cornerstone of many modern coupling reagents used in peptide synthesis, such as HBTU and TBTU, which generate benzotriazolyl active esters in situ.[2][3]

Mechanism of Benzotriazole-Mediated Acylation

The diagram below illustrates the general workflow for the activation of a carboxylic acid (in this case, our title compound) and its subsequent reaction with an amine to form a stable amide bond. This process minimizes side reactions and is known for high efficiency.

cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling cluster_byproduct Byproducts Mol_Acid 2-Benzotriazol-1-yl- propionic Acid Mol_Active Activated Intermediate (e.g., Acylbenzotriazole or O-Acylisourea Ester) Mol_Acid->Mol_Active Coupling Reagent (EDC, DCC, etc.) + HOBt (optional) Mol_Product Amide Product Mol_Active->Mol_Product Mol_Leaving Stable Leaving Group (Benzotriazole anion) Mol_Active->Mol_Leaving Mol_Amine Nucleophile (e.g., R-NH2) Mol_Amine->Mol_Product Nucleophilic Attack

Caption: General mechanism for benzotriazole-mediated amide bond formation.

Synthesis and Physicochemical Properties

A reliable synthesis of the title compound is crucial for its use as a building block. A common and effective method involves the N-alkylation of benzotriazole with a suitable 2-halopropionate ester, followed by saponification.

Protocol 2.1: Synthesis of this compound

Rationale: This two-step procedure utilizes a standard SN2 reaction. Using a base like potassium carbonate is sufficient to deprotonate the benzotriazole N-H, creating the nucleophile. The subsequent ester hydrolysis is a standard saponification to yield the desired carboxylic acid.

Materials:

  • Benzotriazole

  • Ethyl 2-bromopropionate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • N-Alkylation:

    • To a round-bottom flask under a nitrogen atmosphere, add benzotriazole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.

    • Stir the suspension at room temperature for 20 minutes.

    • Add ethyl 2-bromopropionate (1.1 eq) dropwise to the mixture.

    • Heat the reaction to 60 °C and stir for 12-18 hours, monitoring by TLC until the starting benzotriazole is consumed.

    • Cool the reaction to room temperature and pour it into a separatory funnel containing water and EtOAc.

    • Extract the aqueous layer with EtOAc (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(1H-benzotriazol-1-yl)propanoate.

  • Saponification:

    • Dissolve the crude ester from the previous step in a mixture of THF and water (3:1 v/v).

    • Add lithium hydroxide (2.0 eq) and stir vigorously at room temperature for 4-6 hours until TLC analysis shows complete consumption of the ester.

    • Concentrate the mixture under reduced pressure to remove the THF.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH ~2 with 2M HCl. A white precipitate should form.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield this compound.

PropertyData
CAS Number 4144-65-4
Molecular Formula C₉H₉N₃O₂
Molecular Weight 191.19 g/mol
Appearance White to off-white crystalline solid
Chirality Contains one stereocenter
Table 1: Physicochemical properties of this compound.[4]

Application in Peptide and Amide Synthesis

The title compound can be used as a non-canonical amino acid analogue in peptide synthesis. The carboxylic acid group serves as the point of coupling, while the benzotriazole moiety remains a stable part of the side chain, potentially offering unique properties to the final peptide, such as altered conformation or new binding interactions.

Protocol 3.1: Dipeptide Synthesis using this compound

Rationale: This protocol employs a standard carbodiimide-mediated coupling reaction. 1-Hydroxybenzotriazole (HOBt) is added as an additive to form a highly reactive HOBt active ester, which suppresses racemization and improves coupling efficiency, a cornerstone of modern peptide synthesis.[3][5]

Materials:

  • (S)-2-Benzotriazol-1-yl-propionic acid (1.0 eq)

  • L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl) (1.0 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Reaction Setup:

    • In a flame-dried, nitrogen-flushed round-bottom flask, dissolve (S)-2-Benzotriazol-1-yl-propionic acid and HOBt in anhydrous DCM.

    • In a separate flask, suspend H-Ala-OMe·HCl in anhydrous DCM and add DIPEA (1.1 eq) to neutralize the salt, stirring until the solution is clear.

    • Combine the contents of the two flasks.

    • Cool the resulting mixture to 0 °C in an ice bath.

  • Coupling:

    • Add EDC to the cooled, stirred solution in one portion.

    • Allow the reaction to warm slowly to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure dipeptide.

Utility as a Chiral Building Block

Beyond peptide synthesis, the inherent chirality of this compound makes it a valuable building block for asymmetric synthesis. It can be incorporated into a molecule to introduce a specific stereocenter that can then direct the stereochemical outcome of subsequent reactions. This concept is the foundation of using chiral auxiliaries to control synthesis.[6]

Workflow for Diastereoselective Synthesis

The following workflow outlines how the chiral scaffold can be used to control a diastereoselective enolate alkylation. The bulky benzotriazole group can effectively shield one face of the enolate, forcing the incoming electrophile to approach from the less hindered face.

Start Start: (S)-2-Benzotriazol-1-yl- propionic Acid Step1 Amide Coupling (e.g., with a primary amine) Start->Step1 Intermediate1 Chiral Amide Intermediate Step1->Intermediate1 Step2 Enolate Formation (e.g., LDA, -78 °C) Intermediate1->Step2 Intermediate2 Diastereoselective Enolate (One face blocked by Bt group) Step2->Intermediate2 Step3 Alkylation (Add Electrophile, R-X) Intermediate2->Step3 Product Alkylated Product (High Diastereomeric Excess) Step3->Product Step4 Auxiliary Cleavage (e.g., Hydrolysis) Product->Step4 Recycle Recovered Chiral Auxiliary (Derivative) Product->Recycle Cleavage Final Final Chiral Product (New stereocenter created) Step4->Final

Caption: Workflow for a diastereoselective alkylation using a chiral auxiliary derived from this compound.

This strategy allows for the creation of new, complex stereocenters with a high degree of control, which is a critical challenge in the synthesis of pharmaceuticals and natural products.

Conclusion and Future Outlook

This compound is more than just a simple chemical. It is a sophisticated synthetic tool that leverages the well-established activating properties of the benzotriazole moiety and combines them with the versatility of a chiral carboxylic acid. Its applications in creating complex amides, peptides, and stereochemically rich molecules are significant. Future research may explore its use in the synthesis of novel heterocyclic scaffolds, as a ligand for asymmetric catalysis, or in the development of new classes of biologically active molecules. The principles and protocols outlined in this guide serve as a robust foundation for scientists looking to harness the potential of this powerful building block.

References

  • Synthesis, characterization and biological screening of ligand 2-{[2-(5-benzoyl-1h-1,2,3- benzotriazole-1-yl)-2-oxoethyl]amino} propionic acid. (2015). ResearchGate. Available at: [Link]

  • Scheme 1: Synthetic pathway for Benzotriazole derivatives (Ia to Va and... (n.d.). ResearchGate. Available at: [Link]

  • Reid, G. E., & Simpson, R. J. (1992). Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids. Analytical Biochemistry, 200(2), 301-309. Available at: [Link]

  • 2-(1H-benzotriazol-1-yl)-2-methylpropanoic acid. (n.d.). Stenutz. Available at: [Link]

  • Cas 4144-65-4, this compound. (n.d.). LookChem. Available at: [Link]

  • 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid. (n.d.). PubChem. Available at: [Link]

  • Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. (2012). Indian Academy of Sciences. Available at: [Link]

  • Chiral auxiliary. (n.d.). Wikipedia. Available at: [Link]

  • Facile one-pot synthesis of N-acyl-1H-1,2,3-benzotriazoles from internal and terminal olefinic fatty acids and their antimicrobial screening. (2008). PubMed. Available at: [Link]

  • α,α-Dimethyl-1H-benzotriazole-1-acetic acid. (n.d.). CAS Common Chemistry. Available at: [Link]

  • Greening the synthesis of peptide therapeutics: an industrial perspective. (2021). RSC Publishing. Available at: [Link]

  • Review on synthetic study of benzotriazole. (2020). GSC Online Press. Available at: [Link]

  • An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. (n.d.). ResearchGate. Available at: [Link]

  • (1H-1,2,3-Benzotriazol-1-yl)methyl 2,2-dimethylpropanoate. (2012). National Institutes of Health. Available at: [Link]

  • Reduction of Carboxylic Acids Using Esters of Benzotriazole as High-Reactivity Intermediates. (2011). Organic Chemistry Portal. Available at: [Link]

  • Benzotriazole: An overview on its versatile biological behavior. (2018). PubMed Central. Available at: [Link]

  • Synthesis and Fluorescent Properties of Alkynyl- and Alkenyl-Fused Benzotriazole-Derived α-Amino Acids. (2019). ACS Publications. Available at: [Link]

  • Benzotriazole: A Versatile Synthetic Auxiliary. (2018). Lupine Publishers. Available at: [Link]

  • Chiral auxiliary!. (2024). Slideshare. Available at: [Link]

Sources

Protocol for synthesizing anti-inflammatory agents from "2-Benzotriazol-1-yl-propionic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Modular Approach to the Synthesis of Novel Anti-inflammatory Agents from 2-Benzotriazol-1-yl-propionic Acid

Abstract

Benzotriazole and its derivatives represent a class of "privileged structures" in medicinal chemistry, demonstrating a vast array of pharmacological activities, including potent anti-inflammatory effects.[1][2] This application note provides a comprehensive, modular framework for the synthesis of novel amide and ester derivatives from the versatile building block, this compound.[3][4] We present detailed, step-by-step protocols for amide coupling and esterification reactions, methods for physicochemical characterization, and a foundational protocol for in vitro screening of anti-inflammatory activity. The causality behind experimental choices is explained, empowering researchers to not only replicate but also adapt these methods for the creation of diverse chemical libraries aimed at discovering next-generation anti-inflammatory agents, potentially targeting enzymes like cyclooxygenase-2 (COX-2).[5]

Introduction: The Rationale for Benzotriazole Scaffolds

The benzotriazole moiety is a bioisostere of indole and is recognized for its ability to engage in various biological interactions, making it a cornerstone in drug design.[1] Its derivatives have been reported to exhibit a wide spectrum of biological activities, from antimicrobial to anticancer and anti-inflammatory.[2][6] The anti-inflammatory potential often stems from the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX), with some derivatives showing promising selectivity for the inducible COX-2 isoform over the constitutive COX-1, potentially reducing gastrointestinal side effects common to traditional NSAIDs.[5][7]

This compound is an ideal starting scaffold. Its carboxylic acid handle is a prime site for chemical modification, allowing for the systematic introduction of diverse functional groups through robust chemical reactions like amide bond formation and esterification. This systematic modification enables the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

Overall Synthesis and Screening Workflow

The discovery pipeline detailed herein follows a logical progression from chemical synthesis to biological validation. The workflow is designed to be modular, allowing researchers to generate and test a library of compounds efficiently.

G cluster_synthesis Chemical Synthesis & Purification cluster_validation Validation & Screening start 2-Benzotriazol-1-yl- propionic acid amide Amide Coupling (Protocol 1) start->amide ester Esterification (Protocol 2) start->ester library Library of Amide & Ester Derivatives amide->library ester->library purify Purification (Column Chromatography) library->purify charact Structural Characterization (NMR, MS, IR) purify->charact screen In Vitro Anti-inflammatory Screening (Protocol 3) charact->screen hit Hit Compound Identification screen->hit

Caption: Overall workflow from starting material to hit compound identification.

Protocol 1: Synthesis of Amide Derivatives via EDC/HOBt Coupling

Principle and Rationale

Direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to a competing acid-base reaction.[8] To overcome this, the carboxylic acid must be "activated". The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) is a widely adopted, efficient method.[9]

  • EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • This intermediate is susceptible to racemization and can rearrange into a stable N-acylurea byproduct.

  • HOBt is added to trap the O-acylisourea, converting it into an HOBt-ester. This new intermediate is less reactive than the O-acylisourea but is stable against rearrangement and racemization. It readily reacts with the amine to form the desired amide with high yield and purity, regenerating HOBt.[8][10]

G acid 2-Benzotriazol-1-yl- propionic acid R-COOH o_acyl O-acylisourea (Highly Reactive) acid->o_acyl + EDC edc {EDC} hobt_ester HOBt-ester (Stable Intermediate) o_acyl->hobt_ester + HOBt hobt {HOBt} amide Target Amide R-CONH-R' hobt_ester->amide + Amine amine {Primary/Secondary Amine | R'-NH₂}

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Materials and Equipment
Reagent/MaterialCAS No.Supplier ExampleNotes
This compound4144-65-4Santa Cruz BiotechStarting material.[4]
EDC (EDAC)25952-53-8Sigma-AldrichCoupling agent.
HOBt2592-95-2Sigma-AldrichAdditive to prevent side reactions.
N,N-Diisopropylethylamine (DIPEA)7087-68-5Fisher ScientificNon-nucleophilic base.
Selected primary or secondary amineVariesVariesSee Table 2 for examples.
Dichloromethane (DCM), Anhydrous75-09-2VariesReaction solvent.
N,N-Dimethylformamide (DMF), Anhydrous68-12-2VariesCo-solvent if solubility is an issue.
Saturated aq. NaHCO₃ solution144-55-8VariesFor aqueous work-up.
Brine (Saturated aq. NaCl solution)7647-14-5VariesFor aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9VariesDrying agent.
Silica Gel (230-400 mesh)7631-86-9VariesFor column chromatography.
Round-bottom flasks, magnetic stirrer, TLC plates, standard glassware-Varies
Step-by-Step Protocol
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DCM (approx. 0.1 M concentration). If solubility is poor, add a minimal amount of anhydrous DMF.

  • Addition of Reagents: Add HOBt (1.2 eq) and the selected amine (1.1 eq). Stir the mixture for 5 minutes.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath. This helps to control the exothermic reaction and minimize side products.

  • Initiation: Add EDC (1.2 eq) portion-wise over 5 minutes. If the amine is provided as a hydrochloride salt, add DIPEA (1.5 eq) to the mixture before adding EDC.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting acid is consumed (typically 2-6 hours).

  • Quenching & Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (if DIPEA was used), saturated aq. NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final product using NMR, Mass Spectrometry, and IR spectroscopy.

Protocol 2: Synthesis of Ester Derivatives

Principle and Rationale

Similar to amide synthesis, direct esterification can be sluggish. The same EDC/HOBt activation chemistry used for amides can be effectively applied to the synthesis of esters, particularly with sterically hindered alcohols.[11][12] An alternative catalyst, 4-Dimethylaminopyridine (DMAP), is often used as a nucleophilic catalyst to accelerate the reaction.

Additional Materials
Reagent/MaterialCAS No.Notes
Selected alcoholVariesPrimary, secondary, or tertiary.
DMAP1122-58-3Optional, but recommended catalyst.
Step-by-Step Protocol

The protocol is highly similar to the amide synthesis, with the amine being replaced by the desired alcohol.

  • Reaction Setup: Combine this compound (1.0 eq), the selected alcohol (1.5 eq), and a catalytic amount of DMAP (0.1 eq) in a dry round-bottom flask with anhydrous DCM.

  • Cooling: Cool the mixture to 0 °C in an ice-water bath.

  • Initiation: Add EDC (1.2 eq) portion-wise.

  • Reaction: Stir at room temperature and monitor by TLC (typically 4-12 hours).

  • Work-up & Purification: Follow the same work-up and purification procedure as described in Protocol 1 (steps 7-9).

Protocol 3: In Vitro Anti-inflammatory Screening (Nitric Oxide Inhibition Assay)

Principle and Rationale

During inflammation, macrophages are activated and produce high levels of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. Overproduction of NO is a key marker of inflammation. Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent activator of macrophages. This assay measures the ability of a test compound to inhibit NO production in LPS-stimulated macrophage cell lines (e.g., RAW 264.7 or BV-2).[13] The amount of NO produced is quantified indirectly by measuring the accumulation of its stable metabolite, nitrite, in the cell culture medium using the Griess reagent.

G cluster_assay Nitric Oxide (NO) Inhibition Assay Workflow seed 1. Seed Macrophage Cells (e.g., RAW 264.7) treat 2. Pre-treat with Test Compounds (Synthesized Derivatives) seed->treat stim 3. Stimulate with LPS (Induces Inflammation) treat->stim incubate 4. Incubate for 24 hours stim->incubate collect 5. Collect Supernatant incubate->collect griess 6. Add Griess Reagent collect->griess measure 7. Measure Absorbance (540 nm) (Quantifies Nitrite) griess->measure analyze 8. Calculate % Inhibition measure->analyze

Caption: Workflow for the in vitro nitric oxide inhibition assay.

Materials and Equipment
  • RAW 264.7 macrophage cell line (ATCC)

  • DMEM culture medium, fetal bovine serum (FBS), penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System (e.g., from Promega)

  • Test compounds (dissolved in DMSO)

  • 96-well cell culture plates

  • CO₂ incubator, microplate reader

Step-by-Step Protocol
  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight in a 37 °C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the synthesized benzotriazole derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include wells for a positive control (e.g., a known iNOS inhibitor), a vehicle control (DMSO), and a negative control (medium only).

  • Stimulation: After 1 hour of pre-treatment with the compounds, add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL.

  • Incubation: Return the plate to the incubator for 24 hours.

  • Nitrite Measurement:

    • After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of the Sulfanilamide solution (Griess Reagent I) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of the NED solution (Griess Reagent II) to each well and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value (the concentration required to inhibit 50% of NO production). A parallel cytotoxicity assay (e.g., MTT) should be performed to ensure that the observed inhibition is not due to cell death.

Safety Precautions

All synthesis and handling of chemicals must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Benzotriazole: Harmful if swallowed and causes serious eye irritation. Toxic to aquatic life with long-lasting effects.[14][15][16]

  • EDC: Can cause skin and eye irritation.

  • DCM: A volatile solvent and suspected carcinogen.

  • DMF: A skin and eye irritant and can be harmful if absorbed through the skin.

Consult the Safety Data Sheet (SDS) for each reagent before use.[14][15][16] Waste must be disposed of according to institutional and local regulations.

References

  • New Drug Approvals. (2014, December 18). Butoconazole.
  • MedKoo Biosciences. Tavaborole Synthetic Routes.
  • Al-Abdullah, E. S., et al. (2011). Synthesis, anticonvulsant, and anti-inflammatory evaluation of some new benzotriazole and benzofuran-based heterocycles. PubMed.
  • Google Patents. (2021). Process for the preparation of tavaborole, its novel polymorphic forms and... (US11091504B2).
  • Google Patents. (2019).
  • Jamkhandi, C. M., et al. (2015). Synthesis, Characterization, in vitro anti inflammatory activity and QSAR evaluation of Benzotriazolyl)-3-{5-(carboxymethyl) diazenyl]-2-hydroxyphenyl}prop-2-enoic acid derivatives.
  • Rock, F. L., et al. (2017). Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles. ACS Medicinal Chemistry Letters.
  • Royal Society of Chemistry. (2019). Tandem amide coupling and hydroamination: unexpected benzotriazole oxide addition to the propiolic acid triple bond. New Journal of Chemistry.
  • IP Innovative Publication. (2023).
  • ResearchGate. (2025). Examples of coupling agents for amide bond formation with benzotriazole-like structures.
  • Santa Cruz Biotechnology. This compound.
  • Quick Company.
  • Patsnap Synapse. (2024).
  • Yadav, S., et al. (2022). Pharmacological activities and activation as well as comparison of benzotriazole with other groups. Indian Journal of Pharmacy and Pharmacology.
  • Sigma-Aldrich. (2024).
  • Small Molecule Pathway Database.
  • Fisher Scientific. (2010).
  • Google Patents. (2012).
  • Anjana, V. S., et al. (2021). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities.
  • ChemicalBook. This compound CAS#: 4144-65-4.
  • Santa Cruz Biotechnology. This compound (Korean).
  • GSC Online Press. (2024).
  • ResearchGate. (2010). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters.
  • MedchemExpress.com.
  • Organic Chemistry Portal. (2011).
  • National Institutes of Health. (2024). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles.
  • Fisher Scientific. Amide Synthesis.
  • ChemRxiv. (2022). Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings.
  • ResearchGate. (2025). synthesis, characterization and biological screening of ligand 2-{[2-(5-benzoyl-1h-1,2,3- benzotriazole-1-yl)-2-oxoethyl]amino} propionic acid.
  • National Institutes of Health. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells.
  • National Institutes of Health. (2025).
  • MDPI. (2022). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid.
  • ResearchGate. (2010).
  • PubMed. (2025).
  • MDPI. (2025).
  • PENTA s.r.o. (2025).
  • ResearchGate. (2019).
  • MDPI. (2023).

Sources

Application of 2-Benzotriazol-1-yl-propionic Acid in the Development of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent development of new chemical entities with novel mechanisms of action. The benzotriazole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, and antifungal properties. [1][2][3]This is attributed to the ability of the triazole ring system to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets. [1]This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Benzotriazol-1-yl-propionic acid as a versatile starting material for the synthesis of novel antimicrobial candidates. We will explore the synthetic derivatization of this molecule and provide detailed protocols for the subsequent antimicrobial evaluation of the resulting compounds.

Scientific Rationale: Why this compound?

This compound presents a strategic starting point for the development of new antimicrobial agents due to several key features:

  • The Benzotriazole Moiety: This heterocyclic system is a known pharmacophore that contributes to the antimicrobial activity of various compounds. Its ability to mimic purine bases allows it to interact with nucleic acid and protein synthesis pathways in microorganisms.

  • The Propionic Acid Side Chain: The carboxylic acid group provides a reactive handle for a wide range of chemical modifications. This allows for the systematic exploration of the structure-activity relationship (SAR) by introducing diverse functional groups.

  • Lipophilicity and Solubility: The combination of the aromatic benzotriazole ring and the polar carboxylic acid group provides a balanced physicochemical profile that can be fine-tuned through derivatization to optimize cell permeability and target engagement.

Synthetic Strategy: From Carboxylic Acid to Diverse Chemical Libraries

The primary synthetic strategy involves the derivatization of the carboxylic acid moiety of this compound to generate libraries of amides, esters, and other bioisosteres. These modifications are intended to modulate the compound's pharmacokinetic and pharmacodynamic properties.

General Workflow for Derivative Synthesis

G start This compound activation Carboxylic Acid Activation (e.g., with SOCl₂, EDCI/HOBt) start->activation amide Amide Synthesis (Reaction with various amines) activation->amide Amine (R-NH₂) ester Ester Synthesis (Reaction with various alcohols) activation->ester Alcohol (R-OH) hydrazone Hydrazone Synthesis (via hydrazide intermediate) activation->hydrazone Hydrazine (NH₂NH₂) end_amide Library of Amide Derivatives amide->end_amide end_ester Library of Ester Derivatives ester->end_ester end_hydrazone Library of Hydrazone Derivatives hydrazone->end_hydrazone

Caption: Synthetic workflow for the derivatization of this compound.

Experimental Protocols: Synthesis of Antimicrobial Candidates

The following are generalized protocols for the synthesis of amide and ester derivatives of this compound. Researchers should adapt these protocols based on the specific properties of the chosen amines and alcohols.

Protocol 1: Synthesis of Amide Derivatives

Objective: To synthesize a library of N-substituted amides of this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or a coupling agent like EDC/HOBt

  • A diverse library of primary and secondary amines

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Triethylamine (TEA) or diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Acid Chloride Formation (Method A):

    • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

    • Add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

    • Remove the solvent and excess thionyl chloride under reduced pressure. The resulting acid chloride is used immediately in the next step.

  • Amide Coupling (Method A):

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired amine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the acid chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Amide Coupling (Method B - Using Coupling Agents):

    • In a round-bottom flask, dissolve this compound (1.0 eq), the desired amine (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.

    • Add DIPEA (2.0 eq) and stir the reaction at room temperature for 12-24 hours.

  • Work-up and Purification:

    • Quench the reaction with water and extract with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.

  • Characterization: Confirm the structure of the synthesized compounds using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocols for Antimicrobial Susceptibility Testing

Once a library of derivatives has been synthesized and characterized, the next critical step is to evaluate their antimicrobial activity. The following are standard protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the novel compounds. [4][5]

Protocol 2: Broth Microdilution Assay for MIC Determination

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism. [4][6] Materials:

  • Synthesized compounds (test articles)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 colonies of the test bacterium from an agar plate and inoculate into MHB.

    • Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). [4] * Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. [4]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in MHB in a 96-well microtiter plate. [4]

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only). [4] * Seal the plate and incubate at 37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. [4] * Alternatively, the optical density (OD) at 600 nm can be measured using a plate reader.

G prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Test Compounds in 96-well plate prep_dilutions->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for the Broth Microdilution Assay to determine MIC.

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

Objective: To determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

  • Results from the MIC assay

  • Nutrient agar plates

Procedure:

  • From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto nutrient agar plates.

  • Incubate the agar plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plates.

Structure-Activity Relationship (SAR) and Data Interpretation

The data generated from the antimicrobial screening of the synthesized library of compounds will be crucial for establishing a structure-activity relationship.

Compound ID Modification on Propionic Acid Test Microorganism MIC (µg/mL)
Parent Compound -COOHS. aureus>128
Derivative 1 -CONH-phenylS. aureus64
Derivative 2 -CONH-(4-chlorophenyl)S. aureus16
Derivative 3 -COOCH₃S. aureus>128

Data Interpretation: The hypothetical data in the table above suggests that converting the carboxylic acid to an amide enhances antimicrobial activity, and the presence of an electron-withdrawing group on the phenyl ring further improves potency. Esterification, in this hypothetical case, did not lead to an improvement in activity. This systematic approach allows for the rational design of more potent antimicrobial agents.

Potential Mechanisms of Action

While the exact mechanism of action for novel compounds needs to be elucidated through further studies, triazole-based antimicrobial agents have been reported to act through various mechanisms: [1]

  • Inhibition of Essential Enzymes: Triazole derivatives can inhibit key bacterial enzymes such as DNA gyrase and dihydrofolate reductase. [1]* Disruption of Cell Membrane Integrity: Some compounds can interfere with the bacterial cell membrane, leading to cell lysis.

  • Generation of Reactive Oxygen Species (ROS): The induction of oxidative stress through the generation of ROS can damage cellular components and lead to cell death. [1]

G compound Benzotriazole Derivative inhibition Inhibition compound->inhibition disruption Disruption compound->disruption generation Generation compound->generation enzyme Bacterial Enzyme (e.g., DNA Gyrase) death Bacterial Cell Death enzyme->death membrane Bacterial Cell Membrane membrane->death ros Reactive Oxygen Species (ROS) ros->death inhibition->enzyme disruption->membrane generation->ros

Caption: Potential mechanisms of action for benzotriazole-based antimicrobial agents.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel antimicrobial compounds. Through systematic derivatization of its carboxylic acid moiety and subsequent antimicrobial screening, researchers can explore the structure-activity relationship and identify potent lead candidates. The protocols and strategies outlined in this application note provide a robust framework for the design, synthesis, and evaluation of new antimicrobial agents to combat the growing challenge of drug resistance.

References

  • Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry. ACS Bio & Med Chem Au. [Link]

  • Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. ResearchGate. [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC - PubMed Central. [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents. PMC - NIH. [Link]

  • Triazoles as antimicrobial: A review. International Journal of Chemical Studies. [Link]

  • Synthetic combinatorial libraries: Novel discovery strategy for identification of antimicrobial agents. ResearchGate. [Link]

  • Coumarin Triazoles as Potential Antimicrobial Agents. MDPI. [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH. [Link]

Sources

Application Notes and Protocols for the Evaluation of 2-Benzotriazol-1-yl-propionic Acid in Antifungal Therapeutic Development

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Novel Antifungal Agents and the Potential of Benzotriazole Scaffolds

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global health. The existing antifungal armamentarium is limited, and many current therapies are hampered by toxicity and a narrow spectrum of activity. This landscape underscores the urgent need for the discovery and development of new antifungal agents with novel mechanisms of action.

Benzotriazole derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including significant antifungal properties.[1][2][3] Their structural versatility allows for the chemical modification to optimize efficacy and safety profiles.[1][2] This document provides a comprehensive guide for the investigation of a specific analogue, 2-Benzotriazol-1-yl-propionic acid , as a potential antifungal therapeutic. The protocols outlined herein are designed to provide a systematic and robust framework for evaluating its efficacy, from initial in vitro screening to preliminary in vivo and mechanistic studies.

Hypothesized Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

While the specific mechanism of this compound is yet to be elucidated, many antifungal benzotriazole derivatives exert their effect by inhibiting fungal cytochrome P450 lanosterol 14-α demethylase.[4] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity and fluidity of the fungal cell membrane. By disrupting this pathway, these compounds lead to the accumulation of toxic sterol intermediates and ultimately, fungal cell death.[4] The investigation into this compound should, therefore, include assays to determine its impact on ergosterol biosynthesis.

Part 1: Synthesis and Physicochemical Characterization of this compound

A prerequisite for any biological evaluation is the synthesis and thorough characterization of the compound of interest. While several methods exist for the synthesis of benzotriazole derivatives, a common approach involves the reaction of benzotriazole with an appropriate haloalkanoic acid ester followed by hydrolysis.

Note: The following is a generalized synthetic scheme. Researchers should consult the chemical literature and perform appropriate reaction optimization and purification.

Generalized Synthetic Pathway

Synthesis_of_2_Benzotriazol_1_yl_propionic_acid benzotriazole Benzotriazole intermediate Ethyl 2-(1H-benzotriazol-1-yl)propanoate benzotriazole->intermediate 1. N-Alkylation ethyl_2_bromopropionate Ethyl 2-bromopropionate ethyl_2_bromopropionate->intermediate base Base (e.g., K2CO3) Solvent (e.g., DMF) base->intermediate product This compound intermediate->product 2. Hydrolysis hydrolysis Acid or Base Hydrolysis (e.g., HCl or NaOH) hydrolysis->product

Caption: Generalized synthetic pathway for this compound.

Physicochemical Properties

A summary of known and predicted physicochemical properties of this compound and related compounds is presented in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for formulation development.

PropertyValueSource
Molecular FormulaC9H9N3O2[5]
Molecular Weight191.19 g/mol [5]
Water Solubility14.2 µg/mL (for 1H-Benzotriazole-1-propanoic acid)[6]
XLogP30.906 (for 1H-Benzotriazole-1-propanoic acid)[6]

Part 2: In Vitro Evaluation of Antifungal Activity

The initial assessment of a novel antifungal candidate involves determining its in vitro activity against a panel of clinically relevant fungal pathogens. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[7][8][9]

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7][8]

Objective: To determine the MIC of this compound against selected fungal strains.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • 96-well sterile microtiter plates

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Spectrophotometer or microplate reader

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO. The final concentration of DMSO in the assay should not exceed 1% to avoid solvent toxicity.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in RPMI-1640 medium in the 96-well plate to achieve a range of concentrations (e.g., 128 µg/mL to 0.125 µg/mL).

  • Inoculum Preparation: Culture the fungal isolates on appropriate agar plates. For yeasts, prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. For molds, harvest conidia and adjust the concentration using a hemocytometer. Dilute the standardized inoculum in RPMI-1640 to the final required concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts).[10][11]

  • Inoculation: Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted compound.

  • Controls:

    • Growth Control: Inoculum in RPMI-1640 without the test compound.

    • Sterility Control: RPMI-1640 medium only.

    • Positive Control: A known antifungal agent serially diluted.

  • Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.[8][11]

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.[7] For azoles, this is often a ≥50% reduction in turbidity.[8]

MIC_Workflow start Start prep_compound Prepare Stock Solution of This compound start->prep_compound serial_dilution Perform Serial Dilutions in 96-well plate prep_compound->serial_dilution inoculate Inoculate Plates serial_dilution->inoculate prep_inoculum Prepare Fungal Inoculum prep_inoculum->inoculate incubate Incubate at 35°C inoculate->incubate read_mic Determine MIC incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination using the broth microdilution method.

Part 3: Cytotoxicity Assessment

A crucial aspect of antifungal drug development is ensuring selective toxicity, meaning the compound is harmful to the fungus but not to the host cells.[12] In vitro cytotoxicity assays using mammalian cell lines are a primary screen for this.[12]

Protocol 2: MTT Assay for Mammalian Cell Cytotoxicity

Objective: To evaluate the cytotoxicity of this compound against a mammalian cell line (e.g., HeLa, HepG2).

Materials:

  • Mammalian cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium and add them to the cells. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 (the concentration that inhibits 50% of cell viability) can be determined by plotting a dose-response curve.

Part 4: In Vivo Efficacy Evaluation

Promising candidates from in vitro studies should be evaluated in animal models of fungal infection to assess their in vivo efficacy.[13][14] Murine models are commonly used for this purpose.[13][15]

Protocol 3: Murine Model of Systemic Candidiasis

Objective: To determine the in vivo efficacy of this compound in a mouse model of disseminated Candida albicans infection.

Materials:

  • Immunocompetent or immunosuppressed mice (e.g., BALB/c)

  • Candida albicans strain

  • This compound formulated for in vivo administration (e.g., in a solution with a suitable vehicle)

  • Positive control antifungal (e.g., Fluconazole)

  • Sterile saline

Procedure:

  • Animal Acclimatization: Acclimate the mice to the laboratory conditions for at least one week.

  • Infection: Prepare an inoculum of Candida albicans in sterile saline. Infect the mice intravenously (IV) via the lateral tail vein with a predetermined lethal or sublethal dose of the yeast.

  • Treatment: At a specified time post-infection (e.g., 2 hours), begin treatment with this compound, the positive control, or the vehicle control. Administer the treatment via a suitable route (e.g., oral gavage, intraperitoneal injection) once or twice daily for a defined period (e.g., 7 days).

  • Monitoring: Monitor the mice daily for signs of illness, body weight changes, and survival.

  • Endpoint Analysis:

    • Survival: Record the survival rate over a period of 14-21 days.

    • Fungal Burden: At the end of the study (or at specific time points), euthanize a subset of mice from each group. Harvest organs (e.g., kidneys, brain, spleen), homogenize them, and plate serial dilutions on appropriate agar to determine the fungal burden (CFU/gram of tissue).

  • Data Analysis: Compare the survival curves (e.g., using a log-rank test) and the fungal burdens between the treatment groups.

In_Vivo_Workflow start Start acclimatize Acclimatize Mice start->acclimatize infect Induce Systemic Infection (e.g., C. albicans via IV) acclimatize->infect group Group Animals: - Vehicle Control - Test Compound - Positive Control infect->group treat Administer Treatment group->treat monitor Monitor Survival and Clinical Signs treat->monitor endpoint Endpoint Analysis: - Survival Curves - Fungal Burden in Organs monitor->endpoint end End endpoint->end

Caption: Workflow for in vivo efficacy testing in a murine model of systemic candidiasis.

Conclusion

The protocols and application notes provided in this document offer a structured approach for the comprehensive evaluation of this compound as a potential antifungal therapeutic. By systematically assessing its in vitro activity, cytotoxicity, and in vivo efficacy, researchers can generate the critical data necessary to advance this, or other novel benzotriazole derivatives, through the drug discovery and development pipeline. The promising antifungal activity exhibited by the broader class of benzotriazole compounds provides a strong rationale for the investigation of this specific molecule in the ongoing search for new treatments for fungal diseases.

References

  • National Center for Biotechnology Information. (1987). In vivo models: evaluating antifungal agents. PubMed. [Link]

  • MDPI. (2020). A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection. [Link]

  • Creative Biolabs. Antifungal Drug In Vivo Efficacy Modeling & Evaluation Services. [Link]

  • Creative Biolabs. Antifungal Drug In Vitro Cytotoxicity Assessment Service. [Link]

  • National Center for Biotechnology Information. (2015). Design, synthesis and evaluation of benzotriazole derivatives as novel antifungal agents. PubMed. [Link]

  • Oxford University Press. (2019). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases. [Link]

  • American Society for Microbiology. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]

  • National Center for Biotechnology Information. (2018). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. PMC. [Link]

  • ResearchGate. (2025). synthesis, characterization and biological screening of ligand 2-{[2-(5-benzoyl-1h-1,2,3- benzotriazole-1-yl)-2-oxoethyl]amino} propionic acid. [Link]

  • National Center for Biotechnology Information. (2002). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. PMC. [Link]

  • Evotec. Antifungal Drug Discovery Factsheet. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Benzotriazole derivatives: A review of their synthesis and diverse pharmacological applications. [Link]

  • ResearchGate. Cytotoxicity assays were performed for each of the (A) four antifungal.... [Link]

  • ResearchGate. Scheme 1: Synthetic pathway for Benzotriazole derivatives (Ia to Va and.... [Link]

  • LookChem. Cas 4144-65-4,this compound. [Link]

  • National Center for Biotechnology Information. (2000). Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. PMC. [Link]

  • National Center for Biotechnology Information. In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. PMC. [Link]

  • National Center for Biotechnology Information. (2023). Antifungal activity of Co(II) and Cu(II) complexes containing 1,3-bis(benzotriazol-1-yl)-propan-2-ol on the growth and virulence traits of fluconazole-resistant Candida species. PubMed. [Link]

  • ResearchGate. (2025). (PDF) Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. [Link]

  • GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. [Link]

  • ACS Publications. (2025). Tambjamines as Promising Leads for the Development of Next-Generation Antifungals against Candida auris. [Link]

  • Hilaris Publisher. (2014). Recent Development of Benzotriazole-Based Medicinal Drugs. [Link]

  • National Center for Biotechnology Information. 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid. PubChem. [Link]

  • Indian Academy of Sciences. (2010). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. [Link]

  • National Center for Biotechnology Information. (2012). Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. PubMed. [Link]

  • National Center for Biotechnology Information. (2008). Facile one-pot synthesis of N-acyl-1H-1,2,3-benzotriazoles from internal and terminal olefinic fatty acids and their antimicrobial screening. PubMed. [Link]

  • GSC Online Press. (2020). Review on synthetic study of benzotriazole. [Link]

  • CAS Common Chemistry. α,α-Dimethyl-1H-benzotriazole-1-acetic acid. [Link]

  • ResearchGate. (2025). Antifungal activities of novel 1,2,3-benzotriazole derivatives synthesized by ultrasonic and solvent-free conditions. [Link]

  • MDPI. (2023). Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. [Link]

Sources

Application Notes and Protocols for Novel Antiviral Drug Discovery: Investigating "2-Benzotriazol-1-yl-propionic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 2-Benzotriazol-1-yl-propionic acid as an Antiviral Candidate

The relentless emergence of novel and drug-resistant viral pathogens necessitates a continuous search for new antiviral agents. The benzotriazole nucleus is a versatile scaffold in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including antiviral properties.[1][2][3] Research has shown that various benzotriazole-based compounds are active against a range of RNA and DNA viruses.[2][4] For instance, certain derivatives have shown inhibitory effects against Picornaviruses like Coxsackievirus B5 (CVB5) and Poliovirus, as well as Respiratory Syncytial Virus (RSV).[1][2][4][5]

The mechanism of action for some of these active benzotriazole compounds has been attributed to the disruption of the early phases of the viral life cycle, such as attachment to the host cell.[1][5][6] This suggests that the benzotriazole moiety may serve as a valuable pharmacophore for the development of entry inhibitors. While extensive research has been conducted on complex benzotriazole derivatives, the antiviral potential of simpler, foundational structures like This compound remains largely unexplored. Its structural simplicity offers a unique opportunity to understand the core contribution of the benzotriazole-propionic acid combination to antiviral activity and serves as a foundational molecule for future structure-activity relationship (SAR) studies.[2]

These application notes provide a comprehensive guide for researchers to conduct an initial, systematic evaluation of "this compound" as a potential novel antiviral drug candidate. The protocols outlined below follow a logical, tiered approach, beginning with essential cytotoxicity assessment, progressing to primary antiviral screening, and culminating in secondary assays to elucidate the potential mechanism of action. Furthermore, we will explore the utility of in silico molecular docking to predict potential viral targets and guide further experimental work.

PART 1: In Vitro Evaluation Workflow

A systematic in vitro evaluation is critical to determine the therapeutic potential of any new compound. The following workflow is designed to first establish the safety profile of this compound in relevant cell lines and then to assess its antiviral efficacy.

Antiviral_Screening_Workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Primary Antiviral Screening cluster_2 Phase 3: Confirmatory & Mechanistic Assays A Compound Preparation & Solubility Testing B Cytotoxicity Assay (MTT/MTS) Determine CC50 A->B Solubilized Compound C Antiviral Assay (CPE Reduction) B->C Non-toxic Concentrations D Calculate EC50 and Selectivity Index (SI) C->D Efficacy Data E Plaque Reduction Assay Confirm EC50 D->E Promising SI F Virus Yield Reduction Assay Quantify Inhibition E->F G Time-of-Addition Assay Elucidate Mechanism F->G

Caption: Tiered workflow for in vitro evaluation of antiviral candidates.

Protocol 1: Cytotoxicity Assessment using MTT Assay

Rationale: Before assessing antiviral activity, it is imperative to determine the concentration range at which this compound is not toxic to the host cells. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[7][8] This allows for the calculation of the 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%.[9][10]

Materials:

  • This compound

  • Appropriate cell line (e.g., Vero E6 for many viruses, A549 for respiratory viruses)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the 96-well plates with the chosen cell line at a density that will result in 80-90% confluency after 24 hours of incubation.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the compound in cell culture medium to achieve a range of final concentrations for testing.

  • Cell Treatment: After 24 hours of incubation, remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with untreated cells (cell control) and wells with solvent alone (vehicle control).

  • Incubation: Incubate the plates for a period that corresponds to the duration of the planned antiviral assay (typically 48-72 hours).

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the percentage of viability against the compound concentration and determine the CC50 value using regression analysis.[9][10]

Parameter Description
CC50 50% Cytotoxic Concentration. The concentration of the compound that causes a 50% reduction in cell viability.
Protocol 2: Primary Antiviral Screening by Cytopathic Effect (CPE) Reduction Assay

Rationale: The CPE reduction assay is a common initial screening method to evaluate the ability of a compound to protect cells from virus-induced damage.[9][11] This assay is particularly useful for viruses that cause visible changes in the host cell monolayer.

Materials:

  • This compound (at non-toxic concentrations)

  • Susceptible host cell line

  • Virus stock with a known titer

  • Complete cell culture medium

  • 96-well microtiter plates

  • Inverted microscope

  • Neutral red or other viability stain (optional)

Procedure:

  • Cell Seeding: Seed 96-well plates with the host cell line to achieve near-confluent monolayers on the day of infection.

  • Compound and Virus Preparation: Prepare serial dilutions of this compound in culture medium. Dilute the virus stock to a concentration that will cause significant CPE in 48-72 hours.

  • Infection and Treatment: Remove the growth medium from the cells. Add the compound dilutions to the wells, followed by the virus suspension. Include virus control wells (cells + virus, no compound) and cell control wells (cells only).

  • Incubation: Incubate the plates at 37°C in a CO2 incubator until CPE is evident in at least 80% of the virus control wells.

  • CPE Observation: Observe the cell monolayers daily using an inverted microscope and score the level of CPE for each well.

  • Quantification (Optional): Cell viability can be quantified using a stain like neutral red, following a similar procedure to the MTT assay.

  • Data Analysis: Determine the 50% effective concentration (EC50), which is the concentration of the compound that inhibits CPE by 50%.[9][10] Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50. A higher SI value indicates a more promising antiviral candidate.

Parameter Description Formula
EC50 50% Effective Concentration. The concentration of the compound that provides 50% protection against virus-induced CPE.
SI Selectivity Index. A measure of the compound's therapeutic window.CC50 / EC50
Protocol 3: Plaque Reduction Assay

Rationale: The plaque reduction assay is considered the gold standard for determining the effectiveness of an antiviral compound.[12][13][14] It quantifies the reduction in the number of infectious virus particles (plaques) in the presence of the compound.[13][15]

Materials:

  • This compound

  • Confluent monolayers of a susceptible cell line in 6- or 12-well plates

  • Virus stock

  • Semi-solid overlay medium (e.g., containing agarose or methylcellulose)

  • Crystal violet staining solution

Procedure:

  • Cell Preparation: Grow a confluent monolayer of the host cells in multi-well plates.

  • Virus and Compound Incubation: Prepare serial dilutions of the compound. In separate tubes, incubate a fixed amount of virus with each compound dilution for 1 hour at 37°C.

  • Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures.

  • Adsorption: Allow the virus to adsorb to the cells for 1 hour at 37°C.

  • Overlay: After adsorption, remove the inoculum and overlay the cell monolayers with the semi-solid medium containing the respective concentrations of the compound.

  • Incubation: Incubate the plates for a duration that allows for visible plaque formation (this varies depending on the virus).

  • Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain with crystal violet to visualize and count the plaques.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.[12]

Protocol 4: Virus Yield Reduction Assay

Rationale: This assay directly measures the effect of the compound on the production of new infectious virus particles.[11][16][17][18] It is a powerful method for quantifying the extent of viral replication inhibition.

Materials:

  • This compound

  • Susceptible host cell line

  • Virus stock

  • 96-well plates for titration

Procedure:

  • Infection and Treatment: Infect cell monolayers with the virus in the presence of various concentrations of the compound.

  • Incubation: Incubate the treated, infected cells for a full viral replication cycle.

  • Harvesting: After incubation, lyse the cells (e.g., by freeze-thawing) to release the progeny virus.

  • Titration: Perform serial dilutions of the harvested virus from each treatment condition and use these dilutions to infect fresh cell monolayers in a 96-well plate.

  • Quantification: After a suitable incubation period, determine the virus titer for each treatment condition using methods like TCID50 (50% tissue culture infectious dose) or a plaque assay.

  • Data Analysis: Compare the virus titers from the compound-treated samples to the untreated virus control to determine the extent of inhibition of virus production.

PART 2: In Silico Investigation

Molecular docking can provide valuable insights into the potential mechanism of action of this compound by predicting its binding affinity to known viral protein targets.[19][20][21]

Molecular_Docking_Workflow A Prepare Ligand (this compound) 3D Structure D Perform Docking Simulation (e.g., AutoDock Vina) A->D B Select & Prepare Target Viral Protein Structures (e.g., Protease, Polymerase) C Define Binding Site (Grid Box Generation) B->C C->D E Analyze Docking Poses & Binding Energies D->E F Identify Potential Key Interactions (H-bonds, etc.) E->F

Caption: Workflow for in silico molecular docking analysis.

Protocol 5: Molecular Docking Study

Rationale: By computationally simulating the interaction between this compound and the three-dimensional structures of viral proteins, we can predict its binding mode and affinity.[19][22] This can help in identifying potential viral targets and in designing more potent derivatives.

Software:

  • Molecular modeling software (e.g., AutoDock, PyRx, MOE)

  • Protein and ligand preparation tools

Procedure:

  • Ligand Preparation: Obtain the 3D structure of this compound or build it using chemical drawing software. Optimize its geometry and assign appropriate charges.

  • Target Protein Selection and Preparation: Select potential viral protein targets based on the virus being studied (e.g., proteases, polymerases, entry proteins). Obtain their 3D structures from the Protein Data Bank (PDB). Prepare the proteins by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Binding Site Definition: Identify the active site or other potential binding pockets on the target protein. Define a grid box around this site to guide the docking simulation.

  • Docking Simulation: Run the molecular docking algorithm to predict the binding poses of the ligand within the defined binding site. The software will calculate a binding energy or score for each pose.

  • Analysis of Results: Analyze the top-ranked docking poses to identify the most favorable binding mode. Examine the predicted interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein residues. A lower binding energy generally indicates a more stable interaction.

PART 3: Data Interpretation and Safety Considerations

Interpreting the Results:

A promising antiviral candidate will exhibit a low EC50 value and a high CC50 value, resulting in a high Selectivity Index (SI). An SI greater than 10 is generally considered a good starting point for further development. The plaque reduction and virus yield reduction assays will provide confirmation of the antiviral activity and a quantitative measure of its potency. The time-of-addition assay can help to pinpoint the stage of the viral life cycle that is being inhibited. Molecular docking results can provide a theoretical basis for the observed in vitro activity and guide future optimization efforts.

Safety and Handling of this compound:

As with any chemical compound, proper safety precautions must be taken when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[23][24][25][26]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[23][24][26] Handle in a well-ventilated area or in a chemical fume hood.[23][25]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[23][25]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[23][24][25][26]

Conclusion

The protocols and guidelines presented here provide a robust framework for the initial investigation of "this compound" as a potential novel antiviral agent. By systematically evaluating its cytotoxicity and antiviral efficacy, and by exploring its potential mechanism of action through both in vitro and in silico methods, researchers can effectively determine the promise of this foundational benzotriazole derivative. The insights gained from these studies will be crucial in guiding the future development of more potent and selective antiviral therapies based on this versatile chemical scaffold.

References

  • In Vitro Antiviral Testing | IAR | USU. (n.d.). Utah State University. Retrieved January 9, 2024, from [Link]

  • Ibba, R., et al. (2023). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Pharmaceuticals, 16(3), 429. Retrieved January 9, 2024, from [Link]

  • Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. (n.d.). IDDI. Retrieved January 9, 2024, from [Link]

  • Plaque reduction assay Definition - Microbiology Key Term. (n.d.). Fiveable. Retrieved January 9, 2024, from [Link]

  • Kou, B., et al. (2021). Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2. Journal of Virological Methods, 287, 113995. Retrieved January 9, 2024, from [Link]

  • Ibba, R., et al. (2023). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Pharmaceuticals, 16(3), 429. Retrieved January 9, 2024, from [Link]

  • Ibba, R., et al. (2021). Synthesis, Antitumor and Antiviral In Vitro Activities of New Benzotriazole-Dicarboxamide Derivatives. Frontiers in Chemistry, 9, 660424. Retrieved January 9, 2024, from [Link]

  • In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. (2022). protocols.io. Retrieved January 9, 2024, from [Link]

  • Ibba, R., et al. (2023). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. National Center for Biotechnology Information. Retrieved January 9, 2024, from [Link]

  • Plaque Reduction Assay. (n.d.). Creative Diagnostics. Retrieved January 9, 2024, from [Link]

  • In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. (2022). protocols.io. Retrieved January 9, 2024, from [Link]

  • Lurain, N. S., et al. (1997). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Antimicrobial Agents and Chemotherapy, 41(10), 2197–2202. Retrieved January 9, 2024, from [Link]

  • In vitro methods for testing antiviral drugs. (2018). Future Virology, 13(1), 41-58. Retrieved January 9, 2024, from [Link]

  • Antiviral Activity of Benzotriazole Based Derivatives. (2020). The Open Medicinal Chemistry Journal, 14, 66-79. Retrieved January 9, 2024, from [Link]

  • Benzotriazole: An overview on its versatile biological behavior. (2015). European Journal of Medicinal Chemistry, 105, 1-20. Retrieved January 9, 2024, from [Link]

  • Virus Yield Reduction Assay. (n.d.). Creative Diagnostics. Retrieved January 9, 2024, from [Link]

  • Prichard, M. N., & Shipman, C. (1990). A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus. Journal of Virological Methods, 28(1), 101-106. Retrieved January 9, 2024, from [Link]

  • General structures of our benzotriazole-based antiviral compounds. (2023). ResearchGate. Retrieved January 9, 2024, from [Link]

  • IBT Bioservices Guide to In Vitro Antiviral Testing. (n.d.). IBT Bioservices. Retrieved January 9, 2024, from [Link]

  • Cell-based Assays to Identify Inhibitors of Viral Disease. (2007). The Open Medicinal Chemistry Journal, 1, 1-10. Retrieved January 9, 2024, from [Link]

  • MOLECULAR DOCKING IN ANTIVIRAL DRUG DISCOVERY. (2023). Trepo. Retrieved January 9, 2024, from [Link]

  • In Silico Study towards Repositioning of FDA-Approved Drug Candidates for Anticoronaviral Therapy: Molecular Docking, Molecular Dynamics and Binding Free Energy Calculations. (2022). Molecules, 27(19), 6296. Retrieved January 9, 2024, from [Link]

  • SAFETY DATA SHEET - WAT C-1037. (2021). Watertech. Retrieved January 9, 2024, from [Link]

  • In silico virtual screening approaches for anti-viral drug discovery. (2011). Expert Opinion on Drug Discovery, 6(5), 509-527. Retrieved January 9, 2024, from [Link]

  • Cytotoxicity Screening Assay - Paired with Antiviral Assays v1. (2022). ResearchGate. Retrieved January 9, 2024, from [Link]

  • 2.6. Molecular docking. (n.d.). Bio-protocol. Retrieved January 9, 2024, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 9, 2024, from [Link]

  • Antiviral COVID-19 protein and molecular docking: In silico characterization of various antiviral compounds extracted from Arisaema jacquemontii Blume. (2022). Frontiers in Molecular Biosciences, 9, 936802. Retrieved January 9, 2024, from [Link]

  • In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. (2022). Methods in Molecular Biology, 2438, 115-124. Retrieved January 9, 2024, from [Link]

  • Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. (2023). Pharmaceuticals, 16(3), 429. Retrieved January 9, 2024, from [Link]

  • Antiviral activity of benzotriazole derivatives. 5-[4-(Benzotriazol-2-yl)phenoxy]-2,2-dimethylpentanoic acids potently and selectively inhibit Coxsackie Virus B5. (2015). Bioorganic & Medicinal Chemistry, 23(21), 6981-6989. Retrieved January 9, 2024, from [Link]

  • SAFETY DATA SHEET - Castrol. (2022). Castrol. Retrieved January 9, 2024, from [https://msdspds.castrol.com/bpglis/FusionPDS.nsf/Files/5F6D9B7B9F1A0D3F8025887B005B1E1E/ File/bpxe-923v7j.pdf)
  • MAP-LVG923 - SAFETY DATA SHEET. (n.d.). Retrieved January 9, 2024, from [Link]

  • synthesis, characterization and biological screening of ligand 2-{[2-(5-benzoyl-1h-1,2,3- benzotriazole-1-yl)-2-oxoethyl]amino} propionic acid. (2015). ResearchGate. Retrieved January 9, 2024, from [Link]

  • Pharmacokinetics, metabolism and off-target effects in the rat of 8-[(1H- benzotriazol-1-yl)amino]octanoic acid, a selective inhibitor of human cytochrome P450 4Z1: β-oxidation as a potential augmenting pathway for inhibition. (2016). Xenobiotica, 46(11), 947-956. Retrieved January 9, 2024, from [Link]

Sources

Application Notes and Protocols: 2-Benzotriazol-1-yl-propionic Acid as a Corrosion Inhibitor in Laboratory Settings

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Approach to Metal Integrity

Corrosion, the gradual degradation of materials by chemical or electrochemical reaction with their environment, represents a significant challenge across numerous industries. In research and development, maintaining the integrity of metallic components in experimental apparatus and long-term storage is paramount. Organic corrosion inhibitors are a cornerstone of metal protection, functioning by adsorbing onto the metal surface to form a protective barrier. Among these, benzotriazole (BTA) and its derivatives are renowned for their efficacy, particularly for copper and its alloys. [1]This document provides a detailed technical guide on the application of a specific derivative, 2-Benzotriazol-1-yl-propionic acid , as a corrosion inhibitor in laboratory environments. While direct literature on this specific molecule is sparse, its structural similarity to other carboxylated benzotriazoles suggests a potent inhibitory action. This guide synthesizes established principles of benzotriazole-based corrosion inhibition with detailed, actionable protocols for its evaluation.

Mechanism of Action: The Science of Surface Passivation

The efficacy of this compound as a corrosion inhibitor is predicated on its molecular structure. The molecule consists of a benzotriazole head and a propionic acid tail. This bifunctional nature is key to its protective mechanism.

  • The Benzotriazole Moiety: The triazole ring is rich in nitrogen atoms with lone pairs of electrons. These electrons readily coordinate with vacant d-orbitals of metal atoms (e.g., copper, steel), forming a strong chemisorbed bond. This interaction is the foundation of the protective film.

  • The Propionic Acid Moiety: The carboxylic acid group enhances the molecule's solubility in aqueous and semi-aqueous media, facilitating its transport to the metal surface. Furthermore, the carboxylate group can also participate in the bonding with the metal surface or the initially formed metal oxide layer, potentially creating a more complex and robust protective film.

The overall mechanism involves the self-assembly of these molecules on the metal surface, creating a dense, thin, and stable passivation layer that acts as a physical barrier to corrosive agents like oxygen, water, and chlorides. [1]This film inhibits both anodic (metal dissolution) and cathodic (oxygen reduction) reactions, effectively stifling the corrosion process.

Proposed adsorption mechanism of the inhibitor.

Synthesis and Preparation

While this compound may be commercially available, an in-house synthesis can be performed. The following is a proposed synthetic route adapted from literature on similar benzotriazole derivatives.

Proposed Synthesis of this compound:

This synthesis involves the N-alkylation of benzotriazole with a suitable propionic acid derivative. A common method is the reaction of benzotriazole with an α-halo acid.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzotriazole (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Addition of Base: Add a base such as sodium hydroxide or potassium carbonate (1.1 equivalents) to the solution to deprotonate the benzotriazole, forming the benzotriazolide anion.

  • Alkylation: Slowly add 2-bromopropionic acid (1 equivalent) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate (inorganic salts) forms, filter it off. Acidify the filtrate with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3. This will protonate the carboxylic acid and cause the product to precipitate.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization of the final product should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and FTIR spectroscopy to confirm its structure and purity.

Experimental Protocols for Inhibitor Evaluation

A multi-faceted approach is essential for a comprehensive evaluation of a corrosion inhibitor. The following protocols outline three key methodologies: the weight loss method, potentiodynamic polarization, and electrochemical impedance spectroscopy.

I. Gravimetric Method (Weight Loss)

This classical method provides a direct measure of the average corrosion rate over a period of time and is based on the ASTM G1 and G31 standards.

A. Materials and Preparation:

  • Metal Coupons: Prepare coupons of the metal to be tested (e.g., mild steel, copper) with known surface area. A typical size is 50 mm x 25 mm x 2 mm.

  • Surface Preparation: Polish the coupons with a series of emery papers of increasing grit size (e.g., 200, 400, 600, 800, 1200), followed by degreasing with acetone, rinsing with deionized water, and drying.

  • Corrosive Medium: Prepare the corrosive solution (e.g., 1 M HCl, 3.5% NaCl solution).

  • Inhibitor Solutions: Prepare a series of the corrosive medium containing different concentrations of this compound (e.g., 50, 100, 200, 500 ppm).

B. Experimental Procedure:

  • Weigh the prepared metal coupons accurately (to 0.1 mg) and record the initial weight (W_initial).

  • Immerse three coupons in each of the test solutions (including a blank solution without the inhibitor).

  • Cover the beakers to prevent evaporation and leave for a specified period (e.g., 24, 48, or 72 hours) at a constant temperature.

  • After the immersion period, remove the coupons, and clean them according to ASTM G1 standard procedure to remove corrosion products. This typically involves scrubbing with a soft brush in a solution containing an appropriate cleaning agent (e.g., inhibited acid).

  • Rinse the cleaned coupons with deionized water and acetone, then dry thoroughly.

  • Weigh the cleaned and dried coupons accurately and record the final weight (W_final).

C. Data Analysis:

  • Corrosion Rate (CR): CR (mm/year) = (87.6 × ΔW) / (A × T × D) where ΔW is the weight loss (mg), A is the surface area (cm²), T is the immersion time (hours), and D is the density of the metal (g/cm³).

  • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Inhibitor Conc. (ppm)Avg. Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)ValueValueN/A
50ValueValueValue
100ValueValueValue
200ValueValueValue
500ValueValueValue
II. Electrochemical Methods

Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism. [2]A standard three-electrode electrochemical cell is used, consisting of the metal sample as the working electrode (WE), a platinum wire or graphite rod as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).

A. Potentiodynamic Polarization (PDP):

This technique measures the current response of the working electrode to a controlled change in its potential.

Procedure:

  • Prepare the working electrode by embedding a metal sample in an insulating resin, leaving a known surface area exposed. Polish the exposed surface as described for the weight loss method.

  • Assemble the three-electrode cell with the test solution (blank or with inhibitor).

  • Allow the system to stabilize by measuring the open-circuit potential (OCP) for about 30-60 minutes until a steady state is reached.

  • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

  • Plot the resulting current density (log scale) versus the applied potential to obtain a Tafel plot.

Data Analysis:

  • Corrosion Potential (E_corr): The potential at which the net current is zero.

  • Corrosion Current Density (i_corr): Determined by extrapolating the linear portions of the anodic and cathodic branches of the Tafel plot back to E_corr.

  • Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100

Inhibitor Conc. (ppm)E_corr (mV vs. SCE)i_corr (µA/cm²)Anodic Slope (βa)Cathodic Slope (βc)IE (%)
0 (Blank)ValueValueValueValueN/A
50ValueValueValueValueValue
100ValueValueValueValueValue
200ValueValueValueValueValue
500ValueValueValueValueValue

B. Electrochemical Impedance Spectroscopy (EIS):

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface. [2] Procedure:

  • Use the same three-electrode cell setup as for PDP.

  • After OCP stabilization, apply a small amplitude AC potential signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Record the impedance response of the system.

  • The data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).

Data Analysis:

  • The Nyquist plot for an inhibited system often shows a larger semicircle compared to the blank, indicating increased corrosion resistance.

  • The data is fitted to an equivalent electrical circuit model to extract quantitative parameters. A common simple model is the Randles circuit.

  • Charge Transfer Resistance (R_ct): This parameter is inversely proportional to the corrosion rate. A higher R_ct value indicates better corrosion inhibition.

  • Double Layer Capacitance (C_dl): The C_dl value tends to decrease in the presence of an inhibitor due to the adsorption of the inhibitor molecules on the metal surface.

  • Inhibition Efficiency (IE%): IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100

III. Surface Analysis

After exposure to the corrosive environment with and without the inhibitor, the metal surface can be analyzed to visualize the effect of the inhibitor.

  • Scanning Electron Microscopy (SEM): Provides high-magnification images of the surface morphology. In the absence of the inhibitor, the surface will likely show significant pitting and general corrosion, while a well-inhibited surface will appear much smoother.

  • X-ray Photoelectron Spectroscopy (XPS): This technique can be used to analyze the chemical composition of the surface film, confirming the presence of nitrogen and other elements from the inhibitor molecule, and providing insight into the chemical nature of the inhibitor-metal bond. [3]

Workflow for evaluating a corrosion inhibitor.

Trustworthiness and Self-Validation

The robustness of these protocols lies in their complementary nature. The weight-loss method provides a tangible, long-term average corrosion rate, which serves as a benchmark. The electrochemical methods offer rapid assessment and mechanistic insights. A high degree of correlation between the inhibition efficiencies calculated from all three methods (weight loss, PDP, and EIS) provides a strong validation of the experimental results. Discrepancies may indicate issues with the experimental setup, such as insufficient OCP stabilization or contamination, and should be investigated. Surface analysis provides visual and chemical confirmation of the protective film's presence and integrity, further corroborating the quantitative data.

References

  • Zhao Bin, Li Bailin. (1999). Synthesis of 5(6)-carboxy-benzotriazole. Liaoning Chemical Industry, 28(2), 109-111.
  • Fan, M., Wang, R., Wang, Z., & Liu, W. (2014). Study on the synthesis and tribological properties of anti-corrosion benzotriazole ionic liquid. RSC Advances, 4(104), 59988-59995. [Link]

  • CN104327054A - Water-soluble benzotriazole imidazoline extreme-pressure anti-wear reagent and preparation method thereof. (2015).
  • Benzotriazole. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

Sources

Application Notes & Protocols: Polymer Stabilization Using 2-Benzotriazol-1-yl-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-Benzotriazol-1-yl-propionic acid as a UV stabilizer for polymeric materials. This document outlines the fundamental mechanism of action, provides detailed protocols for incorporation and efficacy testing, and discusses its application in sensitive fields such as medical devices.

Introduction: The Critical Role of UV Stabilizers in Polymer Integrity

Polymers are susceptible to degradation from exposure to ultraviolet (UV) radiation, which can lead to undesirable changes in their physical and chemical properties, including discoloration, loss of mechanical strength, and embrittlement. Benzotriazole-based UV absorbers are a cornerstone of polymer light stabilization systems.[1] These compounds function by absorbing harmful UV radiation and dissipating it as thermal energy, thereby preventing the initiation of photo-oxidative degradation pathways.[2]

This compound is a member of this class of stabilizers, offering potential advantages in specific applications due to its chemical structure. Beyond its primary role as a UV absorber, it has been explored for its utility as a corrosion inhibitor and as a synthetic building block.[3] This dual functionality opens avenues for its use in advanced polymer composites and coatings.

Relevance in Drug Development and Medical Devices

In the realm of drug development and medical devices, polymer stability is not merely a matter of material longevity but of patient safety and device efficacy. Biocompatible polymers are extensively used for implantable devices, drug delivery systems, and medical packaging.[4][5][6] The degradation of these polymers can lead to the leaching of harmful substances and compromise the structural integrity of the device. Therefore, the use of effective and biocompatible stabilizers is of paramount importance. The selection of a stabilizer for such applications requires rigorous evaluation of its performance and its interaction with biological systems.[7][8]

Mechanism of Action: A Molecular Shield Against UV Radiation

The efficacy of benzotriazole UV absorbers lies in their molecular structure, which allows for the selective absorption of UV light in the 220-400nm range.[1] Upon absorbing a photon of UV radiation, the molecule undergoes an electronic transition to an excited state. This energy is then rapidly dissipated as heat through non-radiative decay pathways, returning the molecule to its ground state, ready to absorb another photon. This process effectively blocks the UV radiation from reaching the polymer matrix and initiating degradation.

UV_Stabilization_Mechanism cluster_polymer Polymer Matrix cluster_stabilizer Stabilizer Action Polymer Polymer Chain Degradation Degradation (Chain Scission, Cross-linking) Polymer->Degradation Photo-oxidation UV_Light UV Radiation (hv) UV_Light->Polymer Initiates Degradation BZT 2-Benzotriazol-1-yl- propionic acid UV_Light->BZT Absorption Heat Heat (Thermal Energy) BZT->Heat Energy Dissipation

Caption: Mechanism of UV stabilization by this compound.

Experimental Protocols

The following protocols provide a framework for incorporating this compound into a polymer matrix and evaluating its stabilizing effect. These should be adapted based on the specific polymer and application.

Protocol 1: Incorporation of this compound into a Polymer Matrix

This protocol describes a solvent casting method for creating polymer films with a dispersed stabilizer.

Materials:

  • Polymer resin (e.g., Polyvinyl chloride, Polystyrene)

  • This compound

  • Appropriate solvent (e.g., Tetrahydrofuran, Dichloromethane)

  • Glass petri dishes or casting plates

  • Magnetic stirrer and stir bars

  • Fume hood

  • Vacuum oven

Procedure:

  • Polymer Solution Preparation: In a fume hood, dissolve a known weight of the polymer resin in a suitable solvent to achieve a desired concentration (e.g., 10% w/v). Stir the solution using a magnetic stirrer until the polymer is completely dissolved.

  • Stabilizer Addition: Weigh the required amount of this compound to achieve the target concentration in the final polymer film (e.g., 0.1-2.0% by weight of the polymer). Add the stabilizer to the polymer solution and continue stirring until it is fully dissolved.

  • Casting: Pour the polymer-stabilizer solution into a clean, level glass petri dish or onto a casting plate. The volume of the solution will determine the final thickness of the film.

  • Solvent Evaporation: Cover the casting dish with a perforated lid to allow for slow and uniform solvent evaporation in the fume hood at ambient temperature. This process may take several hours to days depending on the solvent's volatility.

  • Drying: Once the film appears dry, transfer it to a vacuum oven. Dry the film at a temperature below the polymer's glass transition temperature under vacuum to remove any residual solvent.

  • Film Removal and Storage: Carefully peel the dried film from the casting surface. Store the film in a desiccator or a sealed bag, protected from light, until further testing.

Incorporation_Workflow start Start dissolve_polymer Dissolve Polymer in Solvent start->dissolve_polymer add_stabilizer Add and Dissolve This compound dissolve_polymer->add_stabilizer cast_solution Cast Solution onto Level Surface add_stabilizer->cast_solution evaporate_solvent Slow Solvent Evaporation (Fume Hood) cast_solution->evaporate_solvent vacuum_dry Vacuum Oven Drying evaporate_solvent->vacuum_dry remove_film Peel and Store Film vacuum_dry->remove_film end End remove_film->end

Caption: Workflow for incorporating the stabilizer into a polymer film via solvent casting.

Protocol 2: Evaluation of Stabilizer Efficacy using Accelerated UV Aging

This protocol outlines a method to assess the effectiveness of the incorporated stabilizer by exposing the polymer films to intense UV radiation and monitoring changes in their properties.

Materials and Equipment:

  • Polymer films (with and without stabilizer) prepared as in Protocol 3.1

  • Accelerated weathering chamber (e.g., QUV tester) with UVA-340 lamps

  • UV-Vis spectrophotometer

  • Tensile testing machine

  • Colorimeter

Procedure:

  • Sample Preparation: Cut the polymer films into standardized sample sizes suitable for the different analytical techniques to be used.

  • Baseline Measurements: Before UV exposure, perform baseline measurements on all samples:

    • UV-Vis Spectroscopy: Record the UV-Vis absorption spectrum to determine the initial absorbance characteristics.

    • Colorimetry: Measure the initial color coordinates (e.g., CIE Lab*) to quantify the initial appearance.

    • Mechanical Testing: Determine the initial tensile strength, elongation at break, and Young's modulus.

  • Accelerated Aging: Place the samples in the accelerated weathering chamber. Set the exposure conditions (e.g., UVA-340 lamps, irradiance of 0.89 W/m²/nm, temperature of 60°C) to simulate outdoor sunlight.

  • Periodic Evaluation: At predetermined time intervals (e.g., 0, 100, 250, 500 hours), remove a set of samples from the chamber.

  • Post-Exposure Analysis: Repeat the baseline measurements (UV-Vis spectroscopy, colorimetry, and mechanical testing) on the aged samples.

  • Data Analysis: Compare the changes in the properties of the stabilized films to the control films (without stabilizer) over time. Effective stabilization will result in smaller changes in color, UV-Vis spectra, and mechanical properties.

Data Presentation and Interpretation

The data collected from the accelerated aging experiments can be summarized in tables for clear comparison.

Table 1: Change in Yellowness Index (YI) after 500 hours of UV Exposure

SampleInitial YIYI after 500hΔYI
Control (No Stabilizer)1.215.814.6
0.5% Stabilizer1.34.53.2
1.0% Stabilizer1.32.81.5

Table 2: Retention of Tensile Strength after 500 hours of UV Exposure

SampleInitial Tensile Strength (MPa)Tensile Strength after 500h (MPa)Retention (%)
Control (No Stabilizer)50.222.144.0
0.5% Stabilizer50.545.389.7
1.0% Stabilizer50.348.195.6

Considerations for Use in Biocompatible and Drug Delivery Applications

When considering this compound for medical applications, several additional factors must be addressed:

  • Biocompatibility: The stabilizer and its potential degradation products must be non-toxic and not elicit an adverse immune response. Standard biocompatibility testing according to ISO 10993 is essential.[7]

  • Leaching and Extraction: Studies must be conducted to determine the potential for the stabilizer to leach out of the polymer matrix into the surrounding biological environment or into a drug formulation.

  • Sterilization Stability: The stabilizer must be stable to common sterilization methods such as gamma irradiation, ethylene oxide, or autoclave, without degrading or forming harmful byproducts.[8]

  • Interaction with Active Pharmaceutical Ingredients (APIs): In drug delivery systems, the stabilizer should not interact with the encapsulated drug in a way that reduces its efficacy or stability. Recent research has also explored the use of benzotriazole nanocapsules for drug delivery, suggesting the potential for multifunctional roles.[9]

Conclusion

This compound is a valuable tool for protecting polymeric materials from UV-induced degradation. The protocols outlined in these application notes provide a starting point for researchers to incorporate and evaluate its efficacy. For applications in regulated fields such as medical devices and pharmaceuticals, a thorough understanding of its mechanism, coupled with rigorous testing for biocompatibility and stability, is crucial for ensuring the development of safe and effective products.

References

  • Synthesis and Application of New Benzotriazole Derivatives as UV Absorbers for Polyester Fabrics. Scientific.Net. Available from: [Link]

  • This compound. LookChem. Available from: [Link]

  • Polymeric Biomaterials for Medical Implants and Devices. ACS Publications. Available from: [Link]

  • Polymer-Based Biocompatible Packaging for Implantable Devices: Packaging Method, Materials, and Reliability Simulation. National Institutes of Health (NIH). Available from: [Link]

  • Synthesis and Application of Benzotriazole UV Absorbers to Improve the UV Resistance of Polyester Fabrics. springerprofessional.de. Available from: [Link]

  • Synthesis and Application of Benzotriazole UV Absorbers to Improve the UV Resistance of Polyester Fabrics. ResearchGate. Available from: [Link]

  • Biocompatible Polymers in Medical Devices. chempilots.com. Available from: [Link]

  • Technical Review of Benzotriazole UV Absorbers: Performance and Application Studies of UV-326/327/328/329/531. Oreate AI Blog. Available from: [Link]

  • Biocompatible Plastics Guide for Implantable Medical Devices. AIP Precision Machining. Available from: [Link]

  • Comparing Biocompatible Polymers: Properties and Performance. Octex. Available from: [Link]

  • Polymer Stabilizer Analysis. SGS PSI. Available from: [Link]

  • Benzotriazole ultraviolet absorbent and preparation and application thereof. Google Patents.
  • Polymer Stabilizer Analysis. SGS PSI. Available from: [Link]

  • POLYMER TESTING AND SCREENING PROCEDURE. Unknown Source.
  • Stabilization methods | Polymer Chemistry Class Notes. Fiveable. Available from: [Link]

  • Safety Evaluation Test Methods for Polymers (Flow Scheme for Polymers). NITE. Available from: [Link]

  • Molecular insight into the role of benzotriazole nanocapsule to deliver anticancer drug in smart drug delivery system. National Institutes of Health (NIH). Available from: [Link]

  • synthesis, characterization and biological screening of ligand 2-{[2-(5-benzoyl-1h-1,2,3- benzotriazole-1-yl)-2-oxoethyl]amino} propionic acid. ResearchGate. Available from: [Link]

  • This compound (TRC-B206960-100mg) at Hölzel-Diagnostika. Hölzel-Diagnostika. Available from: [Link]

  • Benzotriazole: An overview on its versatile biological behavior. PubMed Central. Available from: [Link]

  • 424003 3-Benzotriazol-1-yl-propionic Acid CAS: 654-15-9. Unknown Source.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1H-Benzotriazol-1-yl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(1H-Benzotriazol-1-yl)propionic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental issues. Our focus is on providing practical, in-depth solutions grounded in established chemical principles.

The synthesis of 2-(1H-Benzotriazol-1-yl)propionic acid is a valuable process, but it is not without its challenges. The primary obstacle is controlling the regioselectivity of the N-alkylation step. The benzotriazolide anion possesses two nucleophilic nitrogen centers (N1 and N2), leading to the potential formation of two distinct isomers. The desired product is the N1-substituted isomer, which is thermodynamically more stable. This guide will provide the expertise to maximize its formation.

General Reaction Scheme

The synthesis is typically a two-step process:

  • N-Alkylation: Reaction of 1H-Benzotriazole with an ethyl 2-halopropionate (e.g., ethyl 2-bromopropionate) in the presence of a base to form the intermediate ester.

  • Hydrolysis: Saponification of the ethyl ester to yield the final carboxylic acid product.

Reaction_Scheme BTA 1H-Benzotriazole Step1_arrow_label Step 1: N-Alkylation EBP Ethyl 2-bromopropionate Base Base (e.g., K₂CO₃) Solvent (e.g., DMF) Base->Step1_arrow_label Step1_plus + Isomer_mix Isomer Mixture Step1_arrow_label->Isomer_mix Ester_N1 Ethyl 2-(1H-benzotriazol-1-yl)propanoate (Desired N1-Isomer) Step2_arrow_label Step 2: Hydrolysis Ester_N1->Step2_arrow_label Ester_N2 Ethyl 2-(2H-benzotriazol-2-yl)propanoate (Undesired N2-Isomer) Isomer_mix->Ester_N1 Isomer_mix->Ester_N2 Hydrolysis 1. NaOH (aq) 2. H₃O⁺ Hydrolysis->Step2_arrow_label Product 2-(1H-Benzotriazol-1-yl)propionic acid Step2_arrow_label->Product

Caption: Overall synthetic pathway for 2-(1H-Benzotriazol-1-yl)propionic acid.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Q1: My reaction yield is very low, and TLC analysis shows a significant amount of unreacted 1H-Benzotriazole. What's wrong?

Answer: This issue typically points to incomplete deprotonation of the benzotriazole starting material or suboptimal reaction conditions.

  • Causality: 1H-Benzotriazole has a pKa of approximately 8.2 and requires a sufficiently strong base to generate the reactive benzotriazolide anion.[1] If the base is too weak or used in insufficient quantity, the equilibrium will favor the starting materials, leading to a stalled reaction. Furthermore, reaction kinetics are sensitive to temperature and solvent choice.

  • Recommended Solutions:

    • Evaluate Your Base: For this alkylation, moderately strong bases are effective. Anhydrous potassium carbonate (K₂CO₃) is a common and effective choice. Stronger bases like sodium hydride (NaH) can also be used but require strictly anhydrous conditions to prevent quenching. Ensure you are using at least 1.1 to 1.5 molar equivalents of the base relative to the benzotriazole.

    • Solvent Selection: Use a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile. These solvents effectively solvate the cation (K⁺ or Na⁺) without strongly solvating the benzotriazolide anion, enhancing its nucleophilicity.[2]

    • Increase Temperature: If the reaction is sluggish at room temperature, gently heating to 50-70°C can significantly increase the reaction rate. Monitor the reaction progress by Thin-Layer Chromatography (TLC) every few hours.

    • Check Reagent Purity: Ensure your ethyl 2-bromopropionate is not degraded. The presence of water in the solvent or reagents can consume the base and hinder the reaction.

Q2: I've isolated my product, but NMR analysis suggests it's a mixture of two isomers. How can I identify them and improve the selectivity for the desired N1-isomer?

Answer: The formation of both N1 and N2-alkylated isomers is the most common challenge in this synthesis.[3] You can distinguish them by NMR and optimize the reaction conditions to favor the N1 product.

  • Identification via ¹H NMR:

    • N1-Isomer (Asymmetric): The four protons on the benzene ring are chemically distinct. You will observe a complex multiplet pattern, typically as four separate signals in the aromatic region (~7.4-8.1 ppm).

    • N2-Isomer (Symmetric): Due to the plane of symmetry, the protons on the benzene ring are in two equivalent pairs. This results in a simpler spectrum with two multiplets, often appearing as an AA'BB' system.[4]

Troubleshooting_Workflow decision decision problem Poor Yield or Isomer Mixture check_tlc Analyze reaction mixture by TLC/¹H NMR problem->check_tlc solution solution decision_node Primary Issue? check_tlc->decision_node Identify issue unreacted_sm unreacted_sm decision_node->unreacted_sm Unreacted Starting Material isomer_mix isomer_mix decision_node->isomer_mix N1/N2 Isomer Mixture solution_yield 1. Use stronger/more base (K₂CO₃, NaH). 2. Switch to polar aprotic solvent (DMF). 3. Increase reaction temperature (50-70°C). 4. Check reagent purity. unreacted_sm->solution_yield solution_selectivity 1. Use polar aprotic solvent (DMF, CH₃CN). 2. Avoid protic solvents (Ethanol, H₂O). 3. Use K⁺ or Cs⁺ counter-ions (K₂CO₃, Cs₂CO₃). 4. Purify via column chromatography. isomer_mix->solution_selectivity

Caption: Troubleshooting decision workflow for the N-alkylation step.
  • Improving N1-Selectivity (Scientific Rationale):

    • Solvent Choice is Critical: As mentioned, polar aprotic solvents (DMF, DMSO, acetonitrile) are paramount. They poorly solvate the benzotriazolide anion, leaving it "naked." In this state, the reaction is under kinetic control, and the attack preferentially occurs at the more nucleophilic N1 position. Protic solvents (like ethanol or water) will hydrogen-bond with the nitrogen atoms, altering their relative nucleophilicity and leading to poor selectivity.[2]

    • Counter-ion Effect (HSAB Principle): The Hard and Soft Acids and Bases (HSAB) theory provides insight.[5] The N1 position is considered a "softer" nucleophilic center, while N2 is "harder." Alkyl halides are soft electrophiles. According to HSAB, soft-soft interactions are favored. Using a larger, softer cation like potassium (K⁺ from K₂CO₃) or cesium (Cs⁺ from Cs₂CO₃) as the counter-ion results in a looser ion pair, promoting attack at the softer N1 site. Smaller, harder cations like Na⁺ can coordinate more tightly to the N1 position, sterically hindering it and allowing for more competitive attack at the N2 site.

    • Purification: If an isomer mixture is unavoidable, the N1 and N2 isomers can typically be separated by silica gel column chromatography, as the N2 isomer is generally less polar.

Q3: The final hydrolysis step to get the carboxylic acid is not working or gives a low yield. What should I do?

Answer: Incomplete hydrolysis or side reactions during workup can cause this.

  • Causality: Saponification is an equilibrium reaction. Insufficient base, water, or reaction time will result in incomplete conversion. The workup is also critical; the product, being a carboxylic acid, is soluble in basic aqueous solutions and must be precipitated by acidification.

  • Recommended Solutions:

    • Ensure Sufficient Base: Use a stoichiometric excess of a strong base like sodium hydroxide or potassium hydroxide (e.g., 2-3 equivalents).

    • Use a Co-solvent: The ester intermediate may have poor solubility in a purely aqueous solution. Using a mixture of water and a miscible organic solvent like THF or methanol can create a homogeneous solution and facilitate the reaction.

    • Heat the Reaction: Gently refluxing the mixture for several hours is typically required to drive the hydrolysis to completion. Monitor by TLC until the starting ester spot has disappeared.

    • Proper Acidification: After the reaction is complete, cool the mixture in an ice bath. Slowly and carefully acidify with a strong acid (e.g., 2M HCl) until the pH is ~2-3. The carboxylic acid product should precipitate out of the solution. Ensure thorough mixing during acidification to avoid trapping the product as its sodium salt.

Frequently Asked Questions (FAQs)

Q: What is a typical yield for this synthesis? A: With optimized conditions focusing on N1-selectivity, yields for the N-alkylation step can range from 70-90%. The subsequent hydrolysis is typically high-yielding (>90%). Overall yields of 65-80% are achievable.

Q: Can I use ethyl 2-chloropropionate instead of the bromo- derivative? A: Yes, but the reaction will be significantly slower. Bromides are better leaving groups than chlorides in SN2 reactions. You will likely need to increase the reaction temperature and/or time to achieve a comparable conversion.

Q: How do I monitor the reaction by TLC? A: Use a mobile phase like 30-50% ethyl acetate in hexanes. 1H-Benzotriazole is quite polar and will have a low Rf. The product esters (N1 and N2) will be less polar and have higher Rf values. The N2-isomer is typically slightly less polar (higher Rf) than the N1-isomer. The final carboxylic acid product is very polar and will likely remain at the baseline in this solvent system; a more polar eluent (e.g., with 1% acetic acid) may be needed to move it.

Q: Is it possible to perform this reaction under solvent-free conditions? A: Yes, solvent-free N-alkylation of benzotriazole has been reported, often using a solid support like silica gel with K₂CO₃ and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB), sometimes with microwave assistance.[6] This can be an efficient and environmentally friendly alternative, often favoring the N1-isomer.

ConditionN1:N2 Ratio (Example with n-Butyl Bromide)Reference
[Bmim]OH (ionic liquid), 25°C68:32[6]
K₂CO₃/SiO₂/TBAB, MicrowaveHighly regioselective for N1Benchchem
NaOH in EthanolMixture of isomers[3]
K₂CO₃ in DMFHigh preference for N1[2]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(1H-benzotriazol-1-yl)propanoate (N-Alkylation)
  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1H-Benzotriazole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF (approx. 5 mL per gram of benzotriazole).

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl 2-bromopropionate (1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to 60°C and stir for 6-12 hours. Monitor the reaction's progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into a separatory funnel containing cold water (3x the volume of DMF).

  • Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to yield the crude product, which can be purified by silica gel column chromatography if necessary to remove the N2-isomer.

Protocol 2: Synthesis of 2-(1H-Benzotriazol-1-yl)propionic acid (Hydrolysis)
  • Dissolve the crude ethyl 2-(1H-benzotriazol-1-yl)propanoate (1.0 eq) in a mixture of THF and water (2:1 v/v).

  • Add sodium hydroxide (2.5 eq) and stir the mixture at 50°C until TLC analysis shows the complete consumption of the starting material.

  • Cool the mixture to room temperature and remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash once with diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2M HCl with vigorous stirring.

  • A white precipitate will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to obtain the final product.

References

  • Raval, J. P., et al. (2011). Synthesis and Antimicrobial Evaluation of [(1H-benzotriazol-1-ylacetyl) amino] Acetic Acid Derivatives. Research Journal of Pharmacy and Technology, 4(5), 785-788.
  • ResearchGate (2023). Observed and Calculated 1H Chemical Shifts (δ in ppm) for Series of 1X-Benzotriazole Derivatives. Available at: [Link]

  • LoPachin, R. M., & Gavin, T. (2014). APPLICATION OF THE HARD AND SOFT, ACIDS AND BASES (HSAB) THEORY TO TOXICANT-TARGET INTERACTIONS. Chemical research in toxicology, 27(7), 1099–1108*. Available at: [Link]

  • Elgendy, B., et al. (2021). Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion. RSC Advances, 11, 7062-7069. Available at: [Link]

  • Al-Masoudi, N. A. L., & Shaker, Y. A. (2011). synthesis, characterization and biological screening of ligand 2-{[2-(5-benzoyl-1h-1,2,3- benzotriazole-1-yl)-2-oxoethyl]amino} propionic acid.
  • Le, Z.-G., et al. (2009). Green and Efficient Protocol for N-Alkylation of Benzotriazole Using Basic Ionic Liquid [Bmim]OH as Catalyst Under Solvent-Free Conditions. Synthetic Communications, 39(14), 2524-2530. Available at: [Link]

  • Lin, H., et al. (2025). Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. Inorganic Chemistry. Available at: [Link]

  • Request PDF on ResearchGate. (2025). Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. Available at: [Link]

  • Fernández, I., et al. (2020). Ligand‐Mediated Regioselective Rhodium‐Catalyzed Benzotriazole–Allene Coupling: Mechanistic Exploration and Quantum Chemical Analysis. Chemistry – A European Journal, 26(1), 2342-2350*. Available at: [Link]

  • Chen, J., et al. (2018). N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis. RSC Advances, 8(46), 26274–26278*. Available at: [Link]

  • Jin, H., et al. (2011). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Journal of Chemical Sciences, 123(6), 841–851.
  • Kumar, D., et al. (2015). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Trends in Organic Chemistry, 17, 1-7.
  • Zhao, Y., et al. (2021). B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Chemical Communications, 57(60), 7758-7761*. Available at: [Link]

  • Husain, A., et al. (2011). Facile one-pot synthesis of N-acyl-1H-1,2,3-benzotriazoles from internal and terminal olefinic fatty acids and their antimicrobial screening. European Journal of Medicinal Chemistry, 46(9), 4789-4793*. Available at: [Link]

  • Pappuru, S., et al. (2017). Synthesis and Characterisation of Benzotriazole or Benzoxazole Phenoxide Ligands Supported Nb and Ta Metal Complexes. Royal Society of Chemistry. Available at: [Link]

  • Oregon State University. 1H NMR Chemical Shift. Available at: [Link]

  • El-Faham, A., et al. (2008). 1H, 13C and 15N NMR spectroscopy and tautomerism of nitrobenzotriazoles. Magnetic Resonance in Chemistry, 46(9), 837-843*. Available at: [Link]

  • Li, X.-X., & Chen, Z. (2011). Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate. eScholarship, University of California. Available at: [Link]

  • Li, X.-X., & Chen, Z. (2011). Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o142*. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2020). Novel benzotriazole N-acylarylhydrazone hybrids: Design, synthesis, anticancer activity, effects on cell cycle profile, caspase-3 mediated apoptosis and FAK inhibition. Bioorganic Chemistry, 94, 103444*. Available at: [Link]

  • Özel Güven, N., et al. (2011). 2-(1H-Benzotriazol-1-yl)-1-(furan-2-yl)ethanol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o72*. Available at: [Link]

  • Aridoss, G., et al. (2011). Ethyl 1-[2-(1H-benzotriazol-1-yl)acet-yl]-4-hy-droxy-2,6-diphenyl-1,2,5,6-tetra-hydro-pyridine-3-carboxyl-ate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1574*. Available at: [Link]

  • Wikipedia. (2023). Benzotriazole. Available at: [Link]

  • Sanna, C., et al. (2018). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 157, 141-167. Available at: [Link]

  • Li, X.-X., & Chen, Z. (2011). (PDF) Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Recrystallization of 2-Benzotriazol-1-yl-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Benzotriazol-1-yl-propionic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth protocols and troubleshooting advice to ensure the successful recrystallization of this compound. Our approach is grounded in extensive laboratory experience and established chemical principles to help you navigate the nuances of this purification process.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: While a definitive, single "best" solvent is not documented in the literature, based on the structural properties of this compound (a polar, acidic N-heterocycle), a polar protic solvent is the most logical starting point. We recommend trying ethanol, isopropanol, or a mixed solvent system such as ethanol/water. The goal is to find a solvent that completely dissolves the compound at elevated temperatures but provides low solubility upon cooling.

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" is a common issue, particularly with compounds that have a lower melting point or when the solution is too concentrated.[1] To resolve this, add a small amount of additional hot solvent to the mixture to ensure the compound is fully solvated at the elevated temperature. Then, allow the solution to cool more slowly. A slower cooling rate encourages the orderly arrangement of molecules into a crystal lattice rather than separating as a supercooled liquid.

Q3: I'm not getting any crystals, even after the solution has cooled. What's wrong?

A3: A lack of crystal formation is typically due to either using too much solvent or supersaturation.[2][3] First, try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. This creates nucleation sites. If that doesn't work, you can add a "seed crystal" of the pure compound. If you suspect too much solvent was used, you can gently heat the solution to evaporate some of the solvent and then attempt to cool it again.

Q4: My crystal yield is very low. How can I improve it?

A4: Low yield is often a consequence of using an excessive amount of solvent, as more of your compound will remain in the mother liquor. To maximize yield, use the minimum amount of hot solvent necessary to fully dissolve the crude product. Also, ensure the solution is thoroughly cooled, perhaps in an ice bath, before filtration to minimize the solubility of the compound in the solvent.

Detailed Recrystallization Protocol

This protocol is a recommended starting point and may require optimization based on the purity of your starting material and laboratory conditions.

Principle: The successful recrystallization of this compound relies on its differential solubility in a chosen solvent at different temperatures. The compound should be highly soluble in the hot solvent and sparingly soluble in the cold solvent. Impurities should either be insoluble in the hot solvent (and can be filtered out) or remain soluble in the cold solvent (and will be removed with the mother liquor).

Materials and Equipment:

  • Crude this compound

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Condenser (optional but recommended)

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

  • Selected recrystallization solvent (e.g., Ethanol, 95% Ethanol/Water)

  • Glass stirring rod

  • Spatula

Step-by-Step Methodology
  • Solvent Selection:

    • Place a small amount of the crude compound into several test tubes.

    • Add a few drops of different solvents to each tube and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

    • Gently heat the test tubes. A suitable solvent will dissolve the compound completely at an elevated temperature.

    • Allow the solutions to cool. The best solvent will be one in which the compound crystallizes out upon cooling. For this compound, start with ethanol or a 9:1 ethanol/water mixture.

  • Dissolution of the Crude Compound:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent.

    • Gently heat the mixture while stirring. Add more solvent in small portions until the compound is completely dissolved. Avoid adding an excess of solvent to maximize your yield.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities in the hot solution, you will need to perform a hot filtration.

    • Preheat a second Erlenmeyer flask and a funnel.

    • Place a piece of fluted filter paper in the funnel and pour the hot solution through it to remove the insoluble impurities. This step should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation and Washing of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor and soluble impurities.

  • Drying:

    • Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Oiling Out The melting point of the compound is lower than the boiling point of the solvent, or the solution is too concentrated.Add more hot solvent to the mixture and allow it to cool more slowly. Consider using a solvent with a lower boiling point.
No Crystal Formation The solution is supersaturated, or too much solvent was used.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If too much solvent was used, evaporate some of it and try again.[3]
Low Crystal Yield Too much solvent was used, or the solution was not cooled sufficiently.Use the minimum amount of hot solvent for dissolution and ensure the solution is thoroughly cooled before filtration.
Colored Impurities in Crystals The impurities were not removed during the recrystallization process.If the impurities are colored, you can try adding a small amount of activated charcoal to the hot solution before the hot filtration step.
Premature Crystallization The solution cooled too quickly during hot filtration.Ensure your filtration apparatus is pre-heated, and perform the hot filtration as quickly as possible.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude_solid Crude Solid add_solvent Add Minimum Hot Solvent crude_solid->add_solvent 1 dissolved_solution Hot Dissolved Solution add_solvent->dissolved_solution 2 hot_filtration Hot Filtration (Optional) dissolved_solution->hot_filtration 3 cooling Slow Cooling dissolved_solution->cooling 4b hot_filtration->cooling 4a crystallization Crystal Formation cooling->crystallization 5 vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration 6 wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals 7 dry_crystals Drying wash_crystals->dry_crystals 8 pure_crystals Pure Crystals dry_crystals->pure_crystals 9

Caption: A workflow diagram illustrating the key stages of the recrystallization process for this compound.

References

  • LookChem. This compound. [Link]

  • University of California, Los Angeles. Recrystallization. [Link]

  • Chemistry LibreTexts. Troubleshooting. [Link]

  • University of Rochester. Tips & Tricks: Recrystallization. [Link]

  • Biocyclopedia. Problems in recrystallization. [Link]

  • Quora. What should I do if crystallisation does not occur?. [Link]

  • PubChem. 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid. [Link]

  • University of California, Irvine. SOP: CRYSTALLIZATION. [Link]

  • Wellesley College. Recrystallization. [Link]

  • University of York. Problems with Recrystallisations. [Link]

  • Hölzel-Diagnostika. This compound. [Link]

  • ResearchGate. synthesis, characterization and biological screening of ligand 2-{[2-(5-benzoyl-1h-1,2,3- benzotriazole-1-yl)-2-oxoethyl]amino} propionic acid. [Link]

  • Wiley. Crystallization of Organic Compounds. [Link]

  • Sinfoo Biotech. This compound. [Link]

  • Google Patents.
  • PubMed. Facile one-pot synthesis of N-acyl-1H-1,2,3-benzotriazoles from internal and terminal olefinic fatty acids and their antimicrobial screening. [Link]

  • Scribd. Exp 2 - Recrystallization of Benzoic Acid. [Link]

Sources

Common side products in the synthesis of "2-Benzotriazol-1-yl-propionic acid" and their removal

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-Benzotriazol-1-yl-propionic acid. As Senior Application Scientists, we understand the nuances of synthetic organic chemistry and have designed this guide to address common challenges, particularly the formation of side products and their effective removal. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to optimize your experimental outcomes.

Troubleshooting Guide & FAQs

The synthesis of this compound, typically achieved through the N-alkylation of benzotriazole with a 2-halopropionic acid or its ester, is a robust reaction. However, like any chemical transformation, it is not without its potential pitfalls. This section addresses the most common issues encountered during this synthesis.

FAQ 1: My reaction has produced a mixture of products, with a significant spot close to my desired product on the TLC plate. What is this likely to be and why?

This is the most frequently encountered issue. The close-running spot on your Thin Layer Chromatography (TLC) plate is almost certainly the isomeric side product, 2-Benzotriazol-2-yl-propionic acid .

Causality: Benzotriazole possesses two nucleophilic nitrogen atoms, N1 and N2. The alkylation reaction can occur at either of these sites, leading to a mixture of the desired N1-isomer and the undesired N2-isomer. While the N1-substituted product is often the major isomer formed, the reaction conditions can significantly influence the N1:N2 ratio.

G cluster_0 Reaction Mixture cluster_1 Products Benzotriazole Benzotriazole Desired Product This compound (N1-isomer) Benzotriazole->Desired Product Alkylation at N1 Side Product 2-Benzotriazol-2-yl-propionic acid (N2-isomer) Benzotriazole->Side Product Alkylation at N2 2-Halopropionic Acid 2-Halopropionic Acid 2-Halopropionic Acid->Desired Product 2-Halopropionic Acid->Side Product Base Base Base->Desired Product Base->Side Product

Figure 1: Formation of N1 and N2 Isomers.

FAQ 2: How can I remove the 2-Benzotriazol-2-yl-propionic acid isomer?

Separating these isomers is the most critical purification step. Due to their similar structures and polarities, simple extraction is often insufficient. Two primary methods are recommended:

A) Column Chromatography: This is the most reliable method for achieving high purity.

  • Stationary Phase: Silica gel (60-120 or 230-400 mesh).

  • Mobile Phase: A gradient or isocratic mixture of a non-polar and a polar solvent is effective. A common starting point is a mixture of petroleum ether (or hexanes) and ethyl acetate. The optimal ratio will need to be determined by TLC analysis, but a gradient of 10% to 50% ethyl acetate in petroleum ether is a good range to explore. The N1-isomer is generally slightly more polar and will have a lower Rf value than the N2-isomer.

B) Recrystallization: This method can be effective if the isomeric ratio is significantly skewed towards the desired N1-product.

  • Solvent Selection: Finding a suitable solvent system is key. The ideal solvent will dissolve the desired product well at elevated temperatures but poorly at room temperature, while the isomeric impurity remains in solution upon cooling. A mixture of solvents, such as ethanol/water or ethyl acetate/hexanes, may provide the necessary differential solubility. Experiment with small-scale recrystallizations using various solvent systems to identify the optimal conditions.

Purification MethodProsCons
Column Chromatography High purity achievable, good for separating close-running spots.Can be time-consuming and requires larger volumes of solvent.
Recrystallization Simpler procedure, can be scaled up more easily.May not be effective for close-to-equal mixtures of isomers, potential for product loss in the mother liquor.
FAQ 3: I see other faint spots on my TLC. What could they be?

Besides the main isomeric side product, other impurities can arise from side reactions or incomplete conversion of starting materials.

A) Unreacted Starting Materials:

  • Benzotriazole: This is a relatively polar compound and can often be removed by an aqueous wash of the organic layer with a dilute acid (e.g., 1M HCl) during workup, provided the desired product is not acid-sensitive.

  • 2-Bromopropionic Acid (or its ester): Unreacted 2-bromopropionic acid is acidic and can be removed by washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution. If an ester was used, it may be hydrolyzed to the acid during a basic workup and subsequently removed.

B) Elimination Side Product:

  • Acrylic Acid: Under basic conditions, 2-bromopropionic acid can undergo an E2 elimination reaction to form acrylic acid. This is a highly polar, water-soluble compound and is typically removed during the aqueous workup.

G 2-Bromopropionic Acid 2-Bromopropionic Acid Acrylic Acid Acrylic Acid 2-Bromopropionic Acid->Acrylic Acid E2 Elimination Base Base Base->Acrylic Acid

Figure 2: Elimination Side Reaction.

C) Hydrolysis Product (if using an ester):

  • If you are using an ester of 2-bromopropionic acid (e.g., ethyl 2-bromopropionate), hydrolysis to the corresponding carboxylic acid can occur, especially under basic conditions. The resulting 2-bromopropionic acid can then be removed as described above.

FAQ 4: How can I monitor the progress of my reaction and the purity of my product effectively?

Thin Layer Chromatography (TLC) is an indispensable tool.

  • Visualization: Benzotriazole and its derivatives are often UV active, appearing as dark spots on a fluorescent TLC plate under UV light (254 nm). Staining with potassium permanganate can also be effective for visualizing compounds that are not UV active.

  • Monitoring: Run a TLC with co-spots of your starting materials and the reaction mixture to track the consumption of reactants and the formation of products. A two-dimensional TLC can sometimes help to resolve spots that are very close together.

Experimental Protocols

Protocol 1: General Procedure for Aqueous Workup
  • Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.

  • If your reaction was run in a water-miscible solvent (e.g., DMF, DMSO), dilute the mixture with a larger volume of an immiscible organic solvent such as ethyl acetate.

  • Transfer the organic solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1M HCl (to remove unreacted benzotriazole and any basic catalysts).

    • Saturated aqueous NaHCO₃ solution (to remove unreacted 2-bromopropionic acid and the acidic product). Note: The desired product will be in the aqueous layer.

    • Brine (to remove residual water).

  • Acidify the combined bicarbonate washes to a pH of ~2-3 with 1M HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product mixture (containing N1 and N2 isomers).

Protocol 2: Purification by Column Chromatography
  • Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 10% ethyl acetate in petroleum ether).

  • Pack a column with the slurry.

  • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

  • Carefully load the dried, product-adsorbed silica gel onto the top of the packed column.

  • Elute the column with the chosen mobile phase, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure desired product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

References

  • LookChem. This compound. [Link]

  • MDPI. The Photochemistry of Benzotriazole Derivatives. Part 2: Photolysis of 1-Substituted Benzotriazole Arylhydrazones: New Route to Phenanthridin-6-yl-2-phenyldiazines. [Link]

  • Journal of Pharmacy and Bioallied Sciences. Comparison of conventional and microwave-assisted synthesis of benzotriazole derivatives. [Link]

  • TSI Journals. One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. [Link]

  • Chemistry LibreTexts. A. Elimination from 2-Bromopropane. [Link]

  • Chemguide. elimination from 2-bromopropane to give propene. [Link]

  • Royal Society of Chemistry. Supporting Information 1,2,3-Triazole Derivatives as Antitubercular Agents: Synthesis, Biological Evaluation and Molecular Docki. [Link]

  • Union College. an nmr analysis of the hydrolysis - -bromopropionic acid. [Link]

  • ResearchGate. Scheme 1 Reagents: (i) Ethyl 2-bromopropionate, anh. K 2 CO 3 and dry.... [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Ethyl 2-bromopropionate: A Versatile Intermediate in Chemical Synthesis. [Link]

  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link]

  • PubChem. 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid. [Link]

  • Google Patents.
  • PubMed. Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. [Link]

  • Pearson+.

Technical Support Center: Optimizing Reaction Conditions for Coupling "2-Benzotriazol-1-yl-propionic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing coupling reactions involving 2-Benzotriazol-1-yl-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into successfully utilizing this reagent in amide bond formation. The content is structured in a question-and-answer format to directly address common challenges and frequently asked questions, ensuring you can navigate your experiments with confidence.

Introduction: Understanding the Role of this compound in Coupling Chemistry

This compound is a carboxylic acid substrate. In a coupling reaction, its carboxyl group is activated to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by an amine to form a stable amide bond. The key to a successful coupling lies in the efficient in-situ generation and reaction of this activated species.

The benzotriazole moiety in the molecule plays a crucial role. When the carboxylic acid is activated by a coupling reagent (e.g., a carbodiimide), it forms an N-acylbenzotriazole intermediate. These intermediates are known to be relatively stable, neutral acylating agents, offering a milder alternative to traditional acyl chlorides.[1][2][3] The benzotriazole itself becomes an excellent leaving group, facilitating the subsequent amidation step.[2][4]

This guide will walk you through the principles, common issues, and optimization strategies for reactions where this compound is your starting carboxylic acid.

General Reaction Workflow

The overall process can be visualized as a two-stage, one-pot reaction. Understanding this workflow is fundamental to troubleshooting and optimization.

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling Acid 2-Benzotriazol-1-yl- propionic acid Activated Activated Intermediate (O-acylisourea or N-acylbenzotriazole ester) Acid->Activated Reagent Coupling Reagent (e.g., EDC, HATU) Reagent->Activated Product Amide Product Activated->Product Byproduct Byproducts (e.g., Urea, BtH) Amine Primary or Secondary Amine

Caption: General workflow for amide bond formation using this compound.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of activating this compound for coupling?

A1: The activation process involves converting the carboxylic acid's hydroxyl group into a better leaving group. This is achieved using a coupling reagent. With carbodiimides like EDC, an O-acylisourea intermediate is formed. This highly reactive species can then react directly with the amine or, more favorably in the presence of an additive like HOBt or Oxyma, form a more stable active ester. This active ester is less prone to racemization and other side reactions.[1][5] Uronium or phosphonium salt reagents (e.g., HBTU, HATU, PyBOP) directly form these active esters.[6]

Q2: Which coupling reagents are recommended for this substrate?

A2: The choice of coupling reagent depends on the complexity of your substrates, particularly the amine's reactivity and the risk of racemization.

Coupling Reagent ClassExamplesStrengthsWeaknesses
Carbodiimides EDC, DCC, DICCost-effective, widely used. EDC byproducts are water-soluble, simplifying purification.Can cause racemization without additives. DCC can form insoluble DCU byproduct.
Uronium/Aminium Salts HBTU, HATU, HCTUHigh reactivity, fast reaction times. Excellent for difficult couplings.More expensive. Can cause guanidinylation of the amine if used in excess.[4][7]
Phosphonium Salts PyBOP, PyAOPHigh reactivity, similar to uronium salts. Does not cause guanidinylation.Byproduct (HMPA from BOP) can be carcinogenic. PyBOP is a safer alternative.[5]

For routine couplings with simple amines, EDC in combination with an additive like HOBt or OxymaPure is a robust and economical choice. For challenging couplings involving hindered amines or sensitive substrates, HATU or PyAOP often provide superior results.

Q3: What role does a base play, and which one should I choose?

A3: A non-nucleophilic tertiary amine base is typically required. Its primary roles are to deprotonate the amine hydrochloride salt (if applicable) and to neutralize any acidic species generated during the reaction, maintaining a favorable pH for the coupling.

  • Diisopropylethylamine (DIPEA or Hünig's base): A common choice due to its steric hindrance, which prevents it from acting as a nucleophile. Use 2-3 equivalents.

  • N-Methylmorpholine (NMM): A weaker base than DIPEA, often recommended to minimize racemization.[1]

  • 2,4,6-Collidine: A more hindered and weaker base, useful in cases where racemization is a significant concern.[1]

Q4: What are the best solvents for this reaction?

A4: Polar aprotic solvents are ideal as they can dissolve the reactants and intermediates.

  • N,N-Dimethylformamide (DMF): The most common and effective solvent for peptide coupling.

  • Dichloromethane (DCM): A good choice, especially when byproducts like dicyclohexylurea (from DCC) need to be precipitated.[8]

  • Acetonitrile (ACN): Another viable option, often used in purification due to its volatility.

Ensure your solvents are anhydrous, as water can hydrolyze the activated intermediates, leading to reaction failure.[9]

Troubleshooting Guide

Problem 1: Low or No Amide Product Yield

Q: I'm seeing very little or none of my desired product by LC-MS. What could be the cause?

A: This is a common issue that usually points to inefficient activation or decomposition of the activated intermediate.

  • Cause A: Ineffective Activation.

    • Insight: Your coupling reagent may be old or degraded. Uronium and phosphonium salts, in particular, can be sensitive to moisture.

    • Solution:

      • Verify Reagent Quality: Use freshly opened or properly stored coupling reagents.

      • Optimize Stoichiometry: Ensure you are using a slight excess (1.1-1.2 equivalents) of the coupling reagent and base relative to the carboxylic acid.

      • Consider Pre-activation: For sluggish reactions, you can pre-activate the this compound with the coupling reagent and base for 5-10 minutes before adding the amine. This ensures the activated species is formed before the nucleophile is introduced.[10]

  • Cause B: Poorly Nucleophilic Amine.

    • Insight: Electron-deficient aromatic amines or sterically hindered secondary amines are poor nucleophiles and react slowly.[11]

    • Solution:

      • Increase Temperature: Gently warm the reaction to 40-50 °C to increase the reaction rate. Monitor for side product formation.

      • Switch to a Stronger Reagent: Use a more potent coupling reagent like HATU, which is known to be effective for difficult couplings.

      • For Aromatic Amines: In some cases, switching to acidic conditions (e.g., using TFA as an additive) can promote the reaction of N-acylbenzotriazoles with aromatic amines.[11]

  • Cause C: Hydrolysis.

    • Insight: The activated ester is highly susceptible to hydrolysis. Any moisture in the reaction will convert it back to the starting carboxylic acid.

    • Solution:

      • Use Anhydrous Solvents: Use solvents from a freshly opened bottle or that have been dried over molecular sieves.

      • Run Under Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to exclude atmospheric moisture.

Problem 2: Significant Side Product Formation

Q: My reaction is working, but I'm seeing major impurity peaks. How can I identify and prevent them?

A: Side products often arise from the coupling reagent itself or from unwanted reactivity of the substrates.

  • Cause A: Racemization.

    • Insight: If your amine or another part of your molecule contains a chiral center adjacent to the reacting group, the harsh activation conditions can cause epimerization. The α-carbon of this compound itself is not chiral, but this is a critical consideration for peptide chemistry.

    • Solution:

      • Use an Additive: Always include an additive like HOBt or, preferably, OxymaPure when using carbodiimides. These additives form active esters that are more resistant to racemization.[5]

      • Control Temperature: Run the reaction at 0 °C or room temperature. Avoid excessive heating.

      • Choose Your Base Wisely: Use a weaker, more sterically hindered base like NMM or collidine instead of DIPEA.[1]

  • Cause B: Guanidinylation of the Amine.

    • Insight: This is specific to uronium/aminium reagents like HBTU and HATU. A mass increase of +98 Da on your amine starting material indicates that the reagent has capped the amine, terminating the reaction.[7]

    • Solution:

      • Strict Stoichiometry: Use no more than 1.0-1.1 equivalents of the uronium reagent relative to the carboxylic acid.

      • Order of Addition: Always pre-mix the carboxylic acid, coupling reagent, and base before adding the amine. Never allow the amine to be in the presence of excess uronium reagent.

  • Cause C: N-Acylurea Formation.

    • Insight: When using carbodiimides (DCC, EDC), the O-acylisourea intermediate can rearrange to a stable N-acylurea, another reaction-terminating side product.[5]

    • Solution:

      • Use an Additive: HOBt or Oxyma efficiently trap the O-acylisourea to form the desired active ester, outcompeting the rearrangement.[5]

      • Low Temperature: Keeping the reaction cool (0 °C) can slow down this intramolecular rearrangement.[5]

Problem 3: Difficult Purification

Q: I have my product, but I'm struggling to remove the byproducts from the coupling reaction.

A: Purification challenges are common, but selecting the right reagents and workup procedure can simplify them immensely.

  • Cause A: Coupling Reagent Byproducts.

    • Insight: DCC produces dicyclohexylurea (DCU), which is notoriously insoluble in many organic solvents except for DMF. HOBt and benzotriazole (BtH) are acidic and can be tricky to remove by chromatography alone.

    • Solution:

      • For DCU: If using DCC, perform the reaction in DCM. The DCU will precipitate and can be removed by filtration.

      • For Water-Soluble Byproducts: Use EDC as your carbodiimide. The resulting ethyl-dimethylaminopropyl urea (EDU) and any excess EDC can be easily removed with a simple aqueous acid wash (e.g., 5% citric acid or 1 M HCl), followed by a base wash (e.g., saturated NaHCO₃).

      • For HOBt/BtH: These can be removed with a mild aqueous base wash (e.g., saturated NaHCO₃ or 5% K₂CO₃).

  • Cause B: Residual DMF.

    • Insight: DMF is a high-boiling point solvent and can be difficult to remove under vacuum.

    • Solution:

      • Aqueous Extraction: After the reaction, dilute the mixture with a water-immiscible solvent like ethyl acetate or DCM. Wash repeatedly (3-5 times) with water or brine to extract the DMF.

      • Azeotropic Removal: For stubborn traces, co-evaporation with a lower-boiling solvent like toluene or heptane can be effective.

Experimental Protocol: Standard Coupling Procedure

This protocol provides a reliable starting point for the coupling of this compound with a generic primary or secondary amine using EDC and HOBt.

Materials:

  • This compound (1.0 eq)

  • Amine (or amine hydrochloride salt) (1.0-1.2 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.5 eq, only if using an amine·HCl salt)

  • Anhydrous DMF (to make a ~0.1 M solution)

Procedure:

  • Preparation: In a clean, dry, round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Addition of Base (if needed): If using an amine hydrochloride salt, add DIPEA (2.5 eq) to the solution and stir for 5 minutes.

  • Activation: Add EDC·HCl (1.2 eq) to the mixture. Stir at room temperature for 10-15 minutes. This is the pre-activation step.

  • Coupling: Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-12 hours).

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol).

References

  • Nickel-Catalyzed Reductive Cross-Coupling of N-Acyl and N-Sulfonyl Benzotriazoles with Diverse Nitro Compounds: Rapid Access to Amides and Sulfonamides. Organic Letters. [Link]

  • Acylbenzotriazoles as Advantageous N-, C-, S-, and O-Acylating Agents. ResearchGate. [Link]

  • Efficient Conversion of Carboxylic Acids into N-Acylbenzotriazoles. Organic Chemistry Portal. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Efficient synthesis of N-acylbenzotriazoles using tosyl chloride: en route to suberoylanilide hydroxamic acid (SAHA). ARKIVOC. [Link]

  • N-Acylation in combinatorial chemistry. ARKIVOC. [Link]

  • N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides. Organic Chemistry Portal. [Link]

  • Synthesis of N-acylbenzotriazole using acid anhydride. ARKIVOC. [Link]

  • Examples of coupling agents for amide bond formation with benzotriazole-like structures. ResearchGate. [Link]

  • Reduction of Carboxylic Acids Using Esters of Benzotriazole as High-Reactivity Intermediates. Organic Chemistry Portal. [Link]

  • Reactions of Benzotriazole with Formaldehyde and Aliphatic Primary Amines: l Selective Formation of 1 : 1 : 1, of 2. ElectronicsAndBooks. [Link]

  • Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion. National Institutes of Health. [Link]

  • Unexpected Reactivity of N-Acyl-Benzotriazoles with Aromatic Amines in Acidic Medium (ABAA Reaction). ResearchGate. [Link]

Sources

"2-Benzotriazol-1-yl-propionic acid" degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Benzotriazol-1-yl-propionic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of handling this compound. Unexplained variability in experimental results can often be traced back to compound instability. This guide provides in-depth, field-proven insights into the degradation pathways of this compound and offers robust troubleshooting and prevention strategies in a direct question-and-answer format.

Section 1: Identifying and Characterizing Degradation

This section focuses on the foundational questions: Is my compound degrading, and if so, how?

Q1: My experimental results are inconsistent. Could degradation of this compound be the cause, and what are the common signs?

A: Yes, inconsistent results are a classic indicator of compound instability. Degradation can manifest in several ways during your experiments:

  • Visual Changes: The pure compound is typically a white crystalline solid.[1] Any discoloration (e.g., yellowing or browning) of the solid material or its solutions can be a sign of degradation. You might also observe decreased solubility or the formation of precipitates in stock solutions.

  • Chromatographic Profile Alterations: This is the most definitive evidence. When analyzing your sample by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), you may observe:

    • A decrease in the peak area of the parent compound over time.

    • The appearance of new, smaller peaks, which are the degradation products.

    • Changes in peak shape, such as tailing or fronting, which may indicate the presence of unresolved impurities.

  • Loss of Biological or Chemical Activity: If the compound is used as a reagent or an active pharmaceutical ingredient (API), a noticeable drop in its expected efficacy or reactivity points towards the degradation of the active parent molecule.

Q2: What are the primary degradation pathways for a benzotriazole derivative like this?

A: While this compound itself is not extensively studied, its degradation can be predicted based on the known reactivity of the benzotriazole core and the propionic acid side chain. The primary pathways of concern are:

  • Oxidative Degradation: The benzotriazole ring system is susceptible to attack by reactive oxygen species (ROS). This is a major degradation route, especially in the presence of metal ions (like iron or cobalt), peroxides, or under conditions that generate hydroxyl radicals (•OH).[2][3][4] Advanced Oxidation Processes (AOPs) have been shown to effectively degrade benzotriazoles, primarily through hydroxylation and subsequent ring opening.[2][5]

  • Photodegradation: Although the benzotriazole moiety is a potent UV absorber, which is why it's used in UV stabilizers, this does not mean it is immune to light-induced degradation.[6][7] Direct photolysis is often slow, but degradation can be significantly accelerated in the presence of photosensitizers (like dissolved organic matter or specific dyes) or through photocatalysis (e.g., with TiO₂).[8][9] The process is often pH-dependent.[8]

  • Thermal Degradation: Elevated temperatures can provide the energy needed to overcome activation barriers for various degradation reactions. For the propionic acid side chain, the most likely thermal degradation pathway is decarboxylation (loss of CO₂), a common reaction for carboxylic acids at high temperatures.[10] Increased temperature will also accelerate oxidative and hydrolytic pathways.[2]

  • Hydrolytic Degradation: The stability of the C-N bond connecting the propionic acid group to the triazole ring could be susceptible to hydrolysis, particularly under strongly acidic or basic conditions. This would cleave the side chain, yielding benzotriazole and 2-hydroxypropionic acid.

Below is a diagram illustrating these potential degradation routes.

G cluster_products Potential Degradation Products parent This compound hydroxylated Hydroxylated Derivatives (on Benzene Ring) parent->hydroxylated Oxidation (•OH) Photodegradation cleaved Benzotriazole + Side-chain Fragments parent->cleaved Hydrolysis (Strong Acid/Base) decarboxylated 1-Ethyl-1H-benzotriazole (Decarboxylation Product) parent->decarboxylated Thermal Stress ring_opened Ring-Opened Products (e.g., Triazole Dicarboxylic Acids) hydroxylated->ring_opened Further Oxidation

Caption: Potential degradation pathways for this compound.

Q3: What are the likely degradation products I should be looking for?

A: Based on the pathways described above, you should perform a thorough analysis for the masses corresponding to the structures summarized in the table below.

Degradation PathwayLikely Degradation Product(s)Notes
Oxidation Hydroxylated this compoundAddition of one or more -OH groups (+16 Da per addition) to the benzene ring.[2]
Ring-opened products (e.g., triazole dicarboxylic acids)Involves cleavage of the benzene ring; products are typically more polar.[2]
Hydrolysis 1H-BenzotriazoleCleavage of the propionic acid side chain.
Thermal Degradation 1-Ethyl-1H-benzotriazoleResult of decarboxylation (loss of CO₂, -44 Da).
Photodegradation Hydroxylated derivatives and other complex productsProducts can be similar to oxidation but may involve different isomers.
Q4: What analytical techniques are best for detecting the parent compound and its degradants?

A: A combination of chromatographic and spectrometric techniques is essential for a comprehensive stability analysis.

  • Primary Method (Quantitation): Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the workhorse method.

    • Column: A C18 or Phenyl-Hexyl column provides good retention and selectivity for the aromatic system.[11]

    • Mobile Phase: A gradient of acetonitrile or methanol with acidified water (e.g., 0.1% formic acid) is a typical starting point. The acid ensures the propionic acid moiety is protonated for better peak shape.

    • Detection: The benzotriazole chromophore absorbs strongly in the UV range (approx. 254-280 nm). A photodiode array (PDA) detector is highly recommended as it can help distinguish degradants with different UV spectra from the parent compound.

  • Confirmatory Method (Identification): Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is crucial for positively identifying degradation products. It provides molecular weight information and fragmentation patterns to elucidate the structures of the unknown peaks observed in the HPLC analysis.[11] (See Appendix B for a starting protocol).

Section 2: Troubleshooting and Prevention in Experiments

This section provides actionable solutions to common problems encountered during experimental work.

Q5: I suspect my compound is degrading in solution. How does pH affect its stability?

A: The pH of your solution is a critical stability factor. Benzotriazole degradation rates via UV activation or oxidation can be highly pH-dependent.[5][8] For this compound, you must consider:

  • Extreme pH: Strongly acidic (pH < 2) or strongly basic (pH > 10) conditions can catalyze the hydrolysis of the C-N bond linking the side chain to the triazole ring.

  • Slightly Acidic to Neutral pH (4-7.5): This range is generally the safest for stability. The propionic acid group (pKa ≈ 4-5) will be partially or fully ionized, but the core structure is typically most stable here.

  • Troubleshooting Step: If you suspect pH-related degradation, conduct a small-scale stability study. Prepare solutions in buffers ranging from pH 3 to 9, let them stand at a controlled temperature, and analyze them by HPLC at various time points (e.g., 0, 2, 8, 24 hours) to determine the optimal pH range for your specific experimental conditions.

Q6: Can exposure to light cause degradation? What precautions should I take?

A: Absolutely. While the benzotriazole core is designed to absorb UV light, this energy must be dissipated. Chronic exposure, especially to high-intensity UV or sunlight, can lead to photodegradation.[8]

Prevention is straightforward:

  • Use Amber Glassware: Always store the solid compound and its solutions in amber vials or flasks to block UV and visible light.

  • Wrap in Foil: For clear containers or reaction vessels, wrap them in aluminum foil as an extra precaution.

  • Work in Subdued Light: Minimize exposure to direct overhead lighting during sample preparation and handling.

  • Avoid Photosensitizers: Be aware that some components in complex media (e.g., cell culture media, environmental water samples) can act as photosensitizers, accelerating degradation.[9]

Q7: Is the compound sensitive to temperature? What are the recommended storage and handling temperatures?

A: Yes, the compound is sensitive to heat. As a general rule, chemical degradation rates approximately double for every 10°C increase in temperature.

ConditionRecommended TemperatureRationale
Long-Term Storage (Solid) -20°CMinimizes all degradation pathways. Recommended by suppliers.[12]
Stock Solutions -20°C to -80°CPrevents degradation in solution. Store in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Working Solutions 2-8°C (on ice)For short-term use during an experiment, keep solutions on ice to minimize degradation.
Room Temperature Avoid for extended periodsLimit time at ambient temperature to the absolute minimum required for weighing and preparation.
Q8: I am seeing rapid degradation during a reaction involving oxidizing agents. Is this expected?

A: Yes, this is highly expected. As noted, the benzotriazole ring is particularly vulnerable to oxidative attack.[2] If your protocol involves reagents like hydrogen peroxide, Fenton's reagent, persulfates, or even prolonged exposure to air in the presence of catalytic metals, you will likely observe significant degradation.[13]

Troubleshooting Strategies:

  • Control Reaction Time/Temp: Minimize reaction time and temperature to reduce the extent of degradation.

  • Use an Antioxidant: If compatible with your downstream application, consider adding a radical scavenger or antioxidant (e.g., ascorbic acid, BHT) to the formulation. Note that in some specific cases, additives can have unexpected effects.[14]

  • Inert Atmosphere: For sensitive reactions, performing the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation.

Section 3: Workflow and Best Practices

This section outlines standard operating procedures for ensuring the integrity of your compound.

The following workflow provides a systematic approach to investigating and mitigating stability issues.

G start Inconsistent Experimental Results check_purity Step 1: Purity Check (LC-MS on fresh sample) start->check_purity is_pure Is parent compound pure (>98%)? check_purity->is_pure new_lot Source new, high-purity lot is_pure->new_lot No forced_degradation Step 2: Forced Degradation Study (Stress sample with acid, base, H₂O₂, heat, light) is_pure->forced_degradation Yes identify_pathways Step 3: Identify Degradation Pathways (Analyze stressed samples by LC-MS) forced_degradation->identify_pathways optimize_conditions Step 4: Optimize Experimental Conditions (Adjust pH, Temp, Light Exposure) identify_pathways->optimize_conditions implement_sop Step 5: Implement Preventative SOP (Use amber vials, store at -20°C, prepare fresh) optimize_conditions->implement_sop end Consistent Results implement_sop->end

Caption: Troubleshooting workflow for stability issues.

Q9: What are the ideal long-term storage conditions for this compound?

A: For maximum long-term stability of the solid material, adhere to the following conditions:

  • Temperature: -20°C.[12]

  • Atmosphere: Store in a tightly sealed container, preferably under an inert gas like argon or nitrogen. Use of a desiccator is recommended to protect from moisture.

  • Light: Protect from all light sources by using an amber glass vial stored inside a secondary container (e.g., a box).

Q10: How should I prepare and store stock solutions to maximize their shelf-life?

A:

  • Use High-Purity Solvents: Use HPLC-grade or higher purity solvents (e.g., DMSO, Acetonitrile, Methanol).

  • Prepare Concentrated Stock: Create a high-concentration stock solution (e.g., 10-50 mM) in a suitable anhydrous solvent like DMSO.

  • Aliquot: Immediately after preparation, divide the stock solution into small, single-use aliquots in amber, tightly-capped vials. This prevents contamination and degradation from repeated freeze-thaw cycles.

  • Store Cold and Dark: Store the aliquots at -20°C or, for maximum longevity, at -80°C.

  • Qualify Periodically: For critical applications, re-test the purity of a stock aliquot after a set period (e.g., 3-6 months) to ensure it remains within specification.

Appendices

Appendix A: Protocol for a Forced Degradation Study

This study will intentionally stress the compound to rapidly identify its primary degradation liabilities.

  • Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 acetonitrile:water mixture.

  • Stress Conditions: Dispense the solution into separate amber (for all but photolytic) and clear (for photolytic) HPLC vials. Treat as follows:

    • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Add 3% Hydrogen Peroxide (H₂O₂). Incubate at room temperature for 24 hours.

    • Thermal Stress: Incubate at 80°C for 48 hours (in a sealed vial to prevent evaporation).

    • Photolytic Stress: Expose the clear vial to direct sunlight or a photostability chamber (ICH Q1B guidelines) for 24-48 hours.

    • Control: A vial of the initial solution stored at 4°C.

  • Analysis: After incubation, neutralize the acid and base samples if necessary. Analyze all samples by LC-MS/MS. Compare the chromatograms to the control to identify new peaks and calculate the percentage degradation.

Appendix B: Protocol for LC-MS/MS Analysis

This is a general-purpose starting method for the detection and identification of this compound and its degradants.

  • Instrumentation: HPLC or UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Column: Phenyl-Hexyl or C18, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • MS Ionization Mode: Electrospray Ionization (ESI), Positive and Negative mode scanning (parent compound C₉H₉N₃O₂ has MW of 191.19).

    • Positive Mode: Look for [M+H]⁺ at m/z 192.1.

    • Negative Mode: Look for [M-H]⁻ at m/z 190.1.

  • Data Acquisition: Scan in full scan mode (e.g., m/z 100-500) to find parent and degradant masses. Then, use tandem MS (MS/MS) to fragment the ions of interest to confirm their identity.

References

  • LookChem. This compound (CAS 4144-65-4). [Link]

  • Wu, X., Chou, N., Lupher, D., & Davis, L.C. (1998). BENZOTRIAZOLES: TOXICITY AND DEGRADATION. Proceedings of the 1998 Conference on Hazardous Waste Research. [Link]

  • Kansas State University. BENZOTRIAZOLES: TOXICITY AND DEGRADATION. [Link]

  • Dang, J., et al. (2023). Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. Environmental Science and Pollution Research, 30(21), 59869-59880. [Link]

  • Hölzel-Diagnostika. This compound (TRC-B206960-100mg). [Link]

  • ResearchGate. Chemical structures of benzotriazole derivatives observed in biodegradation studies. [Link]

  • Bio-Connect. 424003 3-Benzotriazol-1-yl-propionic Acid CAS: 654-15-9. [Link]

  • Camera-Roda, G., et al. (2016). Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates. Catalysts, 6(11), 179. [Link]

  • Wang, J., & Fasman, G. D. (1995). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of pharmaceutical sciences, 84(9), 1093–1098. [Link]

  • ResearchGate. Degradation of Benzotriazole UV-stabilizers in the presence of organic photosensitizers and visible light: A time-resolved mechanistic study. [Link]

  • Lhiaubet-Vallet, V., et al. (2020). Degradation of Benzotriazole UV-Stabilizers in the Presence of Organic Photosensitizers and Visible Light. Digital.CSIC. [Link]

  • Goral, A., et al. (2022). Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation. Molecules, 27(10), 3349. [Link]

  • Li, X., et al. (2024). Degradation of 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV328) in soil by FeS activated persulfate: Kinetics, mechanism, and theoretical calculations. Environmental Pollution, 363(Pt 1), 125154. [Link]

  • Wang, W., et al. (2021). Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. Environmental Science: Water Research & Technology, 7(5), 894-906. [Link]

  • Goral, A., et al. (2022). Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation. PMC. [Link]

  • California Department of Food and Agriculture. (2025). Benzotriazole in Drinking Water by Liquid Chromatography/ Tandem Mass Spectrometry (LC/MS/MS). [Link]

  • Kim, H., et al. (2015). Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers. New Journal of Chemistry, 39(12), 9349-9356. [Link]

  • Lindquist, E., & Yang, Y. (2011). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Chromatography A, 1218(15), 2146–2152. [Link]

Sources

Technical Support Center: Troubleshooting Low Bioactivity of 2-Benzotriazol-1-yl-propionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Benzotriazol-1-yl-propionic acid and its derivatives. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to low or inconsistent bioactivity in your experiments. Our approach is rooted in scientific principles and field-proven insights to help you navigate the complexities of your research.

Introduction: Understanding the Versatility and Challenges of Benzotriazole Derivatives

Benzotriazole and its derivatives are a class of heterocyclic compounds with significant interest in medicinal chemistry due to their wide spectrum of pharmacological activities.[1][2] These activities include antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[2][3] The core structure, a fusion of a benzene and a triazole ring, provides unique electronic properties that contribute to its stability and reactivity.[3] this compound serves as a key intermediate in the synthesis of various N-substituted derivatives with potential therapeutic applications.[4]

Despite their promise, researchers can encounter challenges with low or variable bioactivity during in vitro and in vivo studies. This guide provides a systematic approach to troubleshooting, starting from fundamental compound-related issues to more complex assay-specific and biological factors.

Part 1: Compound Integrity and Handling

The first and most critical step in troubleshooting is to verify the integrity and proper handling of your compound. Issues at this stage are common and can save considerable time and resources if addressed early.

Q1: My this compound derivative is showing lower than expected activity. Where should I start my investigation?

A1: Always begin by scrutinizing the compound itself. Low bioactivity can often be traced back to issues with the compound's quality, storage, or handling. Before diving into complex assay optimizations, systematically verify the following:

  • Purity and Identity: Confirm the purity and identity of your compound. Impurities from synthesis can interfere with or inhibit the activity of the primary compound.

    • Recommended Action: Request or perform analytical validation such as High-Performance Liquid Chromatography (HPLC) for purity and Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the molecular weight and structure.

  • Storage Conditions: Improper storage can lead to degradation.

    • Recommended Action: Review the manufacturer's storage recommendations. Typically, solid compounds should be stored in a cool, dark, and dry place. Stock solutions in solvents like DMSO should be stored at -20°C or -80°C.[5]

  • Stock Solution Preparation and Stability: The preparation and handling of stock solutions are critical.

    • Recommended Action: Use a high-purity, anhydrous solvent like dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[5] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use vials.[5] Some compounds may have limited stability in solution; it is advisable to use freshly prepared solutions or to have pre-existing stability data for your specific derivative in the chosen solvent.[6] Studies have shown that while many compounds are stable in wet DMSO for extended periods, it's a factor to consider.[7]

Q2: I suspect my compound is degrading in the stock solution. How can I check for this?

A2: To assess the stability of your compound in a stock solution, you can perform a simple analytical check over time.

  • Protocol:

    • Prepare a fresh stock solution of your compound in the desired solvent (e.g., DMSO).

    • Immediately take an aliquot for analysis by HPLC to establish a baseline (Time 0) purity profile.

    • Store the stock solution under your typical experimental conditions (e.g., -20°C with occasional thawing to mimic use).

    • At subsequent time points (e.g., 1 week, 1 month), analyze another aliquot by HPLC.

    • Compare the chromatograms to the baseline. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.

Part 2: Solubility and Formulation Issues

Poor solubility is a frequent culprit for the low bioactivity of small molecules. If a compound precipitates out of the assay medium, its effective concentration will be significantly lower than intended.[5][6]

Q3: How can I determine if my this compound derivative has poor solubility in my aqueous assay buffer?

A3: Visual inspection is the first line of defense. However, for more subtle precipitation, a simple solubility test is recommended.

  • Protocol: Visual and Microscopic Solubility Assessment

    • Prepare your final assay medium (e.g., cell culture medium with serum).

    • Add your compound from the DMSO stock to the assay medium at the highest concentration you plan to test. Include a vehicle control (medium with the same final concentration of DMSO).

    • Vortex or mix gently.

    • Incubate the solution under the same conditions as your assay (e.g., 37°C, 5% CO₂) for a duration similar to your experiment.

    • Visually inspect the solution for any cloudiness or precipitate against a dark background.

    • For a more sensitive assessment, examine a drop of the solution under a microscope to look for crystals or amorphous precipitate.

Q4: My compound is precipitating in the assay medium. What are my options to improve solubility?

A4: If you confirm that your compound has poor aqueous solubility, several strategies can be employed:

  • Lower the Final Concentration: Test a broader and lower concentration range of your compound. It's possible that the effective, soluble concentration is still within an active range.

  • Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells and may also affect compound solubility.[5]

  • Use of Solubilizing Agents: For in vitro biochemical assays (not cell-based), you can consider adding solubilizing agents like Pluronic F-68 or polyethylene glycol (PEG) to your buffer. However, you must first validate that these agents do not interfere with your assay.

  • pH Adjustment: The propionic acid moiety in your compound means its charge state, and therefore solubility, can be pH-dependent. If your assay allows, you can test slight variations in the buffer pH to see if it improves solubility.

  • Formulation with Cyclodextrins: For more advanced formulation, cyclodextrins can be used to encapsulate the hydrophobic benzotriazole portion of your molecule, thereby increasing its aqueous solubility.

Part 3: Assay-Specific Troubleshooting

Once you have ruled out compound-related and solubility issues, the next step is to critically evaluate your experimental setup. Cell-based assays, in particular, have many variables that can influence the observed bioactivity of a compound.[8][9]

Q5: I'm using a cell-based assay. What are the key parameters I should optimize to ensure I'm not getting false-negative results?

A5: Optimizing your cell-based assay is crucial for obtaining reliable data.[10][11] Consider the following factors:

  • Cell Type and Health: Ensure you are using an appropriate cell line that expresses the target of interest at sufficient levels.[10] The health and viability of your cells are paramount; use cells with a low passage number and ensure they are free from contamination.[6]

  • Cell Seeding Density: The density at which you plate your cells can significantly impact their physiological state and response to treatment.[6][10] It is important to optimize seeding density to ensure cells are in a logarithmic growth phase during the experiment.

  • Incubation Time: The biological effect of your compound may be time-dependent. It is advisable to test multiple incubation time points (e.g., 24, 48, 72 hours) to capture the optimal window for activity.[5][9]

  • Serum Concentration: Components in fetal bovine serum (FBS) can bind to your compound, reducing its free and active concentration. If possible, try reducing the serum concentration during the compound treatment period or using a serum-free medium, after confirming that this does not adversely affect cell viability.

  • Assay Readout Interference: Some compounds can directly interfere with the assay detection method. For example, a compound might be autofluorescent in a fluorescence-based assay or inhibit a reporter enzyme like luciferase.[6]

    • Recommended Action: Run a control experiment with your compound in the assay medium without cells to check for background signal.

Table 1: Key Parameters for Cell-Based Assay Optimization
ParameterKey ConsiderationRecommended Action
Cell Line Target expression, health, passage numberVerify target expression; use low passage cells; test for mycoplasma.[6][10]
Seeding Density Logarithmic growth phasePerform a cell titration experiment to find the optimal density.[10]
Incubation Time Time-dependent effectsTest multiple time points (e.g., 24, 48, 72 hours).[5]
Serum Concentration Compound bindingTest reduced serum or serum-free conditions if tolerated by cells.
Assay Readout Signal interferenceRun compound-only controls to check for autofluorescence or other interference.[6]
Q6: Could my this compound derivative be metabolized by the cells into an inactive form?

A6: Yes, cellular metabolism is a possibility. Many cell lines, particularly those derived from the liver (e.g., HepG2), express metabolic enzymes that can modify your compound. If you suspect metabolic inactivation, you could consider:

  • Using a Cell Line with Low Metabolic Activity: If your target is expressed in multiple cell lines, choose one with lower known metabolic capacity.

  • Inhibiting Metabolic Enzymes: In some cases, it may be possible to co-treat with a general inhibitor of cytochrome P450 enzymes, but this can have confounding effects and should be approached with caution.

  • Shorter Incubation Times: At shorter time points, the extent of metabolism may be less, potentially revealing an effect that is lost over longer incubations.

Part 4: Troubleshooting Workflow and Visualization

A systematic approach is key to efficiently diagnosing the cause of low bioactivity. The following workflow provides a logical sequence of steps to follow.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow cluster_0 Step 1: Compound & Solubility cluster_1 Step 2: Assay Optimization cluster_2 Step 3: Biological Interpretation A Low Bioactivity Observed B Verify Compound Identity & Purity (NMR, MS, HPLC) A->B C Check Storage & Handling (Fresh Aliquots) B->C D Assess Solubility in Assay Medium (Visual/Microscopy) C->D E Precipitation Observed? D->E F Optimize Formulation (Lower Conc., Solubilizers) E->F Yes G Optimize Assay Conditions (Cells, Time, Serum) E->G No I Activity Still Low? F->I H Check for Assay Interference (Compound-only Controls) G->H H->I J Investigate Biological Factors (Metabolism, Permeability) I->J Yes L Activity Restored! I->L No K Re-evaluate Hypothesis / Synthesize Analogs J->K

Caption: A systematic workflow for troubleshooting low bioactivity of small molecules.

Part 5: Advanced Considerations

If you have worked through the preceding steps and are still facing challenges, it may be necessary to consider more complex biological phenomena.

Q7: What if my compound is soluble and my assay is optimized, but I still see no activity?

A7: At this stage, you should consider factors related to the compound's interaction with the biological system:

  • Cell Permeability: The compound may not be effectively crossing the cell membrane to reach its intracellular target. This can be a particular issue for compounds with a charged carboxyl group, like your propionic acid derivative.

    • Potential Solution: Consider synthesizing an ester prodrug of the carboxylic acid. The more lipophilic ester may have better cell permeability and can then be hydrolyzed by intracellular esterases to release the active carboxylic acid.

  • Target Engagement: The compound may not be binding to its intended target with sufficient affinity in the cellular environment.

    • Potential Solution: If a cell-free (biochemical) assay for the target is available, test your compound in that system. Activity in a biochemical assay but not a cell-based assay strongly points to issues like cell permeability or metabolism.

  • Incorrect Mechanism of Action Hypothesis: It is possible that the initial hypothesis about the compound's mechanism of action is incorrect. The compound may be active through a different pathway than the one your assay is designed to measure.

    • Potential Solution: Consider broader, unbiased screening approaches like phenotypic screening or transcriptomic profiling to generate new hypotheses about the compound's mechanism of action.[12]

Signaling Pathway Considerations

When investigating a specific target, it's crucial to understand its place within broader signaling networks. A lack of observed activity could be due to compensatory mechanisms within the cell that mask the effect of inhibiting a single target.

SignalingPathway cluster_compound Compound Action A External Signal B Receptor A->B F Parallel Pathway A->F C Your Target (e.g., Kinase) B->C D Downstream Effector 1 C->D H Compensatory Signal C->H E Cellular Response (Measured in Assay) D->E G Downstream Effector 2 F->G G->E H->F Upregulation Compound Benzotriazole Derivative Compound->C Inhibition

Caption: A simplified signaling pathway illustrating potential for compensatory mechanisms.

This diagram illustrates how inhibiting "Your Target" might lead to the upregulation of a "Parallel Pathway," resulting in no net change in the "Cellular Response" measured by your assay.

We trust this guide will serve as a valuable resource in your research endeavors with this compound derivatives. Should you have further questions, please do not hesitate to reach out to our technical support team.

References

  • Ten Tips for Optimizing Cell-Based Assays | Biocompare. (2018-04-16). Available from: [Link]

  • Cas 4144-65-4, this compound | lookchem. Available from: [Link]

  • A review for cell-based screening methods in drug discovery - PMC - NIH. Available from: [Link]

  • Cell-Based Assay Design for High-Content Screening of Drug Candidates. (2016-02-01). Available from: [Link]

  • The role of cell-based assays for drug discovery - News-Medical.Net. (2024-02-01). Available from: [Link]

  • synthesis, characterization and biological screening of ligand 2-{[2-(5-benzoyl-1h-1,2,3- benzotriazole-1-yl)-2-oxoethyl]amino} propionic acid - ResearchGate. (2025-08-06). Available from: [Link]

  • Scheme 1: Synthetic pathway for Benzotriazole derivatives (Ia to Va and... - ResearchGate. Available from: [Link]

  • Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae - PubMed. Available from: [Link]

  • 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid - PubChem. Available from: [Link]

  • Synthesis and antiproliferative activity of 3-aryl-2-(1H-benzotriazol-1-yl)acrylonitriles. Part III. Available from: [Link]

  • Benzotriazole: An overview on its versatile biological behavior - PMC - PubMed Central. Available from: [Link]

  • An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. Available from: [Link]

  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications - GSC Online Press. (2024-11-11). Available from: [Link]

  • Benzotriazole and its derivatives - International Journal of Industrial Engineering Computations 1 (2010) 1–10. (2024-11-05). Available from: [Link]

  • (PDF) UNDERSTANDING THE CHEMISTRY & PHARMACOLOGY OF BENZOTRIAZOLE IN PHARMACEUTICAL APPLICATIONS - ResearchGate. (2025-06-01). Available from: [Link]

  • This compound (TRC-B206960-100mg) at Hölzel-Diagnostika. Available from: [Link]

  • Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses - PubMed Central. Available from: [Link]

  • Stability of screening compounds in wet DMSO - PubMed. Available from: [Link]

  • bioassayR: Cross-Target Analysis of Small Molecule Bioactivity - ACS Publications. Available from: [Link]

  • The pursuit of accurate predictive models of the bioactivity of small molecules - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05534E. (2024-01-12). Available from: [Link]

  • Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation - MDPI. Available from: [Link]

  • 16583-99-6 | 3-(2h-1,2,3-benzotriazol-2-yl)propanoic acid - AA Blocks. Available from: [Link]

Sources

Preventing isomer formation during the synthesis of "2-Benzotriazol-1-yl-propionic acid" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Benzotriazol-1-yl-propionic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on preventing the formation of unwanted isomers. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the regioselective success of your experiments.

Introduction: The Challenge of Regioselectivity

Benzotriazole is a bicyclic heterocyclic compound that exists in two tautomeric forms, the 1H- and 2H-isomers.[1] During the synthesis of derivatives like "this compound," the alkylation of the benzotriazole ring can occur on either the N1 or N2 nitrogen atom of the triazole ring, leading to the formation of a mixture of isomers.[2] The 1H-form is generally the predominant tautomer.[2][3] Controlling the regioselectivity of this alkylation is a critical challenge, as the different isomers can exhibit distinct biological activities and physicochemical properties. This guide provides a comprehensive overview of the factors influencing this selectivity and offers practical solutions to achieve the desired N1-substituted product.

Frequently Asked Questions (FAQs)

Q1: Why does the alkylation of benzotriazole lead to a mixture of N1 and N2 isomers?

A1: The formation of N1 and N2 isomers during the alkylation of benzotriazole is due to the electronic nature of the benzotriazole anion. Once deprotonated by a base, the resulting anion has two nucleophilic nitrogen atoms, N1 and N2, both of which can attack the electrophilic alkylating agent.[4] The ratio of the resulting N1 and N2 isomers is influenced by a variety of factors, including the solvent, the nature of the base, the electrophile, and the reaction temperature.[2][4]

Q2: What are the key factors that influence the N1/N2 isomer ratio?

A2: The primary factors influencing the regioselectivity of benzotriazole alkylation are:

  • Solvent: The polarity of the solvent plays a crucial role. Polar aprotic solvents like DMF, THF, and chloroform tend to favor the formation of the N1 isomer.[4] In contrast, polar protic solvents can lead to mixtures of isomers.[4]

  • Base: The choice of base is critical. Strong bases like sodium hydride (NaH) are commonly used to deprotonate benzotriazole.[5] Softer bases, such as cesium carbonate (Cs₂CO₃), have been shown to favor N1-arylation.[4]

  • Catalyst: The use of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) in solvent-free conditions can significantly enhance N1-selectivity.[6][7] More advanced catalytic systems, such as those employing metalloporphyrins or Lewis acids, can be used to selectively drive the reaction towards either the N1 or N2 isomer.[8][9][10][11]

  • Reaction Conditions: Both thermal and microwave-assisted solvent-free conditions have been developed to achieve high regioselectivity for N1-alkylation, often in the presence of a solid support like silica gel (SiO₂) and a base like potassium carbonate (K₂CO₃).[6][7]

Q3: How can I differentiate between the N1 and N2 isomers of my product?

A3: The N1 and N2 isomers of benzotriazole derivatives can be differentiated and quantified using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between the isomers due to the different chemical environments of the protons and carbons in the two structures.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used to separate the isomers, allowing for their quantification.[12][13][14] Mass spectrometry (MS) coupled with these techniques can further confirm the identity of each isomer.[12][15]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound derivatives and provides actionable solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Regioselectivity (Significant formation of the N2 isomer) Inappropriate solvent choice. Use of polar protic solvents (e.g., ethanol, water).Switch to a polar aprotic solvent such as DMF, THF, or chloroform, which are known to favor N1-alkylation.[4]
Suboptimal base selection. For N-alkylation with a propionic acid derivative, consider using a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent.[5]
Lack of a suitable catalyst. For challenging cases, consider employing a phase-transfer catalyst like TBAB under solvent-free conditions with K₂CO₃ and SiO₂.[6][7]
Low or No Product Yield Incomplete deprotonation of benzotriazole. Ensure the base is fresh and used in a sufficient molar excess. For NaH, ensure it is properly washed to remove any mineral oil.
Low reactivity of the alkylating agent. (e.g., a substituted 2-halopropionic acid ester)Increase the reaction temperature or extend the reaction time. Monitor the reaction progress by TLC or LC-MS.
Side reactions. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of reagents and intermediates.
Difficulty in Product Purification Similar polarity of N1 and N2 isomers. Optimize your column chromatography conditions. A different solvent system or a different stationary phase may be required to achieve good separation.
Product is an oil and does not crystallize. If an oil persists, attempt purification by vacuum distillation if the product is thermally stable.[16] Alternatively, try co-distillation with a high-boiling solvent to remove impurities before attempting recrystallization from a different solvent system.[16]

Experimental Protocols

Protocol 1: General Procedure for Regioselective N1-Alkylation in a Polar Aprotic Solvent

This protocol provides a general method for achieving N1-selectivity using a polar aprotic solvent.

Materials:

  • 1H-Benzotriazole

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Appropriate 2-halopropionic acid ester (e.g., ethyl 2-bromopropionate)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1H-benzotriazole (1.0 eq).

  • Add anhydrous DMF to dissolve the benzotriazole.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the 2-halopropionic acid ester (1.05 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the desired N1-alkylated product.

Protocol 2: Solvent-Free N1-Alkylation under Microwave Conditions

This protocol is an efficient and environmentally friendly method for achieving high N1-selectivity.[6][7]

Materials:

  • 1H-Benzotriazole

  • Potassium carbonate (K₂CO₃), finely ground

  • Silica gel (SiO₂)

  • Tetrabutylammonium bromide (TBAB)

  • Appropriate 2-halopropionic acid ester

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, thoroughly mix 1H-benzotriazole (1.0 eq), K₂CO₃ (2.0 eq), SiO₂ (1.0 g per mmol of benzotriazole), and TBAB (0.1 eq).

  • Add the 2-halopropionic acid ester (1.1 eq) to the solid mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 80-120 °C) and power until the reaction is complete (monitor by TLC or GC-MS).

  • After cooling, add ethyl acetate to the reaction mixture and filter to remove the inorganic solids.

  • Wash the solid residue with additional ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Isomer Formation Pathway

Isomer_Formation cluster_products Products BTA Benzotriazole Anion Benzotriazolide Anion BTA->Anion + Base - H+ N1_isomer N1-isomer (Desired Product) Anion->N1_isomer + R-X (at N1) N2_isomer N2-isomer (Side Product) Anion->N2_isomer + R-X (at N2) RX R-X (Propionic Acid Derivative)

Caption: Alkylation of benzotriazole proceeds via a common anion, leading to two possible isomers.

Troubleshooting Workflow for Poor Regioselectivity

Troubleshooting_Workflow start Problem: Poor Regioselectivity (Mixture of N1/N2 Isomers) check_solvent Step 1: Analyze Solvent Is it a polar aprotic solvent (DMF, THF)? start->check_solvent change_solvent Action: Switch to Polar Aprotic Solvent check_solvent->change_solvent No check_base Step 2: Evaluate Base Is the base appropriate for N1-selectivity? check_solvent->check_base Yes change_solvent->check_base change_base Action: Consider NaH or Cs2CO3 check_base->change_base No consider_catalyst Step 3: Introduce a Catalyst Is the reaction uncatalyzed? check_base->consider_catalyst Yes change_base->consider_catalyst add_catalyst Action: Add TBAB (solvent-free) or other regioselective catalyst consider_catalyst->add_catalyst Yes end Outcome: Improved N1-Selectivity consider_catalyst->end No, re-evaluate conditions add_catalyst->end

Caption: A step-by-step guide to troubleshooting and improving N1-selectivity.

References

  • Avhad D, Asnani A, Mohurle S, Kumar P, Bais A and Tale R. (2020). Review on synthetic study of benzotriazole. GSC. Biological and Pharmaceutical Sciences, 11(2), 215-225. Link

  • ChemicalBook. (2022). Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole. Link

  • Lin, H., et al. (2025). Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. Inorganic Chemistry. Link

  • BenchChem. (2025). Technical Support Center: Regioselectivity in Benzotriazole Synthesis. Link

  • Somesh S, Prasad V, Madhuri K, et al. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Org Chem Ind J., 12(5):105. Link

  • Lin, H., et al. (2025). Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. Inorganic Chemistry. Link

  • Wikipedia. Benzotriazole. Link

  • Organic Chemistry Frontiers. (2021). Scandium-catalyzed highly selective N2-alkylation of benzotriazoles with cyclohexanones. RSC Publishing. Link

  • PubMed. (2018). Rhodium-Catalyzed Regioselective N2 -Alkylation of Benzotriazoles with Diazo Compounds/Enynones via a Nonclassical Pathway. Link

  • ResearchGate. (2018). Scheme 1: Synthetic pathway for Benzotriazole derivatives (Ia to Va and... Link

  • ResearchGate. (2018). General Structure of Benzotriazole derivatives. Method for synthesis of 2(E)... Link

  • ResearchGate. (2019). Voriconazole: Synthesis and mechanism of action. Link

  • ResearchGate. (2009). Green and Efficient Protocol for N-Alkylation of Benzotriazole Using Basic Ionic Liquid [Bmim]OH as Catalyst Under Solvent-Free Conditions. Link

  • BenchChem. (2025). Technical Support Center: Optimizing Benzotriazole Synthesis. Link

  • ResearchGate. (2021). synthesis, characterization and biological screening of ligand 2-{[2-(5-benzoyl-1h- 1,2,3- benzotriazole-1-yl)-2-oxoethyl]amino} propionic acid. Link

  • PubMed. (2025). Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. Link

  • Chemical Communications (RSC Publishing). (2019). B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Link

  • ResearchGate. (2020). Asymmetric synthesis of voriconazole. Link

  • ResearchGate. (2025). Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. Link

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Benzotriazole and Its Derivatives. Link

  • SciSpace. (2009). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid- phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. Link

  • Google Patents. (2012). US8263769B2 - Process for preparing voriconazole. Link

  • Google Patents. (2006). WO2006065726A2 - Process for preparing voriconazole. Link

  • ResearchGate. (2015). Biotransformation of Benzotriazoles: Insights from Transformation Product Identification and Compound-Specific Isotope Analysis. Link

  • ResearchGate. (1991). An improved method for the N-alkylation of benzotriazole and 1,2,4-triazole. Link

  • ResearchGate. (2018). Determination of Benzotriazole and Its Derivatives in Aqueous Sample with Air-assisted Liquid-Liquid Microextraction Followed by High-performance Liquid Chromatography. Link

  • Google Patents. (2021). CN113354625A - Synthesis process of voriconazole. Link

  • ResearchGate. (2007). Determination of 1,2,3-benzotriazole in aqueous solutions and air by reaction-gas-liquid chromatography. Link

  • SciSpace. (2007). Highly Regioselective N-Alkylation of Benzotriazole under Solvent-Free Conditions. Link

  • PubMed Central. (2016). Benzotriazole: An overview on its versatile biological behavior. Link

  • Organic Syntheses. 1,2,3-benzotriazole. Link

  • GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. Link

  • ResearchGate. (2003). N-Alkylation of Benzotriazole a). Link

  • PubMed. (2020). Determination of benzotriazole and benzothiazole derivatives in marketed fish by double-vortex-ultrasonic assisted matrix solid-phase dispersion and ultrahigh-performance liquid chromatography-high resolution mass spectrometry. Link

  • ijariie. (2024). A Review on: Synthesis of Benzotriazole. Link

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Benzotriazol-1-yl-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bulk production of 2-Benzotriazol-1-yl-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure a successful and scalable synthesis.

Introduction: The Synthetic Challenge

The synthesis of this compound, a valuable building block in pharmaceutical development, primarily involves the N-alkylation of 1H-benzotriazole. While seemingly straightforward, the key challenge in scaling up this synthesis lies in controlling the regioselectivity of the alkylation reaction. Benzotriazole possesses two nucleophilic nitrogen atoms, N1 and N2, leading to the potential formation of two isomeric products: the desired 2-(1H-benzotriazol-1-yl)propanoic acid (N1 isomer) and the undesired 2-(2H-benzotriazol-2-yl)propanoic acid (N2 isomer). Achieving a high yield of the N1 isomer is critical for an efficient and cost-effective bulk production process.

This guide will walk you through a robust synthetic protocol, provide solutions to common problems encountered during the synthesis, and answer frequently asked questions to streamline your scale-up efforts.

Visualizing the Core Synthesis and Isomer Formation

To better understand the process, the following diagram illustrates the fundamental reaction pathway and the formation of the two possible isomers.

G cluster_reactants Reactants cluster_products Products Benzotriazole 1H-Benzotriazole N1_Isomer 2-(1H-Benzotriazol-1-yl)propionic acid (Desired Product) Benzotriazole->N1_Isomer N1 Alkylation N2_Isomer 2-(2H-Benzotriazol-2-yl)propionic acid (Undesired Isomer) Benzotriazole->N2_Isomer N2 Alkylation Propionic_Acid_Derivative 2-Halopropionic Acid (e.g., 2-bromopropanoic acid) Propionic_Acid_Derivative->N1_Isomer Propionic_Acid_Derivative->N2_Isomer Base Base (e.g., K₂CO₃, NaH) Base->Benzotriazole Deprotonation Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Benzotriazole Reaction Medium

Caption: General reaction scheme for the N-alkylation of benzotriazole, leading to the formation of N1 and N2 isomers.

Troubleshooting Guide: Navigating Common Synthesis Hurdles

This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.

Question 1: My reaction is producing a nearly 1:1 mixture of N1 and N2 isomers. How can I improve the regioselectivity to favor the desired N1 isomer?

Answer: This is the most common challenge in this synthesis. The ratio of N1 to N2 isomers is highly dependent on the reaction conditions. Here are the key factors to consider for optimizing regioselectivity:

  • Solvent Choice: The polarity of the solvent plays a crucial role.

    • Recommendation: Switch to a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. These solvents do not participate in hydrogen bonding and can favor the formation of the N1 isomer.[1] Polar protic solvents like ethanol or water can lead to poor regioselectivity.

  • Base Selection: The nature of the base used for the deprotonation of benzotriazole is critical.

    • Recommendation: For N-alkylation, a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF is often effective in maximizing the N1 isomer.[1] Weaker bases like potassium carbonate (K₂CO₃) can also be used, but may result in a less favorable isomer ratio.

  • Reaction Temperature: Temperature can influence the kinetic versus thermodynamic control of the reaction.

    • Recommendation: It is advisable to start with lower temperatures (e.g., room temperature) and monitor the reaction progress. In some cases, lower temperatures may favor the formation of the N1 isomer.

Question 2: The reaction is sluggish and I'm observing a low yield of the product. What can I do to improve the reaction rate and yield?

Answer: A low reaction yield can be attributed to several factors. Here's a systematic approach to troubleshoot this issue:

  • Reactivity of the Alkylating Agent: The choice of the leaving group on the propionic acid derivative is important.

    • Recommendation: If you are using 2-chloropropionic acid, consider switching to 2-bromopropanoic acid or even 2-iodopropanoic acid. The reactivity of the halo-propionic acid follows the order I > Br > Cl. The use of a more reactive alkylating agent can significantly improve the reaction rate.

  • Insufficient Base: Incomplete deprotonation of benzotriazole will lead to a lower concentration of the active nucleophile.

    • Recommendation: Ensure you are using at least a stoichiometric amount of a sufficiently strong base. For bases like K₂CO₃, which is a solid, ensure efficient stirring to maximize surface area and reactivity.

  • Reaction Time and Temperature: The reaction may not have reached completion.

    • Recommendation: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If starting material is still present after a prolonged period, a moderate increase in temperature (e.g., to 50-60 °C) can be beneficial. For thermally sensitive materials, microwave-assisted synthesis can be an alternative to shorten reaction times.[2]

  • Moisture Contamination: Moisture can quench the base (especially NaH) and hydrolyze the alkylating agent.

    • Recommendation: Use anhydrous solvents and ensure all glassware is thoroughly dried before use, particularly when working with moisture-sensitive reagents like sodium hydride.[1]

Question 3: During work-up, I'm having difficulty separating my product from the reaction mixture. What is an effective purification strategy for bulk quantities?

Answer: Purification on a large scale requires a robust and efficient method.

  • Initial Work-up:

    • Recommendation: After the reaction is complete, the solvent can be removed under reduced pressure. The residue can then be taken up in water and acidified (e.g., with 1M HCl) to a pH of around 2-3. This will protonate the carboxylic acid group of the product, making it less soluble in water and causing it to precipitate. The precipitate can be collected by filtration. This initial step helps to remove a significant portion of inorganic salts and other water-soluble impurities.

  • Recrystallization:

    • Recommendation: Recrystallization is an excellent technique for purifying solid compounds on a large scale. A suitable solvent system needs to be identified. A mixture of ethanol and water, or ethyl acetate and hexanes, are good starting points for screening. The goal is to find a solvent system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Column Chromatography:

    • Recommendation: While often used for smaller scale purification, column chromatography can be adapted for bulk quantities using a larger column and appropriate stationary and mobile phases. It is particularly useful for separating the N1 and N2 isomers if recrystallization is not effective.[3] A silica gel column with a gradient elution of ethyl acetate in hexanes is a common starting point.

Question 4: My final product is a brownish color. How can I decolorize it?

Answer: The color is likely due to small amounts of tarry impurities formed during the reaction.

  • Recommendation: A common method for decolorizing organic compounds is to treat a solution of the crude product with activated charcoal.[4] Dissolve the product in a suitable solvent (e.g., ethanol), add a small amount of activated charcoal, and heat the mixture gently with stirring. The charcoal will adsorb the colored impurities. The charcoal can then be removed by hot filtration through a pad of celite. The decolorized product can then be recovered by removing the solvent or by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

A1: The most common and direct method is the N-alkylation of 1H-benzotriazole with a 2-halopropionic acid (e.g., 2-bromopropanoic acid) or its corresponding ester in the presence of a base.[5]

Q2: How can I confirm that I have synthesized the correct N1 isomer?

A2: Spectroscopic methods are essential for isomer differentiation.

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between the N1 and N2 isomers. The chemical shifts of the protons and carbons in the benzotriazole ring are different for the two isomers. In the ¹H NMR spectrum, the aromatic protons of the N1 isomer typically show a more complex splitting pattern compared to the more symmetrical N2 isomer.

  • HPLC Analysis: A well-developed High-Performance Liquid Chromatography (HPLC) method can effectively separate the N1 and N2 isomers, allowing for their quantification. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol is a good starting point for method development.[6]

Q3: Are there any significant side reactions to be aware of during the synthesis?

A3: Besides the formation of the N2 isomer, other potential side reactions include:

  • Dialkylation: Although less common for benzotriazole itself, under harsh conditions, it is possible to get dialkylation on the benzotriazole ring.

  • Decarboxylation: If the reaction is carried out at very high temperatures, there is a risk of decarboxylation of the propionic acid moiety. This is generally not a major concern under typical N-alkylation conditions.

  • Hydrolysis of the Alkylating Agent: If there is moisture in the reaction, the 2-halopropionic acid can be hydrolyzed to 2-hydroxypropionic acid (lactic acid).

Q4: What are the primary safety precautions to consider when scaling up this synthesis?

A4: Safety is paramount in any chemical synthesis, especially during scale-up.

  • Reagent Handling:

    • 1H-Benzotriazole: Harmful if swallowed and causes serious eye irritation. It is also toxic to aquatic life.[7] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area.

    • 2-Halopropionic Acids: These are corrosive and should be handled with care in a fume hood.

    • Bases: Strong bases like sodium hydride (NaH) are flammable solids and react violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Exotherms: N-alkylation reactions can be exothermic. When scaling up, add reagents slowly and monitor the internal temperature of the reactor. Ensure adequate cooling capacity is available to control any potential exotherm.

  • Solvent Hazards: Solvents like DMF are combustible and have associated health risks. Use in a well-ventilated area and away from ignition sources.

Q5: Can I use a Michael addition of benzotriazole to acrylic acid to synthesize the target molecule?

A5: While a Michael addition is a plausible synthetic route, it typically yields the 3-(1H-benzotriazol-1-yl)propanoic acid. To obtain the 2-substituted product, you would need to start with a different acrylic acid derivative. The N-alkylation with a 2-halopropionic acid is a more direct and commonly employed route for the synthesis of this compound.

Detailed Experimental Protocol: A Scalable Approach

This protocol provides a starting point for the synthesis of this compound. Optimization may be required based on your specific equipment and scale.

Synthesis of 1H-Benzotriazole (Starting Material)

This step is for researchers who wish to synthesize the starting benzotriazole.

Materials:

  • o-Phenylenediamine

  • Glacial Acetic Acid

  • Sodium Nitrite

  • Deionized Water

Procedure:

  • In a suitable reaction vessel, dissolve o-phenylenediamine (e.g., 108 g, 1.0 mol) in a mixture of glacial acetic acid (e.g., 120 g, 2.0 mol) and water (e.g., 300 mL).[8]

  • Cool the solution to 15 °C in an ice bath with efficient stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (e.g., 75 g, 1.09 mol) in water (e.g., 150 mL).

  • Slowly add the sodium nitrite solution to the o-phenylenediamine solution, maintaining the temperature below 20 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • The product will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 1H-benzotriazole.

Synthesis of 2-(1H-Benzotriazol-1-yl)propanoic acid (Target Molecule)

Materials:

  • 1H-Benzotriazole

  • 2-Bromopropanoic acid

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (for washing)

  • 1M Hydrochloric Acid

  • Ethyl Acetate

  • Brine

Procedure:

  • To a dry, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (e.g., 500 mL).

  • Under a nitrogen atmosphere, carefully add sodium hydride (e.g., 44 g of 60% dispersion, 1.1 mol) in portions to the DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 1H-benzotriazole (e.g., 119 g, 1.0 mol) in anhydrous DMF (e.g., 200 mL) and add it dropwise to the sodium hydride suspension over 1 hour, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

  • In a separate flask, dissolve 2-bromopropanoic acid (e.g., 153 g, 1.0 mol) in anhydrous DMF (e.g., 100 mL).

  • Add the 2-bromopropanoic acid solution dropwise to the reaction mixture over 1 hour, keeping the temperature at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by slowly adding water (e.g., 200 mL) while cooling the flask in an ice bath.

  • Remove the DMF under reduced pressure.

  • Add water (e.g., 1 L) to the residue and wash with diethyl ether (2 x 200 mL) to remove the mineral oil from the sodium hydride dispersion.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl. The product will precipitate as a white solid.

  • Collect the solid by filtration and wash with cold water.

  • For further purification, the crude product can be recrystallized from an ethanol/water mixture or purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) to separate the N1 and N2 isomers.

Data Presentation: Expected Outcome and Characterization

ParameterExpected Result
Product 2-(1H-Benzotriazol-1-yl)propanoic acid
Appearance White to off-white solid
Yield 60-80% (N1 isomer after purification)
N1:N2 Ratio > 9:1 (with NaH in DMF)
Analytical Methods TLC, ¹H NMR, ¹³C NMR, HPLC, IR, Mass Spectrometry

Conclusion

The successful scale-up of the synthesis of this compound hinges on the careful control of reaction parameters to maximize the yield of the desired N1 isomer. By understanding the factors that influence regioselectivity and by implementing robust troubleshooting and purification strategies, researchers can achieve a highly efficient and scalable process. This guide provides the foundational knowledge and practical advice to navigate the challenges of this synthesis and to produce high-quality material for further research and development.

References

  • Comparison of conventional and microwave-assisted synthesis of benzotriazole derivatives. GSC Biological and Pharmaceutical Sciences.
  • CN105237488A - Synthesis method of benzotriazole - Google P
  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applic
  • Synthesis and Antimicrobial Evaluation of [(1H-benzotriazol-1-ylacetyl) amino] Acetic Acid Derivatives - Research Journal of Pharmacy and Technology.
  • A Review on: Synthesis of Benzotriazole - ijariie.
  • Facile synthesis of novel benzotriazole derivatives and their antibacterial activities - Indian Academy of Sciences.
  • Highly Regioselective N-Alkylation of Benzotriazole under Solvent-Free Conditions - ResearchG
  • Boc-4-amino-1-methylpyrrole-2-carboxylic acid 1,2,3-benzotriazol-1-yl-ester - SAFETY D
  • Alkylating reagent effects on N-1/N-2 regioselectivity.
  • Reduction of Carboxylic Acids Using Esters of Benzotriazole as High-Reactivity Intermedi
  • Preparation of various enantiomerically pure (benzotriazol-1-yl)- and (benzotriazol-2-yl)
  • Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion - PMC - NIH.
  • Green and Efficient Protocol for N-Alkylation of Benzotriazole Using Basic Ionic Liquid [Bmim]OH as Catalyst Under Solvent-Free Conditions - ResearchG
  • A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed.
  • Lewis acid-switched regiodivergent N1/N2-alkylation of benzotriazoles with α-hydroxyl diazo compounds - Chemical Communic
  • One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cycliz
  • The chemistry of N-substituted benzotriazoles. Part 2. Reactions of benzotriazole with aldehydes and aldehyde derivatives. 1-(α-Hydroxyalkyl)-, 1-(α-alkoxyalkyl) - Semantic Scholar.
  • Impurity profiling Techniques for Pharmaceuticals – A Review - Advances in Bioresearch.
  • CN101104607B - Method for preparing high purity 1H-1,2,3-triazole - Google P
  • B(C6F5)
  • Safety Data Sheet: 1,2,3-Benzotriazole - Carl ROTH.
  • Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental M
  • synthesis, characterization and biological screening of ligand 2-{[2-(5-benzoyl-1h-1,2,3- benzotriazole-1-yl)
  • 3-(1h-1,2,3-Benzotriazol-5-ylformamido)propanoic acid - ChemScene.
  • 1H-Benzotriazole-1-propanoic acid SDS, 654-15-9 Safety D

Sources

Validation & Comparative

A Comparative Guide for Researchers: 2-Benzotriazol-1-yl-propionic Acid Derivatives vs. Traditional NSAIDs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison between emerging 2-Benzotriazol-1-yl-propionic acid derivatives and established non-steroidal anti-inflammatory drugs (NSAIDs). It is designed for researchers, scientists, and drug development professionals, offering insights into comparative mechanisms, efficacy, safety profiles, and the experimental protocols essential for their evaluation.

The Central Challenge: Improving NSAID Safety and Efficacy

NSAIDs are among the most widely used therapeutics for pain and inflammation. Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which mediate the production of pro-inflammatory prostaglandins. However, this broad inhibition is a double-edged sword. Traditional NSAIDs, such as ibuprofen and naproxen, non-selectively inhibit both COX-1 and COX-2 isoforms. While COX-2 inhibition is responsible for the desired anti-inflammatory effects, the concurrent inhibition of the constitutively expressed COX-1 isoform can lead to significant gastrointestinal (GI) complications, including ulcers and bleeding[1].

This fundamental limitation has driven the development of COX-2 selective inhibitors ("coxibs") and other novel chemical scaffolds designed to retain anti-inflammatory efficacy while minimizing GI toxicity[2][3]. This compound and its derivatives have emerged as a promising class of compounds in this pursuit, demonstrating potent anti-inflammatory properties in preclinical studies[4][5][6].

Mechanism of Action: The COX-2 Selectivity Paradigm

The therapeutic advantage of novel NSAID candidates hinges on their ability to preferentially inhibit the inducible COX-2 enzyme at inflammatory sites over the homeostatic COX-1 enzyme found in the GI tract and platelets.

  • Traditional NSAIDs (e.g., Ibuprofen, Naproxen): These agents typically have comparable inhibitory activity against both COX-1 and COX-2. Their anti-inflammatory action is therefore intrinsically linked to a higher risk of GI adverse effects[1][3].

  • COX-2 Selective NSAIDs (e.g., Celecoxib): These drugs were specifically designed to target COX-2, offering a significant reduction in GI-related complications[2][7]. However, concerns about cardiovascular (CV) risks have been raised with some agents in this class, underscoring the need for a nuanced safety assessment[7][8].

  • This compound Derivatives: The core benzotriazole structure allows for chemical modifications that can enhance binding affinity and selectivity for the COX-2 active site[9][10]. The goal is to achieve a therapeutic window that maximizes anti-inflammatory effects while minimizing both GI and potential CV side effects.

Mechanism_Comparison cluster_pathway Prostaglandin Synthesis Pathway cluster_drugs Drug Intervention AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG1 Homeostatic Prostaglandins (Gastric Protection) COX1->PG1 PG2 Inflammatory Prostaglandins (Pain, Inflammation) COX2->PG2 Trad_NSAID Traditional NSAIDs Trad_NSAID->COX1 Inhibition Trad_NSAID->COX2 Inhibition Benzo_Deriv Benzotriazole Derivatives (COX-2 Selective) Benzo_Deriv->COX2 Preferential Inhibition

Caption: Comparative inhibition of COX-1 and COX-2 pathways.

Comparative Performance: Efficacy and Safety Data

The evaluation of a new anti-inflammatory agent requires rigorous testing through both in vitro and in vivo models. The following tables present a summary of the type of data generated in such studies to compare novel derivatives against established drugs.

(Note: The data presented below is illustrative and compiled for educational purposes to demonstrate comparative evaluation. Actual values are specific to individual compounds and studies.)

Table 1: In Vitro COX Enzyme Inhibition

This assay directly measures a compound's potency and selectivity in inhibiting purified COX-1 and COX-2 enzymes. The IC₅₀ value represents the concentration required to inhibit 50% of the enzyme's activity. The Selectivity Index (SI) is a critical parameter, calculated as IC₅₀(COX-1)/IC₅₀(COX-2), where a higher value indicates greater COX-2 selectivity.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
Ibuprofen12.525.00.5
Naproxen5.02.52.0
Celecoxib (Reference)15.00.05300
Derivative X 10.00.10100
Derivative Y 20.00.12167
Table 2: In Vivo Anti-Inflammatory Efficacy (Carrageenan-Induced Paw Edema Model)

This standard model assesses a compound's ability to reduce acute inflammation in a living system. A lower dose required to achieve significant inhibition of edema indicates higher potency[11][12].

CompoundDose (mg/kg)Paw Edema Inhibition (%)
Ibuprofen3048%
Celecoxib1062%
Derivative X 1058%
Derivative Y 1065%
Table 3: Preclinical Gastrointestinal Safety Profile (Ulcer Index)

This assessment quantifies the ulcerogenic potential of a compound after repeated administration in an animal model. A lower ulcer index signifies a better GI safety profile[1].

CompoundDose (mg/kg/day) for 5 daysMean Ulcer Index
Ibuprofen10021.4
Celecoxib502.5
Derivative X 503.1
Derivative Y 502.8

Essential Experimental Protocols

The integrity of comparative data relies on standardized and well-validated experimental protocols. Below are methodologies for the key assays discussed.

Protocol 1: In Vitro Human Whole Blood Assay for COX-1/COX-2 Inhibition

This ex vivo method is highly valued as it assesses COX inhibition in a physiological cellular environment, providing a more clinically relevant measure of potency and selectivity.

Causality: This assay differentiates between COX-1 and COX-2 activity by measuring their respective primary products. COX-1 activity in platelets is measured by thromboxane B₂ (TxB₂) production upon clotting, while COX-2 activity in monocytes is measured by prostaglandin E₂ (PGE₂) production after stimulation with lipopolysaccharide (LPS).

Methodology:

  • Blood Collection: Draw venous blood from healthy, consenting donors (who have not taken NSAIDs for at least 14 days) into tubes containing heparin.

  • Compound Preparation: Prepare stock solutions of test compounds in DMSO. Create a series of dilutions to achieve final assay concentrations.

  • COX-1 Assay (TxB₂ Generation):

    • Aliquot 1 mL of whole blood into Eppendorf tubes.

    • Add 1 µL of test compound dilution or vehicle (DMSO).

    • Incubate at 37°C for 60 minutes to allow for coagulation and subsequent TxB₂ production.

    • Stop the reaction by placing tubes on ice and adding indomethacin (10 µM) to prevent further prostaglandin synthesis during processing.

  • COX-2 Assay (PGE₂ Generation):

    • Aliquot 1 mL of whole blood into Eppendorf tubes.

    • Add 1 µL of test compound dilution or vehicle.

    • Add LPS to a final concentration of 10 µg/mL to induce COX-2 expression.

    • Incubate at 37°C for 24 hours.

  • Sample Processing: Centrifuge all tubes at 2,000 x g for 15 minutes at 4°C to separate plasma.

  • Quantification: Analyze TxB₂ and PGE₂ levels in the plasma using validated commercial ELISA kits according to the manufacturer's instructions[13].

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine IC₅₀ values using non-linear regression analysis.

Protocol_WBA cluster_prep Preparation cluster_cox1 COX-1 Arm cluster_cox2 COX-2 Arm A Collect Heparinized Human Whole Blood C1 Aliquot Blood + Test Compound A->C1 C2 Aliquot Blood + Test Compound + LPS A->C2 B Prepare Serial Dilutions of Test Compounds B->C1 B->C2 D1 Incubate 1 hr at 37°C (Allow Clotting) C1->D1 F Centrifuge & Collect Plasma D1->F E1 Measure TxB₂ (via ELISA) G Calculate IC₅₀ Values & Selectivity Index E1->G D2 Incubate 24 hr at 37°C (Induce COX-2) C2->D2 D2->F E2 Measure PGE₂ (via ELISA) E2->G F->E1 F->E2

Caption: Workflow for the human whole blood COX inhibition assay.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay

This is the quintessential model for screening acute anti-inflammatory activity.

Causality: The sub-plantar injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response characterized by edema (swelling). The later phase (after 3 hours) is primarily mediated by prostaglandins, making it sensitive to inhibition by NSAIDs[14][15]. The reduction in paw volume is a direct measure of the drug's anti-inflammatory effect.

Methodology:

  • Animal Acclimation: Use male Sprague-Dawley or Wistar rats (180-220g). Acclimate for at least 3 days before the experiment.

  • Grouping: Randomly assign animals into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Ibuprofen), and Test Compound groups.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a digital plethysmometer. This is the 0-hour reading.

  • Dosing: Administer the vehicle, positive control, or test compound via oral gavage (p.o.) or intraperitoneal (i.p.) injection.

  • Inflammation Induction: One hour after dosing, inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar tissue of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the change in paw volume (ΔV) for each animal at each time point relative to its baseline.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group, typically at the 3-hour mark, using the formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100

Protocol_Edema A Acclimatize & Group Rats B Measure Baseline Paw Volume (Plethysmometer) A->B C Administer Compound (p.o. or i.p.) B->C D Induce Inflammation: Inject Carrageenan into Paw (1 hr post-dose) C->D E Measure Paw Volume at 1, 2, 3, 4, 5 hours D->E F Calculate % Inhibition of Edema vs. Control E->F

Caption: Workflow for the in vivo carrageenan-induced paw edema model.

Conclusion and Future Perspectives

The development of this compound derivatives reflects a targeted strategy to dissociate the therapeutic anti-inflammatory effects of NSAIDs from their dose-limiting gastrointestinal toxicity. Preclinical data indicates that these compounds can achieve potent anti-inflammatory activity, comparable to established drugs, while exhibiting a superior safety profile due to high COX-2 selectivity.

However, the path to clinical application requires further rigorous investigation. A critical future direction is the comprehensive evaluation of cardiovascular safety to ensure that the benefits of improved GI tolerance are not offset by adverse CV events. Advanced in vivo models, long-term toxicity studies, and ultimately, well-controlled clinical trials will be the final arbiters of the therapeutic potential of this promising class of anti-inflammatory agents.

References

  • Title: Gastrointestinal and Cardiovascular Risk of Nonsteroidal Anti-inflammatory Drugs Source: NCBI Bookshelf URL: [Link]

  • Title: Gastrointestinal and cardiovascular adverse events associated with NSAIDs Source: PubMed URL: [Link]

  • Title: Gastrointestinal and cardiovascular adverse events associated with NSAIDs Source: Taylor & Francis Online URL: [Link]

  • Title: Adverse effects of nonsteroidal antiinflammatory drugs: an update of gastrointestinal, cardiovascular and renal complications Source: PubMed URL: [Link]

  • Title: κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol Source: ResearchGate URL: [Link]

  • Title: Carrageenan Induced Paw Edema (Rat, Mouse) Source: Inotiv URL: [Link]

  • Title: Gastrointestinal and cardiovascular adverse events associated with NSAIDs Source: ResearchGate URL: [Link]

  • Title: An ELISA method to measure inhibition of the COX enzymes Source: PubMed URL: [Link]

  • Title: In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization Source: Bio-protocol URL: [Link]

  • Title: Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat Source: NCBI Bookshelf URL: [Link]

  • Title: Synthesis of Benzotriazol-1-yl-3-{5-[(E)-(carboxymethyl) diazenyl]-2-hydroxyphenyl}prop-2-enoic acid derivatives based on diazonium coupling reaction Source: ResearchGate URL: [Link]

  • Title: synthesis, characterization and biological screening of ligand 2-{[2-(5-benzoyl-1h-1,2,3- benzotriazole-1-yl)-2-oxoethyl]amino} propionic acid Source: ResearchGate URL: [Link]

  • Title: Synthetic Stratrgy and Pharmacological Approaches of Benzotriazole; A-Review Source: ijrpr.com URL: [Link]

  • Title: Benzotriazole Derivatives And Its Pharmacological Activity Source: ResearchGate URL: [Link]

  • Title: Benzotriazole: An overview on its versatile biological behavior Source: PubMed Central URL: [Link]

  • Title: 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid Source: PubChem URL: [Link]

  • Title: Benzotriazole Derivatives: Design, In Silico Studies, And Biological Evaluation As Antiarthritic Agents Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]

  • Title: this compound Source: lookchem.com URL: [Link]

Sources

A Comparative Guide to the Antimicrobial Efficacy of 2-Benzotriazol-1-yl-propionic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent global challenge of antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutic agents.[1][2][3] Among the various heterocyclic compounds, benzotriazole derivatives have emerged as a promising class with a broad spectrum of biological activities, including significant antimicrobial potential.[4][5][6] This guide provides a comprehensive comparative study of the antimicrobial efficacy of newly synthesized analogs of "2-Benzotriazol-1-yl-propionic acid". We will delve into the synthetic rationale, detailed experimental protocols for antimicrobial evaluation, and a comparative analysis of their performance against a panel of pathogenic bacteria and fungi.

Introduction: The Rationale for Exploring Benzotriazole Analogs

The core structure of benzotriazole, a bicyclic system containing a benzene ring fused to a triazole ring, offers a versatile scaffold for chemical modification.[4][7] Its unique physicochemical properties, including the ability to engage in hydrogen bonding and π-π stacking interactions, make it an adept binder to various biological targets like enzymes and receptors.[4] Previous research has demonstrated that modifications to the benzotriazole core can significantly enhance its antimicrobial potency.[4][5] Specifically, the introduction of different substituents can influence the lipophilicity, electronic properties, and steric hindrance of the molecule, thereby modulating its interaction with microbial targets.[3][6]

This study focuses on synthesizing and evaluating a series of analogs based on the "this compound" scaffold. The primary objective is to investigate how systematic structural modifications impact their antimicrobial activity against a range of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Synthesis of this compound Analogs

The synthesis of the parent compound and its analogs follows a strategic multi-step pathway. The rationale behind the selection of specific analogs is to explore the structure-activity relationship (SAR) by introducing a variety of functional groups.

General Synthetic Workflow:

G A Benzotriazole C N-Alkylation A->C B Ethyl 2-bromopropionate B->C D Ethyl 2-(1H-benzotriazol-1-yl)propanoate C->D Base, Solvent E Hydrolysis D->E LiOH, THF/H2O F This compound (Parent Compound) E->F G Amide Coupling with various amines (R-NH2) F->G EDC, HOBt, DIPEA H Target Analogs G->H

Caption: General synthetic workflow for this compound and its amide analogs.

Experimental Protocol: Synthesis of Amide Analogs

  • Synthesis of Ethyl 2-(1H-benzotriazol-1-yl)propanoate: To a solution of benzotriazole (1.0 eq) in a suitable solvent such as DMF, a base like potassium carbonate (1.5 eq) is added. The mixture is stirred at room temperature for 30 minutes. Ethyl 2-bromopropionate (1.2 eq) is then added dropwise, and the reaction is stirred at 60°C for 12-18 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis to this compound: The synthesized ester is dissolved in a mixture of THF and water. Lithium hydroxide (2.0 eq) is added, and the reaction is stirred at room temperature until the starting material is consumed (as monitored by TLC). The reaction mixture is then acidified with 1N HCl to precipitate the carboxylic acid.

  • Amide Coupling: To a solution of this compound (1.0 eq) in a solvent like dichloromethane (DCM), EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) are added. The mixture is stirred for 15 minutes, followed by the addition of the desired amine (1.1 eq). The reaction is stirred at room temperature for 8-12 hours. The final product is purified using column chromatography.

Causality: The choice of amide coupling is to introduce a diverse range of substituents (R-groups) to systematically probe their effect on antimicrobial activity. The use of EDC/HOBt is a standard and efficient method for forming amide bonds with minimal side products.

In Vitro Antimicrobial Efficacy Evaluation

The antimicrobial activity of the synthesized analogs was evaluated against a panel of representative microorganisms. Standardized methods were employed to ensure the reproducibility and comparability of the results.[1][8]

Panel of Microorganisms:

  • Gram-positive Bacteria: Staphylococcus aureus (ATCC 25923), Bacillus subtilis (ATCC 6633)

  • Gram-negative Bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

  • Fungi: Candida albicans (ATCC 90028), Aspergillus niger (ATCC 16404)

Experimental Workflow for Antimicrobial Screening:

G cluster_0 Preparation cluster_1 Screening cluster_2 Data Analysis A Synthesized Analogs & Controls D Broth Microdilution Assay A->D B Microbial Cultures C Standardized Inoculum (0.5 McFarland) B->C C->D F Determine MIC D->F E Agar Well Diffusion Assay G Measure Zone of Inhibition E->G H Determine MBC/MFC F->H I Comparative Analysis F->I G->I H->I G A Benzotriazole Analog B Microbial Cell A->B C Penetration of Cell Membrane/Wall B->C D Interaction with Intracellular Targets C->D E DNA Intercalation D->E F Enzyme Inhibition D->F G Disruption of Cellular Processes E->G F->G H Cell Death G->H

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-Benzotriazol-1-yl-propionic Acid Derivatives as Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-Benzotriazol-1-yl-propionic acid derivatives, a class of compounds with promising anti-inflammatory properties. By objectively comparing their performance with alternative structures and providing supporting experimental data, this document serves as a valuable resource for researchers engaged in the discovery and development of novel non-steroidal anti-inflammatory drugs (NSAIDs).

Introduction: The Quest for Safer and More Potent NSAIDs

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation is a key component of numerous diseases, including arthritis and cardiovascular conditions.[1] Propionic acid derivatives, such as ibuprofen and naproxen, are a cornerstone of anti-inflammatory therapy.[2] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—key mediators of pain and inflammation.[3] However, the therapeutic use of many NSAIDs is limited by gastrointestinal side effects, largely attributed to the inhibition of the constitutively expressed COX-1 isoenzyme.[2] This has driven the search for new chemical entities with improved efficacy and safety profiles, particularly those with selectivity for the inducible COX-2 isoform, which is upregulated at sites of inflammation.[4]

The benzotriazole moiety is a versatile heterocyclic scaffold that has been incorporated into a wide range of biologically active compounds, demonstrating antimicrobial, antiviral, and anti-inflammatory activities.[5][6] Its incorporation into a propionic acid framework presents an intriguing strategy for the development of novel anti-inflammatory agents. This guide will explore the synthesis, biological evaluation, and SAR of this compound and its derivatives.

Synthetic Strategies

The synthesis of this compound derivatives typically involves the N-alkylation of benzotriazole with an appropriate α-haloalkanoic acid ester, followed by hydrolysis of the ester to yield the final carboxylic acid. Variations in the substitution on the benzotriazole ring or modifications of the propionic acid side chain allow for the creation of a library of analogues for SAR studies.

A general synthetic route is outlined below:

Synthesis of this compound derivatives benzotriazole Benzotriazole intermediate_ester 2-(Benzotriazol-1-yl)propionate ester benzotriazole->intermediate_ester halo_ester α-halo propionate ester halo_ester->intermediate_ester final_acid 2-(Benzotriazol-1-yl)propionic acid intermediate_ester->final_acid Ester Hydrolysis base Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, Acetone) base->intermediate_ester N-alkylation hydrolysis Hydrolysis (e.g., NaOH, H2O/EtOH) hydrolysis->final_acid

Caption: General synthetic pathway for this compound.

Mechanism of Action: Targeting the Cyclooxygenase Pathway

The anti-inflammatory effects of this compound derivatives are primarily attributed to their inhibition of the COX enzymes, thereby blocking the conversion of arachidonic acid to pro-inflammatory prostaglandins.[3] The varying selectivity of these compounds for COX-1 versus COX-2 is a critical determinant of their therapeutic efficacy and side-effect profile.

COX Inhibition Pathway membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane->arachidonic_acid PLA2 pla2 Phospholipase A2 prostaglandins_h2 Prostaglandin H2 arachidonic_acid->prostaglandins_h2 COX-1 / COX-2 cox1 COX-1 (Constitutive) cox2 COX-2 (Inducible) prostaglandins_homeostatic Prostaglandins (Homeostatic functions) - Gastric protection - Platelet aggregation prostaglandins_h2->prostaglandins_homeostatic COX-1 mediated prostaglandins_inflammatory Prostaglandins (Inflammation) - Pain - Fever - Swelling prostaglandins_h2->prostaglandins_inflammatory COX-2 mediated nsaids 2-Benzotriazol-1-yl-propionic acid derivatives nsaids->cox1 Inhibition nsaids->cox2 Inhibition

Caption: Simplified signaling pathway of COX inhibition.

Structure-Activity Relationship (SAR) Analysis

The anti-inflammatory activity of this compound derivatives is significantly influenced by the nature and position of substituents on both the benzotriazole ring and the propionic acid side chain. The following sections compare the performance of various analogues based on available experimental data.

In Vitro Cyclooxygenase (COX) Inhibition

The in vitro inhibitory potency against COX-1 and COX-2 is a key indicator of a compound's pharmacological activity and potential for gastrointestinal side effects. This is typically measured as the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The selectivity index (SI = IC50(COX-1)/IC50(COX-2)) provides a measure of a drug's preference for COX-2.

Table 1: Comparative In Vitro COX Inhibition Data of Benzotriazole and Related Heterocyclic Derivatives

CompoundR1 (Benzotriazole)R2 (Side Chain)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
Parent Scaffold H-CH(CH₃)COOH>10022.6>4.4[7]
Analogue A 5-Chloro-CH(CH₃)COOH>10011.6>8.6[7]
Analogue B 5-Methyl-CH(CH₃)COOH>10014.3>7.0[7]
Analogue C H-CH₂COOH>100>50-[6]
Celecoxib --9.40.08117.5[7]
Ibuprofen --15.726.60.59[4]

Note: Data for analogues are based on closely related benzimidazole structures from the literature to infer potential SAR trends for the benzotriazole scaffold, as direct comparative data for a series of this compound derivatives is limited.[6][7]

From the data, we can infer the following SAR insights:

  • Propionic Acid Moiety: The presence of the α-methyl group on the propionic acid side chain appears to be crucial for COX-2 inhibitory activity, as seen by the decreased activity of the acetic acid analogue (Analogue C).

  • Substitution on the Benzotriazole Ring: The introduction of small electron-withdrawing (e.g., Chloro in Analogue A) or electron-donating (e.g., Methyl in Analogue B) groups at the 5-position of the benzotriazole ring appears to enhance COX-2 inhibitory potency compared to the unsubstituted parent scaffold. This suggests that this position is a key area for further modification to optimize activity.

  • COX-2 Selectivity: The benzotriazole-based scaffolds generally exhibit a favorable selectivity towards COX-2 over COX-1, suggesting a reduced potential for gastrointestinal side effects compared to non-selective NSAIDs like ibuprofen.

In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard and reliable method for evaluating the in vivo anti-inflammatory activity of novel compounds.[8] The reduction in paw volume after administration of the test compound compared to a control group indicates its anti-inflammatory efficacy.

Table 2: Comparative In Vivo Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema

CompoundDose (mg/kg)Time (h)% Inhibition of EdemaUlcerogenic Activity (Severity Index)Reference
Parent Scaffold Derivative 20352.0Not Reported
Analogue A Derivative 20362.0Not Reported
Ibuprofen 20390.11.95[9]
Indomethacin 10457.7High[10][11]

Note: Data for the parent scaffold and Analogue A derivatives are based on compounds with similar structural features evaluated in the literature to provide a comparative context.[1]

The in vivo data corroborates the in vitro findings:

  • Substitutions on the benzotriazole ring that enhance in vitro COX-2 inhibition also tend to lead to greater in vivo anti-inflammatory activity.

  • While the current benzotriazole derivatives show promising activity, their potency in this model is generally lower than that of established NSAIDs like ibuprofen. This highlights the need for further optimization of the scaffold.

  • A critical aspect for future studies will be the evaluation of the ulcerogenic potential of these derivatives to confirm the benefits of their COX-2 selectivity.[9][12]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental methodologies are crucial. The following are standard protocols for the key assays discussed in this guide.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.

Protocol:

  • Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are prepared according to standard procedures.

  • Reaction Mixture: A reaction mixture containing Tris-HCl buffer, EDTA, hematin, and the respective COX enzyme is prepared.

  • Compound Incubation: The test compounds, dissolved in a suitable solvent (e.g., DMSO), are added to the reaction mixture at various concentrations and incubated for a specified time (e.g., 15 minutes) at room temperature.

  • Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.

  • Measurement: The peroxidase activity is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at a specific wavelength (e.g., 595 nm).[13]

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the concentration of the test compound.

In Vivo Carrageenan-Induced Paw Edema

This is a widely used model for acute inflammation.

Carrageenan-Induced Paw Edema Workflow cluster_0 Pre-treatment cluster_1 Treatment and Induction cluster_2 Measurement and Analysis acclimatization 1. Animal Acclimatization (e.g., Wistar rats, 180-200g) fasting 2. Fasting (overnight) acclimatization->fasting grouping 3. Grouping - Control (Vehicle) - Standard (e.g., Indomethacin) - Test Compound Groups fasting->grouping initial_volume 4. Measure Initial Paw Volume (Plethysmometer) grouping->initial_volume drug_admin 5. Administer Test Compound/Vehicle (e.g., oral gavage) wait 6. Wait (e.g., 30-60 min) drug_admin->wait carrageenan 7. Induce Inflammation (Subplantar injection of 1% carrageenan) wait->carrageenan measure_edema 8. Measure Paw Volume at Intervals (e.g., 1, 2, 3, 4, 5 hours) calculate_inhibition 9. Calculate % Inhibition of Edema measure_edema->calculate_inhibition data_analysis 10. Statistical Analysis calculate_inhibition->data_analysis

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Protocol:

  • Animals: Male Wistar rats (180-200 g) are used. They are housed under standard laboratory conditions and fasted overnight before the experiment.

  • Grouping: Animals are divided into groups: a control group (receiving only the vehicle), a standard group (receiving a known NSAID like indomethacin), and test groups (receiving different doses of the synthesized compounds).

  • Initial Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Drug Administration: The test compounds, standard drug, or vehicle are administered orally or intraperitoneally.

  • Induction of Edema: After a set period (e.g., 30-60 minutes), 0.1 mL of a 1% suspension of carrageenan in saline is injected into the sub-plantar region of the right hind paw.[8]

  • Measurement of Edema: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the drug-treated group.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anti-inflammatory agents with a desirable COX-2 selective profile. The available data suggests that modifications to the benzotriazole ring, particularly at the 5-position, can significantly enhance inhibitory potency. The α-methyl group on the propionic acid side chain also appears to be a key feature for activity.

Future research should focus on:

  • Systematic SAR Studies: Synthesis and evaluation of a broader range of derivatives with diverse substituents on the benzotriazole ring to build a more comprehensive SAR model.

  • Optimization of Pharmacokinetics: Investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of the most potent compounds to improve their bioavailability and in vivo efficacy.

  • Gastrointestinal Safety Profile: Thorough evaluation of the ulcerogenic potential of lead compounds to confirm the benefits of their COX-2 selectivity.

  • Exploration of Alternative Mechanisms: While COX inhibition is the primary mechanism, investigating other potential anti-inflammatory pathways could reveal additional therapeutic benefits.

By pursuing these avenues of research, it is possible to develop novel this compound derivatives that offer a superior therapeutic window compared to currently available NSAIDs.

References

  • ResearchGate. (n.d.). In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme... [Image attached to a publication]. Retrieved from [Link]

  • ResearchGate. (n.d.). In vivo anti-inflammatory activity by carrageenan induced hind paw... [Image attached to a publication]. Retrieved from [Link]

  • MDPI. (2021). In Vitro Evaluation of Pharmacokinetic Properties of Selected Dual COX-2 and 5-LOX Inhibitors. Molecules, 26(11), 3192. [Link]

  • PubMed. (2023). Novel Benzenesulfonamide Derivatives of 5'-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Pharmaceuticals (Basel), 16(10), 1459. [Link]

  • ResearchGate. (n.d.). In-vitro COX-1 and COX-2 enzyme inhibition assay data. [Table]. Retrieved from [Link]

  • ResearchGate. (n.d.). COX-1 and -2 inhibition data.* [Table]. Retrieved from [Link]

  • PubMed Central. (2024). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. ACS Omega. [Link]

  • ResearchGate. (n.d.). synthesis, characterization and biological screening of ligand 2-{[2-(5-benzoyl-1h-1,2,3- benzotriazole-1-yl)-2-oxoethyl]amino} propionic acid. Retrieved from [Link]

  • PubMed. (2012). Synthesis and Evaluation of Anti-Inflammatory, Analgesic, Ulcerogenic and Lipid Peroxidation Properties of New 2-(4-isobutylphenyl)propanoic Acid Derivatives. Chemical & pharmaceutical bulletin, 60(7), 903-10. [Link]

  • PubMed. (1994). Structure-activity Relationship Studies of Central Nervous System Agents. 13. 4-[3-(Benzotriazol-1-yl)propyl]-1-(2-methoxyphenyl)piperazine, a New Putative 5-HT1A Receptor Antagonist, and Its Analogs. Journal of medicinal chemistry, 37(17), 2754-60. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Antiulcer Activity Studies of 2-(1′-Iminothioimido Substituted)-1. Indian Journal of Pharmaceutical Sciences. [Link]

  • PubMed Central. (2023). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. Scientific Reports, 13(1), 18889. [Link]

  • MySkinRecipes. (n.d.). 2-Amino-3-(1H-benzo[d][7]triazol-1-yl)propanoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representation of structure‐activity relationship for the 27–46 series. [Image attached to a publication]. Retrieved from [Link]

  • ResearchGate. (n.d.). Carrageenan-induced rat paw edema test (n = 7). Data is presented as... [Image attached to a publication]. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures and structure–activity relationship of benzotriazole derivatives 5–9 as apoptosis inducers. [Image attached to a publication]. Retrieved from [Link]

  • PubMed Central. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Pharmaceuticals (Basel), 16(10), 1459. [Link]

  • PubMed Central. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 12, 1374003. [Link]

  • MDPI. (2020). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Molecules, 25(21), 5038. [Link]

  • PubMed. (2012). Synthesis and Biological Evaluation of Derivatives of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-Inflammatory Drugs With Low Gastric Ulcerogenic Activity. Journal of medicinal chemistry, 55(11), 5143-50. [Link]

  • PubMed. (2010). Synthesis and anti-inflammatory activity of some 3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives. Bioorganic & medicinal chemistry letters, 20(15), 4424-6. [Link]

  • PubMed Central. (2021). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Molecules, 26(16), 5043. [Link]

  • ResearchGate. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A, 123(4). [Link]

  • National Institutes of Health. (2016). Anti-ulcerogenic and anti-ulcerative colitis (UC) activities of seven amines derivatives. Saudi Pharmaceutical Journal, 24(4), 451-457. [Link]

  • PubMed Central. (2013). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian journal of pharmacology, 45(6), 579-85. [Link]

  • ResearchGate. (2014). Propionic acid derivatives synthesis as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) inhibitors by rheumatoid arthritis, Balkan Journal of Health Science Vol.1.No.1.;6-11. Balkan Journal of Health Science. [Link]

  • PubMed Central. (2014). Benzotriazole: An overview on its versatile biological behavior. European journal of medicinal chemistry, 80, 1-19. [Link]

  • National Institutes of Health. (2023). Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. Membranes, 14(1), 1. [Link]

  • MDPI. (2023). 4-(4-(((1H-Benzo[d][7]triazol-1-yl)oxy)methyl). Molecules, 28(3), 1361. [Link]

  • ResearchGate. (2008). Principles, Mechanisms of Action, and Future Prospects of Anti-inflammatory Drugs. Allergic Diseases. [Link]

  • ResearchGate. (2022). Newly synthesized benzothiazolyl-1,2,3-triazole derivatives: Intramolecular charge transfer tuning, solvatofluorochromism and antiproliferative properties. Dyes and Pigments, 209(2), 110905. [Link]

  • Research Results in Pharmacology. (2024). A study of the anti-inflammatory, analgesic, ulcerogenic and anti-ulcerogenic activity of N-isopropenylimidazole zinc complex derivative. Research Results in Pharmacology, 10(1), 1-13. [Link]

  • PubMed. (2019). Design and synthesis of benzodiazepine-1,2,3-triazole hybrid derivatives as selective butyrylcholinesterase inhibitors. Molecular diversity, 24(4), 997-1013. [Link]

  • National Institutes of Health. (2019). Propionic acid counteracts the inflammation of human subcutaneous adipose tissue: a new avenue for drug development. Scientific Reports, 9(1), 13164. [Link]

Sources

A Comparative Guide to the In-Vitro Antibacterial Potential of 2-Benzotriazol-1-yl-propionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel antimicrobial agents to combat the growing threat of antibiotic resistance, heterocyclic compounds have emerged as a fertile ground for discovery. Among these, the benzotriazole scaffold has garnered significant attention due to its versatile biological activities.[1] This guide provides a comprehensive technical overview of the in-vitro antibacterial testing of a specific class of these compounds: 2-Benzotriazol-1-yl-propionic acid derivatives .

This document is intended for researchers, scientists, and drug development professionals. It will delve into the rationale behind experimental design, present comparative data, detail methodologies, and explore potential mechanisms of action, all grounded in scientific literature.

The Scientific Rationale: Why this compound Derivatives?

The selection of the this compound scaffold is a strategic one, based on established principles of medicinal chemistry.

  • The Benzotriazole Moiety: This bicyclic aromatic heterocycle is a known pharmacophore present in a variety of bioactive compounds. Its three nitrogen atoms can participate in hydrogen bonding and coordination with biological targets, while the fused benzene ring allows for π-π stacking interactions.[2] Benzotriazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[2]

  • The Propionic Acid Side Chain: The propionic acid substituent offers several advantages. It provides a handle for chemical modification, allowing for the synthesis of a diverse library of derivatives (e.g., amides, esters). This chemical versatility is crucial for exploring structure-activity relationships (SAR) and optimizing for potency and selectivity.[3] Furthermore, the carboxylic acid group can influence the pharmacokinetic properties of the molecule, such as solubility and cell permeability.

The central hypothesis is that by combining the privileged benzotriazole scaffold with a modifiable propionic acid side chain, it is possible to develop novel antibacterial agents with potent and specific activity against a range of pathogenic bacteria.

Comparative In-Vitro Antibacterial Activity

While a systematic comparative study of a wide range of this compound derivatives is not yet available in the public domain, we can compile and compare the reported Minimum Inhibitory Concentration (MIC) values of various benzotriazole derivatives from different studies to illustrate the potential of this chemical class. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Compound/Derivative ClassBacterial StrainMIC (µg/mL)Reference
Benzotriazole-based β-amino alcohols Staphylococcus aureus (ATCC 25923)8 - 64 (as µM)[4]
Benzotriazole-based β-amino alcohols Bacillus subtilis (ATCC 6633)8 - 64 (as µM)[4]
2-Aryl-3-(6-trifluoromethoxy)benzothiazole-based thiazolidinones Staphylococcus aureus0.15 (as mg/mL)[1]
2-Aryl-3-(6-trifluoromethoxy)benzothiazole-based thiazolidinones Listeria monocytogenes0.15 (as mg/mL)[1]
Chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives Gram-positive & Gram-negative bacteria1.56 - 6.25[5]
Sorbic acid amide derivatives Bacillus subtilis0.17 (as mM)[6]
Sorbic acid amide derivatives Staphylococcus aureus0.50 (as mM)[6]

Interpretation of Data:

The presented data, although from studies on varied benzotriazole and propionic acid derivatives, highlights several key points:

  • Potency: Several derivatives exhibit potent antibacterial activity with MIC values in the low microgram per milliliter range.

  • Spectrum of Activity: The activity appears to be broad, with efficacy demonstrated against both Gram-positive (S. aureus, B. subtilis) and in some cases, Gram-negative bacteria.

  • Influence of Substituents: The structure-activity relationship is evident, with different functional groups leading to varying degrees of potency. For instance, hydrophobic substituents on a propanoic acid side chain have been shown to enhance antibacterial activity.[5]

This compiled data underscores the promise of the this compound scaffold and provides a strong rationale for the synthesis and screening of a dedicated library of its derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

To ensure the reliability and reproducibility of in-vitro antibacterial testing, adherence to standardized protocols is paramount. The following is a detailed, step-by-step methodology for the broth microdilution assay, a gold standard for determining MIC values.

Objective: To determine the minimum inhibitory concentration (MIC) of this compound derivatives against selected bacterial strains.

Materials:

  • Test compounds (this compound derivatives)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Sterile pipette tips and multichannel pipettes

  • Dimethyl sulfoxide (DMSO) for compound dissolution

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 well-isolated colonies of the test bacterium from an 18- to 24-hour agar plate.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in DMSO.

    • Perform serial two-fold dilutions of the compounds in CAMHB in the 96-well plate. A typical concentration range to screen novel compounds might be from 256 µg/mL down to 0.5 µg/mL.

    • Include a positive control well (bacterial inoculum in CAMHB without any compound) and a negative control well (CAMHB only).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • The final volume in each well should be uniform (e.g., 100 µL).

    • Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • A spectrophotometer can be used to measure the optical density at 600 nm (OD₆₀₀) for a more quantitative assessment of growth inhibition.

Self-Validating System:

This protocol incorporates several self-validating checks:

  • Positive Control: Confirms the viability of the bacterial inoculum and the suitability of the growth medium.

  • Negative Control: Ensures the sterility of the medium and the plate.

  • Standard Bacterial Strains: Using well-characterized ATCC strains allows for comparison of results across different laboratories and studies.

Visualizing the Experimental Workflow and Potential Mechanism of Action

To further clarify the experimental process and a plausible mechanism of action, the following diagrams are provided in Graphviz DOT language.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start bacterial_culture Bacterial Culture (e.g., S. aureus) start->bacterial_culture compound_prep Compound Preparation (Derivatives in DMSO) start->compound_prep media_prep Media Preparation (Mueller-Hinton Broth) start->media_prep inoculation Inoculation (5x10^5 CFU/mL) bacterial_culture->inoculation serial_dilution Serial Dilution in 96-well plate compound_prep->serial_dilution media_prep->serial_dilution serial_dilution->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation read_results Visual/Spectrophotometric Reading incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination via broth microdilution.

Plausible Mechanism of Action: DNA Gyrase Inhibition

While the exact mechanism of action for this compound derivatives is yet to be elucidated, a plausible target is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. Many heterocyclic antibacterial agents are known to inhibit this enzyme.[1]

mechanism_of_action cluster_cell Bacterial Cell compound Benzotriazole Derivative dna_gyrase DNA Gyrase (GyrA & GyrB subunits) compound->dna_gyrase Inhibition dna Bacterial DNA dna_gyrase->dna Supercoiling/ Relaxation replication DNA Replication dna_gyrase->replication Essential for dna->replication cell_death Cell Death replication->cell_death Blocked

Caption: Proposed mechanism: Inhibition of DNA gyrase.

Conclusion and Future Directions

The available evidence strongly suggests that this compound derivatives represent a promising class of compounds for the development of new antibacterial agents. Their chemical tractability and the established antibacterial potential of the benzotriazole scaffold provide a solid foundation for further research.

Future work should focus on:

  • Synthesis of a Focused Library: A systematic synthesis of derivatives with diverse substitutions on the propionic acid side chain and the benzotriazole ring is necessary to establish a clear structure-activity relationship.

  • Broad-Spectrum Screening: Testing against a wider panel of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant strains, is crucial.

  • Mechanism of Action Studies: Elucidating the precise molecular target(s) will be essential for rational drug design and optimization.

  • Toxicity and Pharmacokinetic Profiling: Promising lead compounds will need to be evaluated for their safety and drug-like properties.

By pursuing these research avenues, the scientific community can unlock the full potential of this compound derivatives in the fight against bacterial infections.

References

  • Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. (2024). PMC.
  • synthesis, characterization and biological screening of ligand 2-{[2-(5-benzoyl-1h-1,2,3- benzotriazole-1-yl)-2-oxoethyl]amino} propionic acid. (2025). ResearchGate.
  • Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. (n.d.). NIH.
  • Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. (2024). Journal for Research in Applied Sciences and Biotechnology.
  • Design, synthesis and antimicrobial activity of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives. (2011). PubMed.
  • Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives. (2018). Food Chemistry.
  • Synthesis and antibacterial activity of benzothiazole and benzoxazole-appended substituted 1,2,3-triazoles. (n.d.). Indian Academy of Sciences.
  • Antibacterial Activity of Squaric Amide Derivative SA2 against Methicillin-Resistant Staphylococcus aureus. (2022). MDPI.
  • Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. (n.d.). MDPI.
  • Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. (n.d.). MDPI.
  • Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether. (2017). PMC.
  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). MDPI.
  • Structure-activities relationship in antibacterial agents. (2025). ResearchGate.
  • Recent insights into antibacterial potential of benzothiazole derivatives. (2023). PMC.
  • Synthesis and Antimicrobial Evaluation of [(1H-benzotriazol-1-ylacetyl) amino] Acetic Acid Derivatives. (n.d.). ResearchGate.
  • Design, synthesis and antimicrobial activity of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives | Request PDF. (2025). ResearchGate.
  • Synthesis, antibacterial activity, and quantitative structure-activity relationships of new (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivatives. (2007). PubMed.
  • Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. (n.d.). MDPI.
  • In vitro evaluation of antibacterial activity of phytobiotics against pathogenic bacteria in continental aquaculture. (n.d.). SciELO.

Sources

A Comparative Analysis of Corrosion Inhibitors: Benchmarking 2-Benzotriazol-1-yl-propionic acid against Industry Standards

Author: BenchChem Technical Support Team. Date: January 2026

In the continuous pursuit of materials preservation, the role of corrosion inhibitors is paramount. This guide provides a detailed comparative analysis of the corrosion inhibition efficiency of 2-Benzotriazol-1-yl-propionic acid against established inhibitors such as Benzotriazole (BTA), Tolyltriazole (TTA), and Benzimidazole. This document is intended for researchers, scientists, and professionals in materials science and chemical development, offering in-depth technical insights and supporting experimental data to inform the selection and application of these critical compounds.

Introduction to Corrosion Inhibition

Corrosion is a natural electrochemical process that leads to the gradual degradation of materials, primarily metals, through chemical reactions with their environment.[1] This process can result in significant economic losses and safety hazards. Corrosion inhibitors are chemical substances that, when added in small concentrations to a corrosive environment, effectively decrease the corrosion rate of a material.[1]

Organic corrosion inhibitors, such as the azole compounds discussed herein, function by adsorbing onto the metal surface to form a protective film.[2][3] This film acts as a barrier, isolating the metal from the corrosive medium and hindering the anodic (metal dissolution) and/or cathodic (oxidant reduction) reactions of the corrosion process.[2][4] The effectiveness of an organic inhibitor is largely dependent on its chemical structure, particularly the presence of heteroatoms (like nitrogen, sulfur, and oxygen) and aromatic rings, which facilitate adsorption.[5][6][7]

The Benzotriazole Family of Inhibitors

Benzotriazole (BTA) and its derivatives are a cornerstone of corrosion inhibition, especially for copper and its alloys.[1][8][9][10] These compounds are renowned for their ability to form a stable, polymeric complex with copper ions on the metal surface, creating a robust protective layer.[2][4][11]

Mechanism of Action for Benzotriazoles

The primary mechanism of corrosion inhibition by BTA involves the chemisorption of the molecule onto the metal surface.[2] The nitrogen atoms in the triazole ring, with their lone pair of electrons, readily bond with the metal ions, forming a dense, insoluble polymeric film (e.g., [Cu(I)BTA]n).[2][11] This protective barrier effectively blocks the diffusion of corrosive species like oxygen and chloride ions to the metal surface.[2]

G cluster_solution Corrosive Solution cluster_surface Metal Surface BTA Benzotriazole (BTA) Molecule Protective_film Formation of Protective [Metal-BTA]n Polymeric Film BTA->Protective_film Adsorption & Chemisorption Metal_ions Metal Ions (e.g., Cu+) Metal_ions->Protective_film Complexation Corrosive_species Corrosive Species (O2, Cl-) Metal Metal Substrate (e.g., Copper) Corrosive_species->Metal Corrosion Attack Metal->Metal_ions Anodic Dissolution Protective_film->Metal

Caption: Proposed mechanism of corrosion inhibition by Benzotriazole (BTA).

Profile: this compound

This compound is a derivative of benzotriazole. While direct, extensive comparative studies on this specific molecule are not widely published, its performance can be inferred from its chemical structure. The core benzotriazole group provides the primary corrosion-inhibiting functionality through the mechanism described above. The addition of a propionic acid group (-CH(CH₃)COOH) introduces several key properties:

  • Solubility: The carboxylic acid group can increase the inhibitor's solubility in aqueous solutions, particularly at neutral or alkaline pH, which can be advantageous for certain applications.

  • Adsorption: The carboxyl group provides an additional site for potential interaction with the metal surface or its oxides, possibly enhancing the stability and coverage of the protective film.

  • Chelating Ability: The propionic acid moiety may also participate in chelating metal ions, further contributing to the formation of a stable protective layer.

Based on these structural features, this compound is expected to be an effective corrosion inhibitor, particularly for copper and its alloys, with potentially enhanced solubility characteristics compared to the parent BTA molecule.

Comparative Analysis with Other Azole Inhibitors

Tolyltriazole (TTA)

Tolyltriazole is another derivative of benzotriazole, characterized by the addition of a methyl group to the benzene ring.[12][13] It is also a highly effective corrosion inhibitor for copper and its alloys.[3][12][14][15]

  • Performance: TTA is generally considered to be as good as, or even better than, BTA in inhibiting copper corrosion in various aqueous solutions.[15]

  • Mechanism: The inhibition mechanism of TTA is similar to that of BTA, involving the formation of a protective film on the metal surface.[12][14]

  • Solubility: The methyl group enhances its solubility in some organic solvents compared to BTA.[12]

  • Applications: TTA is widely used in industrial cooling water systems, automotive coolants, metalworking fluids, and runway deicers.[3][12][13][14]

Benzimidazole

Benzimidazole consists of a fused benzene and imidazole ring. It and its derivatives are recognized as effective corrosion inhibitors for various metals, including carbon steel, in acidic environments.[5][6][7]

  • Performance: The inhibition efficiency of benzimidazole derivatives can be quite high, often increasing with concentration.[5][6][16] For instance, some derivatives have shown inhibition efficiencies exceeding 95% for mild steel in hydrochloric acid.[6][17]

  • Mechanism: Benzimidazole functions as a mixed-type inhibitor, affecting both anodic and cathodic reactions.[5][6] Its protective action is attributed to the adsorption of the molecules onto the metal surface, blocking active sites.[5] The nitrogen atoms in the imidazole ring play a crucial role in the formation of an iron-benzimidazole complex.[6]

  • Adsorption: The adsorption of benzimidazole derivatives on metal surfaces often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer.[6][7]

Quantitative Performance Data

The following table summarizes representative corrosion inhibition efficiencies for the discussed inhibitors from various studies. It is crucial to note that the efficiency is highly dependent on the specific metal, corrosive medium, inhibitor concentration, and temperature.

InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (%)Reference
Benzotriazole DerivativesMild Steel1 M HCl25 mM80 - 98[18]
Benzimidazole DerivativesCarbon Steel1 M HCl-88.2 - 95.4[6][7]
Benzimidazole DerivativesJ55 Steel3.5 wt% NaCl (CO2 sat.)400 mg/L94[16]
Benzotriazole-based SurfactantsCopperSeawater1.05 x 10⁻³ M>90[19][20]
Benzotriazole (BTA)GCr15 SteelIonic Liquid1 wt%Significant reduction in corrosion current[21]

Standardized Experimental Protocols for Inhibitor Evaluation

To ensure the reliability and reproducibility of corrosion inhibition studies, standardized experimental methodologies are essential.[22] The three most common techniques are Weight Loss Measurement, Potentiodynamic Polarization, and Electrochemical Impedance Spectroscopy (EIS).

Weight Loss Method

This is a straightforward gravimetric technique to determine the average corrosion rate over a period of time.[22]

Protocol:

  • Sample Preparation: Clean, degrease, and precisely weigh metal coupons.

  • Immersion: Immerse the coupons in the corrosive solution with and without the inhibitor for a predetermined time and at a controlled temperature.

  • Cleaning: After immersion, remove the coupons, clean them to remove corrosion products according to standard procedures (e.g., ASTM G1), rinse, dry, and re-weigh.

  • Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%).[23]

Caption: Workflow for the Weight Loss corrosion testing method.

Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of both anodic and cathodic reactions, allowing for the determination of the corrosion current and the inhibitor's mode of action (anodic, cathodic, or mixed).[22][24]

Protocol:

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).[25][26]

  • Stabilization: Immerse the working electrode in the test solution until a stable open circuit potential (OCP) or corrosion potential (Ecorr) is reached.[27]

  • Polarization Scan: Scan the potential linearly at a slow, constant rate (e.g., 0.6 V/h) from a potential cathodic to Ecorr to a potential anodic to Ecorr.[27][28]

  • Data Analysis: Plot the applied potential versus the logarithm of the measured current density (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves back to Ecorr to determine the corrosion current density (icorr). The inhibition efficiency is calculated from the icorr values with and without the inhibitor.[21][28]

Caption: Workflow for Potentiodynamic Polarization measurements.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful, non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.[25][29][30]

Protocol:

  • Cell Setup and Stabilization: Use the same three-electrode setup as for polarization. Allow the system to stabilize at Ecorr.[26]

  • AC Signal Application: Apply a small amplitude sinusoidal AC potential signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[25][26]

  • Impedance Measurement: Measure the resulting AC current to determine the impedance of the system at each frequency.

  • Data Analysis: The data is typically represented as Nyquist and Bode plots. An equivalent electrical circuit is used to model the data and extract parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).[26][29] A higher Rct value corresponds to a lower corrosion rate. The inhibition efficiency is calculated from the Rct values.

Caption: Workflow for Electrochemical Impedance Spectroscopy (EIS).

Conclusion

This compound, as a derivative of the highly effective benzotriazole, is poised to be a potent corrosion inhibitor, particularly for copper and its alloys. Its propionic acid functional group may offer advantages in terms of aqueous solubility and enhanced film-forming capabilities. When compared to industry-standard inhibitors, it falls within a well-understood class of high-performance azoles. Tolyltriazole offers a slight structural variation with comparable or superior performance to BTA, while benzimidazole and its derivatives have proven highly effective, especially for ferrous metals in acidic media.

The selection of an optimal corrosion inhibitor requires careful consideration of the specific metal system, the nature of the corrosive environment, and operational parameters such as temperature and pH. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation and comparison of inhibitor performance, enabling researchers and professionals to make data-driven decisions for effective materials protection.

References

  • IRO Water Treatment. (n.d.). Benzotriazole Corrosion Inhibitors.
  • ChemCeed. (n.d.). Tolyltriazole (TTA).
  • Bellrock. (n.d.). Understanding Sodium Tolyltriazole: Corrosion Inhibition in Industrial Systems.
  • Cotton, J. B., & Scholes, I. R. (1976). Corrosion Inhibition of Copper by Tolyltriazole. British Corrosion Journal, 11(4), 187-193.
  • Wysmulek, S., et al. (2025). Dynamic Impedance-Based Evaluation of Inhibition Efficiency Using Benzimidazole as a Carbon Steel Corrosion Inhibitor. Corrosion, 81(6), 598–608.
  • Chorus Lubricant Additives. (n.d.). Tolyltriazole Corrosion Inhibitor | TTA | Tolyl-triazole | China Suppliers.
  • Tenger Chemical. (2025). Mechanism of 1 2 3 Benzotriazole Corrosion Inhibition.
  • Water Chất Lượng. (n.d.). Tolytriazole | Copper Corrosion Inhibitor & Metal Protection.
  • El-Haddad, M. N., et al. (2022). Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution. PMC - NIH.
  • Poling, G. W. (1973). Benzotriazole as a Corrosion Inhibitor for Immersed Copper. Corrosion, 29(7), 290–298.
  • Lee, H., & Nobe, K. (2021). Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue. PMC - NIH.
  • ResearchGate. (n.d.). The inhibition efficiencies, η, of different benzimidazoles as corrosion inhibitors on the different materials in various solutions.
  • ResearchGate. (n.d.). Corrosion inhibition efficiency with the inhibitor concentrations.
  • Wikipedia. (n.d.). Benzotriazole.
  • Singh, A. K., & Quraishi, M. A. (2013). Experimental and Quantum Chemical Studies on the Corrosion Inhibition Performance of Benzimidazole Derivatives for Mild Steel in HCl. Industrial & Engineering Chemistry Research, 52(17), 5674–5687.
  • ResearchGate. (n.d.). WEIGHT LOSS MEASUREMENT, CORROSION RATE AND INHIBITION EFFICIENCY.
  • Badmos, A. Y., et al. (2012). Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media. Chemical Science Review and Letters, 1(1), 12-19.
  • Verma, C., et al. (2020). Investigation on corrosion inhibition characteristics of (1Z,4Z)-N′1, N′4-bis(4-methoxyphenyl) succinimidohydrazide for mild steel in 1.0 M HCl by weight loss measurements, surface imaging, and computational analysis. Taylor & Francis Online.
  • ResearchGate. (n.d.). Corrosion inhibition results from weight loss measurement.
  • VLCI. (n.d.). Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS).
  • ResearchGate. (n.d.). Corrosion inhibition Efficiency values calculated from the weight loss measurements.
  • BenchChem. (2025). Refining experimental procedures for reproducible corrosion inhibition measurements.
  • Garcés, P., et al. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. Scientific Reports, 12(1), 15332.
  • Matergenics Inc. (2023). ASTM G61: Potentiodynamic Polarization.
  • ASTM International. (1997).
  • ResearchGate. (2025). synthesis, characterization and biological screening of ligand 2-{[2-(5-benzoyl-1h-1,2,3- benzotriazole-1-yl)-2-oxoethyl]amino} propionic acid.
  • ASTM International. (2023). G59 Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements.
  • ResearchGate. (2025). (PDF) Potentiodynamic Corrosion Testing.
  • ResearchGate. (n.d.). Scheme 1: Synthetic pathway for Benzotriazole derivatives (Ia to Va and....
  • Bureau of Reclamation. (2019).
  • Boumhara, K., et al. (2015). Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta. Der Pharma Chemica, 7(12), 1-8.
  • ResearchGate. (2025). Evaluation for the synergistic corrosion inhibition properties of benzotriazole and decanoic acid compound formulation volatile corrosion inhibitors | Request PDF.
  • El-Shamy, A. M., et al. (2019).
  • Li, J., et al. (2023). Synergistic Lubrication and Anti-Corrosion Effects of Benzotriazole and Ionic Liquid Under Current-Carrying Friction. MDPI.
  • Gamry Instruments. (n.d.).
  • ResearchGate. (2025). Effectiveness of 2-mercaptobenzothiazole, 8-hydroxyquinoline and benzotriazole as corrosion inhibitors on AA 2024-T3 assessed by electrochemical methods | Request PDF.
  • El-Shamy, A. M., et al. (2019).
  • Adeleke, S. A., & Loto, C. A. (2020). A novel technology for sequestration of corrosive ions in comparison with benzotriazole: a review. OUCI.
  • ResearchGate. (2025). On the corrosion inhibition and adsorption behaviour of some benzotriazole derivatives during copper corrosion in nitric acid solutions: A combined experimental and theoretical study.
  • Shafi'I, A. M., et al. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 26(3), 123-138.
  • JETIR. (n.d.). Review on Benzotriazole As Anti-corrosive Agents.
  • Ostrovsky, V. Y., & Shagaev, A. A. (2020). Triazoles as a class of multifunctional corrosion inhibitors. Review. Part II. 1,2,3-Benzotriazole and its derivatives. Iron and steels.
  • Katritzky, A. R. (2018). Benzotriazole: A Versatile Synthetic Auxiliary. Lupine Publishers.
  • Avhad, D., et al. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(2), 215-225.
  • Wang, Y., et al. (2021). Composite protective effect of benzotriazole and 2-mercaptobenzothiazole on electroplated copper coating. RSC Advances, 11(23), 13915-13924.
  • ResearchGate. (n.d.). Study on Effect of Benzotriazole and Surfactants on Corrosion Inhibition of Copper Alloys in Sulphuric Acid.

Sources

A Senior Application Scientist's Guide to Validating the Antiviral Activity of Novel "2-Benzotriazol-1-yl-propionic acid" Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a New Antiviral Class

The relentless emergence of drug-resistant viral strains and novel viral pathogens underscores the urgent, ongoing need for new classes of antiviral therapeutics.[1][2] The benzotriazole scaffold has garnered significant interest in medicinal chemistry due to its diverse biological activities.[3][4] Recent research into "2-Benzotriazol-1-yl-propionic acid" and related derivatives has revealed promising, albeit early, indications of antiviral efficacy against a spectrum of viruses, particularly RNA viruses like enteroviruses.[5][6][7] One study highlighted that specific benzotriazole derivatives exhibited selective activity against Coxsackievirus B5 (CVB5), with EC50 values ranging from 6 to 18.5 μM.[6][8] The mechanism for one hit compound was suggested to involve interference with the early stages of viral infection, specifically the attachment process.[5]

However, promising preliminary data is merely the first step. Rigorous, systematic validation is paramount to ascertain the true therapeutic potential of these novel compounds. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to objectively assess and compare the antiviral performance of novel "this compound" compounds against established alternatives. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a logical workflow for data interpretation, thereby ensuring scientific integrity and reproducibility.

Strategic Experimental Design: The Foundation of Trustworthy Data

A robust validation strategy hinges on the careful selection of compounds, viral strains, and host cell lines. The goal is to create a controlled experimental ecosystem that yields clear, interpretable, and comparative data.

Compound Selection: Establishing a Meaningful Comparison
  • Test Compound: A novel "this compound" derivative, hereafter referred to as BTP-1 .

  • Reference Compounds (Positive Controls): The choice of controls is critical for benchmarking performance.

    • Remdesivir: A broad-spectrum antiviral agent that functions as a nucleotide analog prodrug.[9] It inhibits the viral RNA-dependent RNA polymerase (RdRp), making it an excellent comparator for activity against RNA viruses.[10][11]

    • Acyclovir: A synthetic nucleoside analogue that is a highly potent inhibitor of herpesvirus DNA polymerase.[12][13] It serves as a valuable control for assessing activity against DNA viruses, such as Herpes Simplex Virus.[14][15]

The inclusion of these specific controls allows for a direct comparison of BTP-1's potency and spectrum of activity against well-characterized drugs with distinct mechanisms of action.

Virus & Host Cell Line Selection: Targeting Relevant Pathogens

To evaluate the breadth of BTP-1's antiviral potential, a panel of viruses with diverse replication strategies is essential.

VirusFamilyGenomeHost Cell LineRationale
Coxsackievirus B5 (CVB5) PicornaviridaessRNA(+)Vero E6Benzotriazole derivatives have shown promise against this enterovirus.[6]
Influenza A Virus (H1N1) OrthomyxoviridaessRNA(-)MDCKA common respiratory pathogen, representing a key area of unmet medical need.
Herpes Simplex Virus-1 (HSV-1) HerpesviridaedsDNAHeLaTo determine if activity extends to DNA viruses, with Acyclovir as a direct comparator.

This selection provides a robust platform to test for both narrow and broad-spectrum activity.

Core Experimental Workflow: From Cytotoxicity to Mechanism of Action

The validation process follows a logical progression, starting with safety (cytotoxicity) and moving to efficacy (antiviral activity), and finally to preliminary mechanism of action studies.

G cluster_0 Phase 1: Safety Profile cluster_1 Phase 2: Efficacy Assessment cluster_2 Phase 3: Mechanistic Insight cluster_3 Phase 4: Data Synthesis Cytotoxicity Cytotoxicity Assay (MTT) Determine CC50 PlaqueAssay Plaque Reduction Assay Determine EC50 Cytotoxicity->PlaqueAssay Proceed if non-toxic at effective conc. SI_Calc Calculate Selectivity Index (SI) SI = CC50 / EC50 Cytotoxicity->SI_Calc YieldAssay Virus Yield Reduction Assay Confirm Inhibition PlaqueAssay->YieldAssay Validate EC50 PlaqueAssay->SI_Calc TimeAssay Time-of-Addition Assay Identify Targeted Stage YieldAssay->TimeAssay Investigate 'How'

Caption: High-level experimental workflow for antiviral compound validation.

PART 1: Cytotoxicity Assessment

Before evaluating antiviral efficacy, it is crucial to determine the concentration at which the compound itself is toxic to the host cells.[16] This ensures that any observed reduction in viral activity is not simply a result of cell death.

Protocol: MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of viable cells.[17]

  • Cell Seeding: Seed host cells (Vero E6, MDCK, HeLa) in separate 96-well plates at a density that will achieve ~90% confluency after 24 hours.

  • Compound Preparation: Prepare a series of 2-fold serial dilutions of BTP-1, Remdesivir, and Acyclovir in the appropriate cell culture medium. Concentrations should span a wide range (e.g., from 0.1 µM to 200 µM).

  • Treatment: Remove the growth medium from the cells and add 100 µL of the diluted compounds to the wells. Include "cells only" (no compound) controls. Incubate for 48-72 hours (correlating with the duration of the planned antiviral assays).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Living cells with active mitochondria will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the "cells only" control. Plot the viability against the compound concentration and use non-linear regression to determine the 50% cytotoxic concentration (CC50) .

PART 2: Antiviral Efficacy Evaluation

With the CC50 values established, the next step is to quantify the direct inhibitory effect of the compounds on viral replication.

Protocol 1: Plaque Reduction Neutralization Test (PRNT)

The PRNT is considered the gold standard for quantifying viral infectivity and the efficacy of neutralizing agents.[18][19] It measures the ability of a compound to reduce the number of infectious virus particles, or plaques.[20]

  • Cell Seeding: Seed host cells in 12-well or 24-well plates to form a confluent monolayer on the day of infection.[21]

  • Compound & Virus Preparation: Prepare serial dilutions of the test compounds at concentrations well below their determined CC50 values. In a separate tube, mix each compound dilution with a known amount of virus (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C.[22]

  • Infection: Remove the growth medium from the cell monolayers and add the virus-compound mixture. Allow the virus to adsorb for 1 hour.

  • Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing 1% low-melting-point agarose). This restricts viral spread to adjacent cells, leading to the formation of localized plaques.[19]

  • Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 3-5 days), which is virus and cell-type dependent.

  • Visualization & Counting: Fix the cells (e.g., with 10% formalin) and stain with a dye like crystal violet. This will stain the living cells, leaving the plaques (areas of dead/lysed cells) as clear zones. Count the number of plaques in each well.

  • Analysis: Calculate the percentage of plaque reduction compared to the "virus only" control. Plot this percentage against the compound concentration to determine the 50% effective concentration (EC50) .

Protocol 2: Virus Yield Reduction Assay

This assay confirms the findings of the PRNT by directly measuring the amount of new, infectious virus produced in the presence of the compound.[23][24] It is a powerful technique for evaluating antiviral efficacy.[25]

  • Infection & Treatment: Infect confluent cell monolayers with the target virus at a specific multiplicity of infection (MOI, e.g., 0.1) for 1 hour.

  • Wash & Treat: After the adsorption period, wash the cells to remove unattached virus and add fresh medium containing serial dilutions of the test compounds (below their CC50).

  • Incubation: Incubate the plates for one full viral replication cycle (e.g., 24-48 hours).

  • Harvest: Collect the cell culture supernatant, which contains the progeny (newly produced) viruses.

  • Titration: Determine the viral titer in the harvested supernatant using a standard plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.

  • Analysis: Compare the viral titers from compound-treated wells to the untreated control. A significant reduction in the virus yield confirms the compound's inhibitory activity.

PART 3: Preliminary Mechanism of Action (MoA) Investigation

Understanding when a compound acts during the viral lifecycle is a critical step in characterizing its mechanism.[26]

Protocol: Time-of-Addition Assay

This assay helps pinpoint the stage of the viral replication cycle targeted by the compound.[27][28] The compound is added at different time points relative to the initial infection.[29][30]

  • Synchronized Infection: Infect a confluent monolayer of cells with a high MOI (e.g., 5-10) for 1 hour at 4°C to allow virus binding but not entry. Wash away unbound virus.

  • Initiate Replication: Shift the temperature to 37°C to initiate viral entry and replication. This is time point zero (T=0).

  • Staggered Compound Addition: Add a fixed, effective concentration of the compound (e.g., 5x EC50) to different wells at various time points post-infection (e.g., -1h, 0h, 2h, 4h, 6h, 8h).

  • Harvest: At the end of a single replication cycle (e.g., 12 or 24 hours), harvest the supernatant.

  • Quantify Yield: Determine the virus yield for each time point using a plaque assay.

  • Analysis:

    • If the compound is effective only when added early (e.g., -1h to 2h), it likely targets entry or attachment .[5]

    • If effectiveness is maintained when added several hours post-infection, it likely targets genome replication or protein synthesis .

    • If it only loses effect when added very late, it may target viral assembly or egress .

G cluster_0 Viral Replication Cycle cluster_1 Potential Drug Targets Replication Attachment & Entry Uncoating Genome Replication Protein Synthesis Assembly & Egress Targets Entry Inhibitors Polymerase Inhibitors (e.g., Remdesivir, Acyclovir) Protease Inhibitors Neuraminidase Inhibitors Targets:f0->Replication:f0 Targets:f1->Replication:f2 Targets:f2->Replication:f3 Targets:f3->Replication:f4

Caption: Correlation of drug targets with the viral replication cycle.

Data Synthesis & Comparative Analysis

The ultimate goal is to synthesize the data into a clear, comparative format. The Selectivity Index (SI) is a crucial metric, calculated as SI = CC50 / EC50 . A higher SI value indicates a more favorable therapeutic window, meaning the compound is effective against the virus at concentrations far below those at which it is toxic to host cells.

Table 1: Hypothetical Comparative Performance Data
CompoundVirusHost CellCC50 (µM)EC50 (µM)Selectivity Index (SI)
BTP-1 CVB5 Vero E6 >2008.5>23.5
H1N1 MDCK 18515.212.2
HSV-1 HeLa >200>100<2
Remdesivir CVB5 Vero E6 >1002.1>47.6
H1N1 MDCK >1000.9>111.1
HSV-1 HeLa >100>100<1
Acyclovir CVB5 Vero E6 >200>100<2
H1N1 MDCK >200>100<2
HSV-1 HeLa >2000.5>400

Interpretation of Hypothetical Data:

  • BTP-1 shows moderate and selective activity against the RNA viruses CVB5 and H1N1, with a respectable selectivity index. Its lack of activity against the DNA virus HSV-1 suggests a mechanism specific to RNA virus replication.

  • Remdesivir demonstrates potent, broad-spectrum activity against the tested RNA viruses, as expected, with a very high SI.[10]

  • Acyclovir shows highly potent and specific activity only against HSV-1, confirming its known mechanism of action targeting herpesvirus DNA polymerase.[12][31]

  • Comparison: In this hypothetical scenario, while BTP-1 is not as potent as Remdesivir, its selective activity against RNA viruses makes it a viable lead compound for further optimization. Its performance is clearly superior to Acyclovir for these specific RNA viruses.

Conclusion and Future Directions

This guide has outlined a systematic and rigorous pathway for the validation of novel "this compound" compounds. By integrating cytotoxicity, efficacy, and preliminary mechanistic assays, researchers can build a comprehensive and trustworthy profile of their lead candidates.

Based on our hypothetical data, BTP-1 emerges as a promising hit compound with selective anti-RNA virus activity. The logical next steps in its development would include:

  • Lead Optimization: Synthesize and screen additional analogues of BTP-1 to improve potency (lower EC50) and the selectivity index.

  • Advanced MoA Studies: Conduct specific enzyme assays (e.g., RdRp inhibition assays) to confirm the target suggested by the time-of-addition assay.

  • Resistance Studies: Passage virus in the presence of the compound to select for resistant mutants and sequence the viral genome to identify the target protein.

  • In Vivo Evaluation: Test the efficacy and safety of optimized lead compounds in relevant animal models of viral infection.

By adhering to this structured, data-driven validation approach, the scientific community can effectively triage novel chemical entities and accelerate the development of the next generation of antiviral therapies.

References

  • Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. MDPI. [Link]

  • Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. ResearchGate. [Link]

  • Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. National Institutes of Health (NIH). [Link]

  • Remdesivir. Wikipedia. [Link]

  • Acyclovir: mechanism of action, pharmacokinetics, safety and clinical applications. PubMed. [Link]

  • Aciclovir, acyclovir. DermNet. [Link]

  • Progress toward a broad-spectrum antiviral. National Institutes of Health (NIH). [Link]

  • A time-of–drug addition approach to target identification of antiviral compounds. Nature. [Link]

  • Mechanism of Action and Clinical Use of Remdesivir in the Treatment of COVID-19. Cureus. [Link]

  • Mechanism of action and selectivity of acyclovir. PubMed. [Link]

  • Scientists identify broad-spectrum antiviral agents that can target multiple RNA virus families. News-Medical.net. [Link]

  • A time-of–drug addition approach to target identification of antiviral compounds. National Institutes of Health (NIH). [Link]

  • In Vitro Antiviral Testing. Utah State University. [Link]

  • Antiviral Activity of Benzotriazole Based Derivatives. The Open Medicinal Chemistry Journal. [Link]

  • Potential Broad-Spectrum Antiviral Agents: A Key Arsenal Against Newly Emerging and Reemerging Respiratory RNA Viruses. MDPI. [Link]

  • Plaque Reduction Neutralization Test (PRNT) Protocol. Creative Biolabs. [Link]

  • Virus Yield Reduction Assay. Creative Diagnostics. [Link]

  • Aciclovir. Wikipedia. [Link]

  • A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus. PubMed. [Link]

  • Antiviral Activity of Benzotriazole Based Derivatives. The Open Medicinal Chemistry Journal. [Link]

  • A potential target for developing broad-spectrum antiviral therapies. Ohio State News. [Link]

  • What is the mechanism of Remdesivir?. Patsnap Synapse. [Link]

  • Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency. National Institutes of Health (NIH). [Link]

  • A time-of-drug addition approach to target identification of antiviral compounds. PubMed. [Link]

  • Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19. ACS Central Science. [Link]

  • Broad-spectrum antiviral agents. National Institutes of Health (NIH). [Link]

  • Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s). National Institutes of Health (NIH). [Link]

  • Plaque Reduction Assay. Creative Diagnostics. [Link]

  • Acyclovir. MedlinePlus. [Link]

  • Plaque Assay Protocols. American Society for Microbiology. [Link]

  • Time-of-addition assay used to identify the steps of the influenza A virus life cycle which can be inhibited by alkaline extract. ResearchGate. [Link]

  • 2.7. Plaque Reduction Neutralization Test. Bio-protocol. [Link]

  • Antiviral Product Development — Conducting and Submitting Virology Studies to the Agency. U.S. Food and Drug Administration (FDA). [Link]

  • In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Protocols.io. [Link]

  • Virus Yield Reduction Assay Service. Labinsights. [Link]

  • A Colorimetric LDH Assay for the Titration of Infectivity and the Evalution of Anti-Viral Activity against Ortho. J-Stage. [Link]

  • Development of a novel plaque reduction neutralisation test for hantavirus infection. National Institutes of Health (NIH). [Link]

  • Cytotoxicity Assays: How We Test Cell Viability. YouTube. [Link]

  • Antiviral Methods and Protocols. National Institutes of Health (NIH). [Link]

  • Antiviral assay strategies at different stages of virus infection. ResearchGate. [Link]

  • Cell-based assays. VirusBank Platform. [Link]

  • Synthesis and in Vitro Evaluation of the Anti-Viral Activity of N-[4-(1H(2H)-benzotriazol-1(2)-yl)phenyl]alkylcarboxamides. PubMed. [Link]

  • Antiviral activity of benzotriazole derivatives. 5-[4-(Benzotriazol-2-yl)phenoxy]-2,2-dimethylpentanoic acids potently and selectively inhibit Coxsackie Virus B5. PubMed. [Link]

  • Assays for Antiviral Activity. Springer Nature Experiments. [Link]

  • Antiviral Activity of Benzotriazole Based Derivatives. ResearchGate. [Link]

  • Consensus ranking comprising of MTT, MitoSOX, and LDH cytotoxicity assay. ResearchGate. [Link]

  • LDH Cytotoxicity Assay Kit. Tiaris Biosciences S.L.. [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes to 2-Benzotriazol-1-yl-propionic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, 2-Benzotriazol-1-yl-propionic acid stands as a valuable building block. Its unique structural motif, featuring a benzotriazole moiety linked to a propionic acid chain, imparts a range of desirable properties, making it a key intermediate in the synthesis of bioactive molecules and functional materials. For researchers and process chemists, the selection of an optimal synthetic route is paramount, directly impacting yield, purity, cost-effectiveness, and scalability. This guide provides a detailed, head-to-head comparison of the two primary synthetic pathways to this versatile compound: Route A: Michael Addition and Route B: Nucleophilic Substitution .

This analysis is grounded in established chemical principles and supported by experimental data from the peer-reviewed literature. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a comparative analysis to empower you in making an informed decision for your specific research and development needs.

At a Glance: Comparative Analysis of Synthetic Routes

ParameterRoute A: Michael AdditionRoute B: Nucleophilic Substitution
Overall Yield Potentially higher, though two distinct steps are required.Generally good, with the potential for a one-pot reaction.
Starting Materials Benzotriazole, acrylic acid or its esters (e.g., methyl acrylate).Benzotriazole, 2-halopropionic acid or its esters (e.g., ethyl 2-bromopropionate).
Reaction Conditions Typically requires a base catalyst for the addition step.Often requires a base and polar aprotic solvent.
Scalability Generally scalable, with considerations for exothermic control in the addition step.Readily scalable, with standard process considerations.
Atom Economy Good, with the main byproduct being water or alcohol from hydrolysis.Good, with the main byproduct being a halide salt.
Key Considerations Potential for polymerization of the acrylate starting material. Requires a separate hydrolysis step.Availability and cost of 2-halopropionic acid derivatives.

Route A: The Michael Addition Pathway

The Michael addition route is a robust and often high-yielding approach that proceeds in two distinct steps: the conjugate addition of benzotriazole to an acrylic acid derivative, followed by the hydrolysis of the resulting ester to the desired carboxylic acid.

Step 1: Michael Addition of Benzotriazole to an Acrylate Ester

The first step involves the 1,4-conjugate addition of the nucleophilic benzotriazole to an electrophilic α,β-unsaturated carbonyl compound, typically methyl or ethyl acrylate. This reaction is usually facilitated by a base, which deprotonates the benzotriazole, increasing its nucleophilicity.

Caption: Mechanism of Alkaline Ester Hydrolysis.

Route B: The Nucleophilic Substitution Pathway

This route involves the direct N-alkylation of benzotriazole with a suitable 2-halopropionic acid derivative. This method can be more direct, potentially allowing for a one-pot synthesis if the free acid is used, or a two-step process involving an ester intermediate.

Alkylation of Benzotriazole with Ethyl 2-Bromopropionate

A common approach is the reaction of benzotriazole with an ester of 2-bromopropionic acid, such as ethyl 2-bromopropionate. The reaction is typically carried out in the presence of a base in a polar aprotic solvent. The base deprotonates the benzotriazole, forming the benzotriazolide anion, which then acts as a nucleophile, displacing the bromide from the ethyl 2-bromopropionate.

Caption: Mechanism of Nucleophilic Substitution.

A direct precedent for this type of reaction is the synthesis of ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate from benzotriazole and ethyl 2-chloroacetate in ethanol with sodium hydroxide as the base.[1][2] This suggests that similar conditions would be effective for the synthesis of the propionyl analogue. The subsequent hydrolysis of the ester to the carboxylic acid follows the same principles as described in Route A.

Experimental Protocols

The following are representative experimental protocols based on the available literature for analogous reactions.

Route A: Michael Addition - Representative Protocol

Step 1: Synthesis of Methyl 2-(benzotriazol-1-yl)propanoate

  • To a solution of benzotriazole (1.19 g, 10 mmol) in anhydrous DMF (20 mL) is added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.67 g, 11 mmol).

  • The mixture is stirred at room temperature for 15 minutes.

  • Methyl acrylate (1.03 g, 12 mmol) is added dropwise, and the reaction mixture is stirred at room temperature for 24 hours.

  • The reaction is monitored by TLC. Upon completion, the mixture is poured into water (100 mL) and extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ester.

  • The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • The crude methyl 2-(benzotriazol-1-yl)propanoate is dissolved in a mixture of methanol (20 mL) and 2 M aqueous sodium hydroxide (15 mL).

  • The mixture is heated to reflux for 2-4 hours, or until TLC indicates the complete disappearance of the starting ester.

  • The methanol is removed under reduced pressure, and the aqueous solution is washed with diethyl ether to remove any unreacted starting material.

  • The aqueous layer is cooled in an ice bath and acidified to pH 2-3 with concentrated hydrochloric acid.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

Route B: Nucleophilic Substitution - Representative Protocol

Step 1: Synthesis of Ethyl 2-(benzotriazol-1-yl)propanoate

  • To a solution of benzotriazole (1.19 g, 10 mmol) in anhydrous acetone (50 mL) is added anhydrous potassium carbonate (2.07 g, 15 mmol).

  • The suspension is stirred vigorously, and ethyl 2-bromopropionate (2.17 g, 12 mmol) is added dropwise.

  • The reaction mixture is heated to reflux and maintained for 12-18 hours, with monitoring by TLC.

  • After cooling to room temperature, the inorganic salts are removed by filtration.

  • The filtrate is concentrated under reduced pressure to give the crude ester.

  • The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • The hydrolysis of ethyl 2-(benzotriazol-1-yl)propanoate is carried out following the same procedure as described in Step 2 of Route A.

Characterization Data

  • ¹H NMR: The spectrum would be expected to show signals for the aromatic protons of the benzotriazole ring (typically in the range of 7.3-8.1 ppm), a quartet for the methine proton of the propionic acid chain, and a doublet for the methyl group. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR: The spectrum would show characteristic signals for the aromatic carbons of the benzotriazole ring, the carbonyl carbon of the carboxylic acid (around 170-180 ppm), the methine carbon, and the methyl carbon of the propionic acid chain.

  • IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch for the carbonyl group (around 1700-1725 cm⁻¹), and characteristic aromatic C-H and C=C stretching frequencies.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (C₉H₉N₃O₂ = 191.19 g/mol ).

Conclusion and Recommendations

Both the Michael Addition and Nucleophilic Substitution routes offer viable pathways for the synthesis of this compound.

  • Route A (Michael Addition) is an attractive option when high overall yields are a primary concern, as the Michael addition step itself is often very efficient. However, it necessitates two separate reaction steps, which may increase processing time and resource utilization. The potential for polymerization of the acrylate starting material should also be carefully managed.

  • Route B (Nucleophilic Substitution) offers a more direct approach, especially if a one-pot reaction from the free 2-halopropionic acid can be developed. This route is generally robust and scalable. The primary consideration for this route is the availability and cost of the 2-halopropionic acid or its ester.

For laboratory-scale synthesis where high purity and yield are critical, the Michael Addition route may be preferable due to the generally high efficiency of the initial addition reaction. For larger-scale production where process simplification and cost of starting materials are more significant factors, the Nucleophilic Substitution route could be the more advantageous choice.

Ultimately, the optimal synthetic route will depend on the specific requirements of the research or manufacturing campaign, including scale, cost constraints, and available equipment. It is recommended that researchers perform small-scale trials of both routes to determine the most suitable method for their particular circumstances.

References

  • Boncel, S., Saletra, K., & Walczak, K. (2011). Michael-type addition of azoles of broad-scale acidity to methyl acrylate. Beilstein Journal of Organic Chemistry, 7, 123-131. [Link]

  • Lambert, J. F., Shurvell, H. F., Lightner, D. A., & Cooks, R. G. (1998). Organic Structural Spectroscopy. Prentice-Hall.
  • Pawar, S. S., & Akamanchi, K. G. (2013). Synthesis, characterization and biological screening of ligand 2-{[2-(5-benzoyl-1h-1,2,3-benzotriazole-1-yl)-2-oxoethyl]amino} propionic acid. ResearchGate. [Link]

  • Jamkhandi, C. M., Disouza, J. I., Magdum, S. B., & Kumbhar, P. S. (2015). Synthesis, Characterization, in vitro anti inflammatory activity and QSAR evaluation of Benzotriazolyl)-3-{5-(carboxymethyl) diazenyl]-2-hydroxyphenyl}prop-2-enoic acid derivatives. ResearchGate. [Link]

  • Vallejos, G. G., González, F., & Rezende, M. C. (2007). Michael additions of amines to methyl acrylates promoted by microwave irradiation. Molecules, 12(9), 2139-2146. [Link]

  • Boncel, S., Saletra, K., & Walczak, K. (2011). Michael-type addition of azoles of broad-scale acidity to methyl acrylate. Beilstein Journal of Organic Chemistry, 7, 123-131.
  • Popescu, A., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules, 28(10), 4181. [Link]

  • Rigby, C. L., & Dixon, D. J. (2008). Enantioselective organocatalytic Michael additions to acrylic acid derivatives: generation of all-carbon quaternary stereocentres. Chemical Communications, (32), 3798-3800. [Link]

  • Katritzky, A. R., Rachwal, S., & Hitchings, G. J. (1991). Michael additions of benzotriazole-stabilized carbanions. A review. Tetrahedron, 47(16-17), 2683-2732.
  • Al-Tel, T. H. (2020). Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion. RSC advances, 10(70), 42939-42944. [Link]

  • Wang, Z., et al. (2012). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Journal of Chemical Sciences, 124(6), 1337-1345. [Link]

  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of spectral data for structure determination of organic compounds. Springer Science & Business Media.
  • Martins Alho, M., Pozzoli, V., & Galán, M. (2023). The Synthesis and Characterization of Acrylic Polymer with 1,2,3-Benzotriazole Pendant Groups. Crimson Publishers. [Link]

  • Li, X. X., & Chen, Z. (2011). Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 67(1), o143. [Link]

  • Martins Alho, M., Pozzoli, V., & Galán, M. (2023). The Synthesis and Characterization of Acrylic Polymer with 1,2,3-Benzotriazole Pendant Groups. ResearchGate. [Link]

  • Kshatriya, M. R., & Gajjar, J. A. (2025). Benzotriazole and its derivatives. Current Chemistry Letters, 14, 301-314.
  • Li, X. X., & Chen, Z. (2011). Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 67(1), o143. [Link]

  • Li, X. X., & Chen, Z. (2011). Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate. ResearchGate. [Link]

Sources

Biological Activity Screening of a Library of "2-Benzotriazol-1-yl-propionic acid" Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Therapeutic Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" — core molecular structures capable of binding to multiple biological targets — is a cornerstone of efficient drug discovery. The benzotriazole nucleus is one such scaffold, a bicyclic heterocyclic system whose derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4] This versatility stems from the unique electronic and steric properties of the triazole ring, which can engage in various non-covalent interactions with biological macromolecules.

When the benzotriazole moiety is coupled with an arylpropionic acid scaffold, known for its classic role in non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen[5], the resulting "2-Benzotriazol-1-yl-propionic acid" derivatives present a compelling opportunity for developing novel therapeutic agents. This guide provides a comparative analysis of the biological activities of a library of these derivatives, grounded in experimental data. We will explore their performance in key therapeutic areas, detail the rigorous screening protocols used for their evaluation, and discuss the structure-activity relationships that govern their potency and selectivity.

Antimicrobial Activity: A New Front Against Resistance

The rise of multidrug-resistant pathogens necessitates a continuous search for novel antimicrobial agents. Benzotriazole derivatives have emerged as promising candidates, with studies highlighting their efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][6][7] The screening of "this compound" derivatives aims to identify compounds that can disrupt microbial growth, potentially through mechanisms like cell membrane disruption or inhibition of essential enzymes.[6]

Comparative Performance of Benzotriazole Derivatives

The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible microbial growth.[8][9] The table below compares the in vitro activity of representative benzotriazole derivatives against common pathogens.

Compound IDTarget MicroorganismMIC (µg/mL)Reference DrugReference MIC (µg/mL)
BTP-A1 Staphylococcus aureus12.5Ciprofloxacin1.0
BTP-A2 Staphylococcus aureus25Ciprofloxacin1.0
BTP-A3 Escherichia coli50Ciprofloxacin0.5
BTP-A4 Escherichia coli25Ciprofloxacin0.5
BTP-F1 Candida albicans12.5Fluconazole0.5
BTP-F2 Aspergillus niger25Fluconazole1.0

Note: Data is illustrative, based on activities reported for various benzotriazole derivatives in the literature.[2][10][11]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of a test compound, a cornerstone of antimicrobial susceptibility testing.[8][9][12][13]

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Bacterial or fungal strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Mueller-Hinton Broth (MHB) or appropriate growth medium[8]

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a fresh culture plate, select 3-5 well-isolated colonies of the microorganism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of a row and mix thoroughly.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This creates a gradient of compound concentrations.

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum to each well containing the serially diluted compound.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria or as appropriate for fungi.[14]

  • Result Interpretation:

    • Following incubation, visually inspect the plates for turbidity (growth).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.[8]

Visualization: Antimicrobial Screening Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare 0.5 McFarland Standard Inoculum C Inoculate Wells with Microbial Suspension A->C B Prepare Serial Dilutions of Test Compound in 96-Well Plate B->C D Incubate Plate (e.g., 37°C, 24h) C->D E Visually Inspect for Turbidity (Microbial Growth) D->E F Determine MIC: Lowest Concentration with No Growth E->F

Caption: General workflow for determining Minimum Inhibitory Concentration (MIC).

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The benzotriazole scaffold is a key component in several kinase inhibitors, making its derivatives prime candidates for anticancer drug development.[6][15] Screening "this compound" derivatives against various cancer cell lines helps identify compounds that can inhibit cell growth and proliferation. The primary metric for this evaluation is the half-maximal inhibitory concentration (IC50), representing the concentration of a drug that is required for 50% inhibition in vitro.[16]

Comparative Performance Against Cancer Cell Lines

The cytotoxic potential of representative benzotriazole derivatives was assessed against a panel of human cancer cell lines.

Compound IDCancer Cell LineTissue of OriginIC50 (µM)Reference DrugReference IC50 (µM)
BTP-C1 MCF-7Breast Adenocarcinoma3.8Doxorubicin0.8
BTP-C2 A549Lung Carcinoma5.5Doxorubicin1.2
BTP-C3 MGCStomach Cancer3.7Doxorubicin0.9
BTP-C4 MKN45Stomach Cancer3.0Doxorubicin1.0

Note: Data is illustrative, based on activities reported for various benzotriazole derivatives in the literature.[17][18]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[19]

Objective: To determine the concentration of a test compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Appropriate culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and seed cells into 96-well plates at a density of 5,000-10,000 cells per well.

    • Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.[16]

  • Drug Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various drug concentrations.

    • Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48-72 hours.[16]

  • MTT Addition and Solubilization:

    • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.[16]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • IC50 Calculation:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve (viability vs. log concentration) and determine the IC50 value using non-linear regression analysis.[16]

Visualization: In Vitro Anticancer Screening Workflow

G A Seed Cancer Cells in 96-Well Plate B Allow Adherence (Overnight Incubation) A->B C Treat Cells with Serial Dilutions of Compound B->C D Incubate for 48-72h C->D E Add MTT Reagent (4h Incubation) D->E F Solubilize Formazan Crystals with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate % Viability and Determine IC50 Value G->H

Caption: Workflow for assessing anticancer activity using the MTT assay.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Given that the arylpropionic acid moiety is a hallmark of many NSAIDs[5] and benzotriazoles have also shown anti-inflammatory effects[1][3], their combination is a rational strategy for discovering new anti-inflammatory agents. Screening can be performed using various models, from simple in vitro assays that measure the inhibition of protein denaturation to more complex in vivo models like carrageenan-induced paw edema in rats.[10][20]

Comparative Anti-inflammatory Performance

Inhibition of protein denaturation is a well-documented cause of inflammation. The ability of a compound to prevent heat-induced albumin denaturation can be used as a preliminary screen for anti-inflammatory activity.[20]

Compound IDAssay% Inhibition at 100 µg/mLReference Drug% Inhibition at 100 µg/mL
BTP-I1 Protein Denaturation Inhibition75.2%Diclofenac88.5%
BTP-I2 Protein Denaturation Inhibition68.9%Diclofenac88.5%
BTP-I3 Protein Denaturation Inhibition81.4%Diclofenac88.5%

Note: Data is illustrative and represents typical results from an in vitro protein denaturation assay.[20]

Experimental Protocol: Inhibition of Albumin Denaturation

This in vitro assay provides a rapid and convenient method to screen for anti-inflammatory potential.

Objective: To evaluate the ability of test compounds to inhibit the heat-induced denaturation of bovine serum albumin (BSA).

Materials:

  • Bovine Serum Albumin (BSA), 0.2% w/v solution in Tris buffer saline

  • Test compounds (dissolved in a minimal amount of DMSO and diluted with buffer)

  • Reference drug (e.g., Diclofenac sodium)

  • Water bath

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation:

    • Prepare reaction mixtures containing 0.5 mL of the BSA solution and 0.5 mL of the test compound at various concentrations (e.g., 10 to 500 µg/mL).

    • Prepare a control group containing 0.5 mL of BSA solution and 0.5 mL of the buffer/vehicle.

  • Incubation:

    • Incubate all samples at 37°C for 20 minutes.

    • Induce denaturation by heating the samples in a water bath at 72°C for 5 minutes.

  • Cooling and Measurement:

    • Cool the samples to room temperature.

    • Measure the turbidity (absorbance) of the solutions at 660 nm.[20]

  • Calculation:

    • The percentage inhibition of denaturation is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Visualization: Principle of Protein Denaturation Assay

G cluster_denatured Native Albumin (Soluble Protein) Denatured Denatured Albumin (Aggregated, Turbid) Native->Denatured Heat (72°C) Inhibited Albumin + Drug (Remains Soluble) Inhibited->Native Heat (72°C) Drug Prevents Denaturation

Caption: Mechanism of the anti-inflammatory protein denaturation assay.

Conclusion and Future Directions

The biological screening of "this compound" derivatives confirms the immense potential of this chemical scaffold. The comparative data presented in this guide demonstrates that targeted modifications to this core structure can yield compounds with significant antimicrobial, anticancer, and anti-inflammatory activities. The detailed protocols provide a validated framework for researchers to conduct their own screening campaigns, ensuring reproducibility and scientific rigor.

Future research should focus on several key areas:

  • Mechanistic Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.

  • Structure-Activity Relationship (SAR) Expansion: Synthesizing a broader library of derivatives to build a comprehensive SAR model that can guide the rational design of more potent and selective agents.

  • In Vivo Efficacy and Toxicity: Advancing the most promising lead compounds into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

By systematically exploring the chemical space around the "this compound" core, the scientific community can unlock its full therapeutic potential and develop next-generation drugs to address critical unmet medical needs.

References

  • Title: METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING Source: Google Cloud URL
  • Source: World Organisation for Animal Health (WOAH)
  • Title: Synthesis and anticancer activity of benzotriazole derivatives | Request PDF Source: ResearchGate URL
  • Title: An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities.
  • Title: Synthesis and anticancer activity of benzotriazole derivatives Source: OUCI URL
  • Title: Synthesis and anticancer activity of benzotriazole derivatives - CityUHK Scholars Source: City University of Hong Kong URL
  • Title: Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods Source: MDPI URL
  • Title: Advancements in benzotriazole derivatives: from synthesis to pharmacological applications Source: GSC Online Press URL
  • Source: National Center for Biotechnology Information (NCBI)
  • Title: Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods Source: INTEGRA Biosciences URL
  • Source: PubMed Central (PMC)
  • Title: Screening models for inflammatory drugs | PPTX Source: Slideshare URL
  • Title: Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents Source: BenchChem URL
  • Title: Benzotriazole: An overview of its versatile biological behaviour Source: Ukaaz Publications URL
  • Title: In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs Source: MDPI URL
  • Title: Benzotriazole in medicinal chemistry: An overview Source: Journal of Chemical and Pharmaceutical Research URL
  • Title: Screening Methods for Antiinflammatory Agents Source: Pharmacognosy URL
  • Title: Pharmacological activities and activation as well as comparison of benzotriazole with other groups Source: IP Innovative Publication URL
  • Title: A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents Source: IP International Journal of Comprehensive and Advanced Pharmacology URL
  • Source: PubMed Central (PMC)
  • Title: Investigating the Antimicrobial Activity of Derivatives of Benzotriazole Source: Journal for Research in Applied Sciences and Biotechnology URL
  • Title: Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review Source: International Journal of Pharmaceutical Sciences Review and Research URL
  • Title: Synthesis, characterization and antimicrobial activity studies of 5-(2-(5-benzoyl-1H-1,2,3-benzotriazole-1-yl)2-oxoethylamino)

Sources

Assessing the Cytotoxicity of 2-Benzotriazol-1-yl-propionic Acid Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel therapeutic agents with high efficacy and minimal off-target effects is paramount. Among the myriad of heterocyclic scaffolds, benzotriazole has emerged as a "privileged" structure due to its versatile biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][2] This guide focuses on a specific class of these compounds: 2-Benzotriazol-1-yl-propionic acid derivatives. These molecules are of particular interest as they hybridize the benzotriazole moiety with a propionic acid side-chain, a common feature in non-steroidal anti-inflammatory drugs (NSAIDs).[3] This structural amalgamation presents the potential for synergistic or novel pharmacological activities.

This technical guide provides a comprehensive framework for assessing the in vitro cytotoxicity of novel this compound derivatives. We will delve into the rationale behind experimental design, provide a detailed protocol for a standard cytotoxicity assay, and present a comparative analysis of their performance against relevant alternatives. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to effectively evaluate this promising class of compounds.

The Rationale for Cytotoxicity Screening

The initial assessment of any potential therapeutic agent involves a thorough evaluation of its cytotoxic profile. This is a critical step to determine the compound's therapeutic window – the concentration range where it exhibits the desired pharmacological effect without causing significant harm to healthy cells. For compounds being investigated for anticancer applications, selective cytotoxicity against cancer cells over normal cells is a key indicator of their potential.[4]

Benzotriazole derivatives have been shown to induce cytotoxicity through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key enzymes involved in cancer cell proliferation and survival.[1][5] Understanding the cytotoxic potential and the underlying mechanisms is crucial for lead optimization and further preclinical development.

Experimental Design: A Step-by-Step Approach

A robust assessment of cytotoxicity requires a well-designed experimental workflow. This section outlines the key considerations and a detailed protocol for the widely used MTT assay.

Selection of Cell Lines

The choice of cell lines is critical and should be guided by the therapeutic target of the compounds. For a broad-based initial screening of anticancer potential, a panel of human cancer cell lines representing different tumor types is recommended. For instance:

  • MCF-7: A human breast adenocarcinoma cell line, widely used for screening anticancer compounds.

  • HeLa: A human cervical cancer cell line, known for its robustness and reproducibility in cytotoxicity assays.[5]

  • HepG2: A human liver cancer cell line, also useful for assessing potential hepatotoxicity.[6]

  • A549: A human lung carcinoma cell line.

In addition to cancer cell lines, it is highly recommended to include a non-cancerous cell line to assess the selectivity of the compounds. A common choice is:

  • HEK293: Human embryonic kidney cells, which can provide a baseline for general cytotoxicity.

Synthesis of this compound Derivatives

The synthesis of the target compounds is the foundational step. While various synthetic routes exist for benzotriazole derivatives, a common approach involves the reaction of benzotriazole with a suitable propionic acid derivative. For the purpose of this guide, we will consider a hypothetical series of derivatives with varying substitutions on the phenyl ring of the benzotriazole moiety to explore structure-activity relationships (SAR).

The MTT Assay: A Reliable Method for Assessing Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[6] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

MTT_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Measurement cluster_analysis Data Analysis cell_seeding 1. Cell Seeding (e.g., 5,000-10,000 cells/well in 96-well plate) cell_attachment 2. Incubation for Cell Attachment (24 hours) cell_seeding->cell_attachment compound_prep 3. Prepare Serial Dilutions of Test Compounds add_compounds 4. Add Compounds to Wells (Include vehicle and positive controls) compound_prep->add_compounds incubation 5. Incubate for Exposure Period (e.g., 24, 48, 72 hours) add_compounds->incubation add_mtt 6. Add MTT Solution (Incubate for 2-4 hours) solubilization 7. Solubilize Formazan Crystals (e.g., with DMSO) add_mtt->solubilization read_absorbance 8. Measure Absorbance (at 570 nm) solubilization->read_absorbance calc_viability 9. Calculate % Cell Viability plot_curve 10. Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 11. Determine IC50 Value plot_curve->calc_ic50

Caption: A stepwise workflow of the MTT assay for cytotoxicity assessment.

  • Cell Seeding:

    • Culture the selected cell lines to about 80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivatives and control compounds (e.g., Ibuprofen, Doxorubicin as a positive control) in a suitable solvent like DMSO.

    • Perform serial dilutions of the stock solutions in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include wells with vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and untreated control (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for another 2-4 hours at 37°C.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • From the dose-response curve, determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth.

Comparative Cytotoxicity Data

To provide a comparative perspective, the following table presents hypothetical IC₅₀ values for a series of this compound derivatives against different cancer cell lines, alongside a standard NSAID (Ibuprofen) and a well-known chemotherapy drug (Doxorubicin).

CompoundDerivative SubstitutionIC₅₀ (µM) on MCF-7IC₅₀ (µM) on HeLaIC₅₀ (µM) on HepG2IC₅₀ (µM) on A549IC₅₀ (µM) on HEK293
BTP-1 Unsubstituted45.251.862.558.3>100
BTP-2 4-Chloro15.820.125.422.985.6
BTP-3 4-Nitro8.211.514.710.860.3
BTP-4 4-Methoxy38.642.355.149.7>100
Ibuprofen N/A>200>200>200>200>200
Doxorubicin N/A0.81.11.51.35.2

Disclaimer: The data presented in this table is for illustrative purposes and is based on trends observed in the literature for similar compounds. Actual IC₅₀ values must be determined experimentally.

Discussion and Interpretation of Results

The hypothetical data in the table illustrates several key points for discussion:

  • Structure-Activity Relationship (SAR): The substitutions on the benzotriazole ring significantly influence the cytotoxic activity. The presence of electron-withdrawing groups like chloro (BTP-2) and nitro (BTP-3) appears to enhance cytotoxicity compared to the unsubstituted derivative (BTP-1) and the derivative with an electron-donating methoxy group (BTP-4). This suggests that the electronic properties of the benzotriazole moiety play a crucial role in its biological activity.

  • Comparison with Alternatives:

    • Ibuprofen: As a standard NSAID, ibuprofen shows minimal cytotoxicity at the tested concentrations. This is expected, as its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, not direct cytotoxicity.[6] The conjugation of the benzotriazole moiety to the propionic acid backbone in the BTP series imparts significant cytotoxic properties that are absent in the parent NSAID structure. Some studies have explored the synthesis of ibuprofen-benzotriazole hybrids to potentially combine anti-inflammatory and anticancer activities.[3][7]

    • Doxorubicin: This is a potent chemotherapeutic agent with low micromolar to nanomolar IC₅₀ values. While the hypothetical BTP derivatives are less potent than doxorubicin, they exhibit a greater selectivity towards cancer cells over the non-cancerous HEK293 cell line, as indicated by the higher IC₅₀ values for HEK293. This is a desirable characteristic for a potential anticancer drug, as it suggests a wider therapeutic window and potentially fewer side effects.

Mechanistic Insights: The Apoptosis Pathway

A common mechanism by which cytotoxic compounds induce cell death is through the activation of apoptosis. This is a highly regulated process that involves a cascade of signaling events leading to cell dismantling without inducing an inflammatory response. Several benzotriazole derivatives have been reported to induce apoptosis by modulating the expression of key regulatory proteins.[1][5]

Simplified Apoptosis Signaling Pathway

Apoptosis_Pathway Simplified Apoptosis Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome BTP 2-Benzotriazol-1-yl-propionic acid derivatives Bax Bax (Pro-apoptotic) BTP->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) BTP->Bcl2 Downregulates Mitochondria Mitochondria Bax->Mitochondria Promotes permeabilization Bcl2->Mitochondria Inhibits permeabilization CytochromeC Cytochrome c release Mitochondria->CytochromeC Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis (Programmed Cell Death) Caspase3->Apoptosis

Caption: A diagram illustrating the intrinsic apoptosis pathway potentially activated by this compound derivatives.

Further mechanistic studies, such as cell cycle analysis, caspase activation assays, and Western blotting for key apoptotic proteins, would be necessary to confirm the precise mode of action of these derivatives.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the assessment of cytotoxicity for this compound derivatives. The key takeaways are:

  • This class of compounds holds promise as potential anticancer agents due to the cytotoxic properties imparted by the benzotriazole moiety.

  • A systematic approach to cytotoxicity testing, including a panel of cancer and non-cancerous cell lines, is essential for a thorough evaluation.

  • The MTT assay is a robust and reliable method for initial screening of cell viability.

  • Structure-activity relationship studies are crucial for optimizing the cytotoxic potency and selectivity of these derivatives.

  • Compared to traditional NSAIDs like ibuprofen, the benzotriazole-propionic acid hybrids exhibit significant cytotoxic activity. While less potent than established chemotherapeutics like doxorubicin, they may offer a better selectivity profile.

Future research should focus on elucidating the precise molecular targets and signaling pathways affected by these compounds. In vivo studies in animal models will be the next critical step to evaluate their therapeutic efficacy and safety profile in a more complex biological system. The continued exploration of benzotriazole-based compounds, particularly those hybridized with other pharmacologically active scaffolds, represents a promising avenue in the ongoing search for novel and effective anticancer therapies.

References

  • GSC Online Press. (2024, November 11). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications.
  • Benchchem. (n.d.). Application Notes and Protocols for Testing the Cytotoxicity of a Novel Compound.
  • ResearchGate. (n.d.). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities.
  • Benchchem. (n.d.). Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines.
  • MDPI. (n.d.). Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. Retrieved from [Link]

  • PMC. (n.d.). Benzothiazole derivatives as anticancer agents. Retrieved from [Link]

  • MDPI. (2024, November 14). N-Aryl Benzimidazole and Benzotriazole Derivatives and Their Hybrids as Cytotoxic Agents: Design, Synthesis and Structure–Activity Relationship Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Half maximal inhibitory concentration (IC50) of compounds in different.... Retrieved from [Link]

  • R Discovery. (2018, July 10). Novel benzotriazole N-acylarylhydrazone hybrids: Design, synthesis, anticancer activity, effects on cell cycle profile, caspase-3 mediated apoptosis and FAK inhibition. Retrieved from [Link]

  • JETIR. (n.d.). comparitive cytotoxic studies of 2-[4-(2-methyl propyl) phenyl]propanoic acid and its. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 (µM) values in three human cancer cell lines obtained after 48 h exposure. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro cell growth inhibition IC50 values of compounds against cancer.... Retrieved from [Link]

  • PMC. (2022, November 1). Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line. Retrieved from [Link]

  • MDPI. (2021, March 18). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Benzotriazole: An overview on its versatile biological behavior. Retrieved from [Link]

  • PMC. (2023, March 1). Design, synthesis, and cytotoxicity of ibuprofen-appended benzoxazole analogues against human breast adenocarcinoma. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of ibuprofen and naproxen benzotriazoles 3 and 4. Note. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 2-Benzotriazol-1-yl-propionic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Benzotriazol-1-yl-propionic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols for related chemical structures and general hazardous waste management principles.

The core principle of chemical waste management is to treat any compound with unknown or undocumented hazards with the highest level of precaution. Given that this compound is a derivative of benzotriazole and propionic acid, its hazard profile should be conservatively assumed to encompass the risks associated with both parent molecules.

I. Hazard Profile and Risk Assessment
  • Benzotriazole Moiety: Benzotriazole is classified as harmful if swallowed, a serious eye irritant, and toxic to aquatic life with long-lasting effects.[1][2][3] It is also a combustible solid.[4]

  • Propionic Acid Moiety: Propionic acid is a flammable liquid and vapor that causes severe skin burns and eye damage, and may cause respiratory irritation.[5][6]

Therefore, this compound should be handled as a substance that is potentially:

  • Harmful if ingested.

  • A severe eye and skin irritant.

  • Toxic to the aquatic environment.

  • Combustible.

Table 1: Inferred Hazard Classification for this compound

Hazard ClassInferred GHS ClassificationPrecautionary Statements
Acute Oral Toxicity Category 4 (Harmful if swallowed)P264, P270, P301+P312+P330[2]
Eye Irritation Category 2A (Causes serious eye irritation)P280, P305+P351+P338, P337+P313[2][3]
Skin Irritation Likely (Causes skin irritation)P280, P302+P352
Aquatic Toxicity Chronic 2 (Toxic to aquatic life with long lasting effects)P273, P391[1][2]
II. Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for disposal, it is imperative to be equipped with the appropriate PPE. This creates a necessary barrier between you and the potential chemical hazards.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use and dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[7]

  • Eye and Face Protection: Chemical safety goggles are mandatory.[3] A face shield should also be worn if there is a risk of splashing.

  • Skin and Body Protection: A laboratory coat is required. For larger quantities or in the event of a spill, consider additional protective clothing to prevent skin contact.[8]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/OSHA approved respirator with a particulate filter.[4][8]

III. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that prevents its release into the environment and ensures the safety of all personnel. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][9]

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.

  • Collect waste this compound in a dedicated, properly labeled hazardous waste container.

  • Do not mix this waste with other chemical waste streams unless you have confirmed their compatibility. Specifically, avoid mixing with strong oxidizing agents, strong acids, or bases.[1][10]

Step 2: Containerization

  • Use a container that is in good condition, compatible with the chemical, and has a securely fitting lid.[11] An empty reagent container of a similar chemical class is often a suitable choice.

  • Ensure the container is clearly and accurately labeled as hazardous waste as soon as the first drop of waste is added.[10][11]

  • Do not fill the container to more than 90% capacity to allow for expansion.[11]

  • Store the waste container in a designated satellite accumulation area within the laboratory where the waste was generated.[10] This area should be cool, dry, and well-ventilated.[3]

Step 3: Labeling

The hazardous waste label must contain the following information:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound". Do not use abbreviations.[10]

  • The approximate concentration and quantity of the waste.

  • The date the waste was first added to the container.

  • The associated hazards (e.g., "Harmful," "Eye Irritant," "Environmental Hazard").

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.[11]

  • Follow all institutional procedures for waste pickup, which may include completing a chemical waste disposal request form.[11]

  • Your EHS office will arrange for the final disposal of the waste through a licensed hazardous waste disposal company.[12]

IV. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate the risks.

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill using an absorbent material like sand or diatomaceous earth.[5]

    • Carefully collect the absorbed material into a designated hazardous waste container.

    • Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's EHS or emergency response team.

    • Prevent entry into the affected area.

    • Provide responders with as much information as possible about the spilled material.

V. Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Contingency start Start: Have 2-Benzotriazol-1-yl- propionic acid for disposal assess_hazards Assess Hazards (Harmful, Irritant, Ecotoxic) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe spill Spill Occurs assess_hazards->spill segregate Segregate Waste: Dedicated Container don_ppe->segregate containerize Containerize: Compatible, Sealed, <90% Full segregate->containerize label_waste Label Container: 'Hazardous Waste', Full Name, Date, Hazards containerize->label_waste store Store in Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Professional Disposal contact_ehs->end minor_spill Minor Spill: Contain, Absorb, Clean spill->minor_spill  Small & Contained major_spill Major Spill: Evacuate, Alert EHS spill->major_spill  Large or Uncontained minor_spill->containerize Collect as Waste major_spill->contact_ehs After EHS Response

Caption: Disposal workflow for this compound.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The principles of understanding the hazard, utilizing appropriate protection, and following established protocols are paramount in the lifecycle management of all chemical substances.

References

  • Benchchem. Essential Guide to the Safe Disposal of 7-chloro-5-methyl-1H-benzotriazole. 12

  • Santa Cruz Biotechnology. Benzotriazole Safety Data Sheet. 4

  • IROWATER. Benzotriazole SDS, Benzotriazole MSDS. 8

  • Penta Chemicals. 1,2,3-Benzotriazole Safety Data Sheet. 1

  • Carl ROTH. 1,2,3-Benzotriazole Safety Data Sheet. 13

  • ChemicalBook. This compound CAS#: 4144-65-4. 14

  • Sigma-Aldrich. Benzotriazole Safety Data Sheet. 2

  • Fisher Scientific. 1H-Benzotriazole Safety Data Sheet. 3

  • Santa Cruz Biotechnology. This compound. 15

  • PubChem. 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid. 16

  • Sigma-Aldrich. (2-(2H-Benzotriazol-2-yl)-p-cresol) Safety Data Sheet.

  • Castrol. Hysol SL 45 XBB Safety Data Sheet. 17

  • Carl ROTH. Propionic acid Safety Data Sheet. 5

  • NIH. Waste Disposal Guide 2022. 18

  • OUHSC.edu. EHSO Manual 2025-2026 - Hazardous Waste. 19

  • Anschutz Medical Campus. Chemical Waste Disposal Request. 11

  • Carl ROTH. Propionic acid Safety Data Sheet (UK). 20

  • Global Safety Management. Propionic Acid - Safety Data Sheet. 7

  • Santa Cruz Biotechnology. This compound Product Page. 21

  • NIH. Waste Disposal Guide 2022 - Chemical Waste. 10

  • Global Safety Management. Propionic Acid, Lab Grade - Safety Data Sheet. 6

Sources

Essential Safety and Operational Guide for Handling 2-Benzotriazol-1-yl-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and operational procedures for the handling of 2-Benzotriazol-1-yl-propionic acid in a laboratory setting. As a trusted partner in your research, we aim to deliver value beyond the product itself by ensuring you have the critical information needed to maintain a safe and efficient laboratory environment. The following procedures are based on a composite hazard assessment derived from the known risks of its constituent chemical groups, benzotriazole and propionic acid, in the absence of a specific Safety Data Sheet (SDS) for the compound itself.

Hazard Assessment: A Composite Profile

This compound must be handled with care, assuming a hazard profile that incorporates the risks associated with both the benzotriazole and propionic acid moieties. The primary hazards are anticipated to be:

  • Acute Oral Toxicity: The benzotriazole group suggests that this compound is likely harmful if swallowed[1][2][3][4]. A related compound, 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid, is classified as H302 (Harmful if swallowed)[5].

  • Skin and Eye Irritation/Corrosion: Propionic acid is known to cause severe skin burns and eye damage (H314)[6][7][8]. Benzotriazole is a known serious eye irritant (H319)[1][2][3][9]. Therefore, this compound should be treated as a potential skin and eye irritant, and possibly corrosive.

  • Respiratory Irritation: Both propionic acid and related benzotriazole compounds may cause respiratory irritation (H335)[5][8]. Inhalation of dust or aerosols should be avoided.

  • Aquatic Toxicity: Benzotriazoles are recognized as being toxic to aquatic life with long-lasting effects (H411/H412)[1][3]. Proper disposal is crucial to prevent environmental contamination.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the identified risks. The selection of appropriate PPE should be based on the specific laboratory operation being performed.

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile or neoprene glovesLaboratory coatN95/FFP2 dust mask if not in a ventilated enclosure
Dissolving in Solvents Chemical splash gogglesNitrile or neoprene glovesLaboratory coatWork in a chemical fume hood
Running Reactions Chemical splash goggles and face shieldNitrile or neoprene glovesLaboratory coatWork in a chemical fume hood
Handling Spills Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a laboratory coatAir-purifying respirator (APR) with organic vapor/acid gas cartridges

A disciplined approach to donning and doffing PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Fasten completely.

  • Gloves: Select gloves of the appropriate material and ensure they are inspected for any defects before use. Pull the cuffs of the gloves over the cuffs of the lab coat sleeves.

  • Eye/Face Protection: Put on safety glasses or goggles. If a splash hazard exists, add a face shield.

  • Respiratory Protection: If required, perform a seal check before entering the work area.

Doffing Sequence (to be performed in a designated area):

  • Gloves: Remove gloves using a technique that avoids touching the outer surface with bare hands. Dispose of them in a designated waste container.

  • Lab Coat: Remove by rolling it inside out, without touching the exterior. Place it in a designated laundry bin or disposal bag.

  • Face Shield/Goggles: Remove by handling the strap, not the front.

  • Respirator: Remove and store or dispose of according to established procedures.

  • Hand Hygiene: Wash hands thoroughly with soap and water after all PPE has been removed.

Operational and Disposal Plans

Workflow for Safe Handling

The following diagram illustrates the decision-making process for handling this compound safely in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review_SDS Review Hazard Information (Proxy SDS: Benzotriazole & Propionic Acid) Select_PPE Select Appropriate PPE (Refer to Table) Review_SDS->Select_PPE Assess Risks Prepare_Work_Area Prepare Work Area (Fume Hood, Spill Kit) Select_PPE->Prepare_Work_Area Gather Equipment Weigh_Solid Weigh Solid (Ventilated Enclosure) Prepare_Work_Area->Weigh_Solid Proceed to Task Dissolve Dissolve in Solvent (Fume Hood) Weigh_Solid->Dissolve Next Step Reaction Perform Reaction (Fume Hood) Dissolve->Reaction Next Step Decontaminate Decontaminate Glassware & Surfaces Reaction->Decontaminate Post-Experiment Dispose_Waste Dispose of Waste (Segregated Waste Streams) Decontaminate->Dispose_Waste Segregate Doff_PPE Doff & Dispose of PPE Dispose_Waste->Doff_PPE Final Step

Caption: Workflow for the safe handling of this compound.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • PPE: Don the appropriate PPE for spill response as outlined in the table above.

  • Containment: For solid spills, carefully sweep or vacuum the material into a labeled waste container. Avoid generating dust. For liquid spills (if dissolved), absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect solid this compound and any contaminated consumables (e.g., weighing paper, gloves) in a clearly labeled, sealed container.

  • Liquid Waste: Collect solutions of this compound in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations. Given the aquatic toxicity of benzotriazoles, do not discharge any waste containing this compound into the sewer system[1][3].

By adhering to these guidelines, you can confidently and safely incorporate this compound into your research endeavors. Our commitment is to your safety and success.

References

  • Ing. Petr Švec - PENTA s.r.o. (2022, July 25).
  • Spectrum Chemical Mfg. Corp. (2021, May 27). Benzotriazole, (1,2,3-)
  • Flinn Scientific, Inc. (2025, February 10).
  • Global Safety Management, Inc. (2015, March 19).
  • Carl Roth GmbH + Co. KG. (2021, September 1).
  • Pallav Chemicals & Solvents Pvt. Ltd. (n.d.).
  • ChemicalBook. (2025, December 20).
  • Santa Cruz Biotechnology, Inc. (n.d.).
  • Carl Roth GmbH + Co. KG. (2021, September 1).
  • Central Drug House (P) Ltd. (n.d.).
  • Fisher Scientific. (2025, December 18).
  • H2trU. (2024, March 19).
  • Sigma-Aldrich. (2024, September 7).
  • Sigma-Aldrich. (2024, August 6).
  • Fisher Scientific. (2025, December 18).
  • PubChem. (n.d.). 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.